molecular formula C16H30O B2640613 (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol CAS No. 82562-85-4

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Cat. No.: B2640613
CAS No.: 82562-85-4
M. Wt: 238.415
InChI Key: ALAOSSIICXVRMS-BIAGXBKMSA-N
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Description

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a useful research compound. Its molecular formula is C16H30O and its molecular weight is 238.415. The purity is usually 95%.
BenchChem offers high-quality (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-propylcyclohexyl)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h13-17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAOSSIICXVRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002784
Record name [4'-Propyl[1,1'-bi(cyclohexane)]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82562-85-4
Record name [4'-Propyl[1,1'-bi(cyclohexane)]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: A Comprehensive Technical Guide on Structure and Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Date: January 2, 2026

Abstract

This technical guide provides an in-depth analysis of the chemical structure and conformational landscape of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. This molecule, characterized by its bicyclohexyl core, exhibits a rich conformational isomerism that is critical to its physicochemical properties and potential applications, particularly in the fields of liquid crystal technology and pharmaceutical development.[1] This document will explore the stereochemical intricacies of the molecule, delve into the energetic preferences of its various conformers, and outline the modern experimental and computational methodologies employed for its characterization. The intended audience for this guide includes researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this and structurally related compounds.

Introduction: The Significance of the Bicyclohexyl Moiety

The [1,1'-bicyclohexyl] scaffold is a recurring motif in a variety of functional molecules, ranging from liquid crystals to pharmacologically active agents. Its rigid, yet conformationally dynamic nature, imparts unique properties to the parent molecule. The trans,trans stereochemistry of the linkage between the two cyclohexane rings, as seen in the title compound, results in a quasi-linear and extended molecular shape, a feature often exploited in the design of liquid crystal monomers.[1] The substituents at the 4 and 4' positions, a propyl group and a methanol group in this case, play a pivotal role in fine-tuning the molecule's polarity, intermolecular interactions, and ultimately, its macroscopic properties.

A thorough understanding of the three-dimensional structure and conformational preferences of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is paramount for predicting its behavior in different environments and for the rational design of novel materials and therapeutics. This guide will therefore systematically dissect the structural and conformational aspects of this molecule, providing both foundational knowledge and advanced insights.

Chemical Structure and Stereochemistry

The unambiguous identification of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is rooted in its precise chemical structure and stereochemical configuration.

Molecular Formula: C₁₆H₃₀O[2][3][4] Molecular Weight: 238.41 g/mol [2][4] CAS Number: 82562-85-4[2][3][4]

The core of the molecule consists of two cyclohexane rings linked by a single covalent bond. The "trans,trans" designation refers to the relative stereochemistry at the 1 and 1' positions (the points of attachment of the two rings) and the 4 and 4' positions (where the propyl and hydroxymethyl substituents are located). In the most stable conformation, both the bond connecting the two rings and the substituents at the 4 and 4' positions are in equatorial orientations with respect to their respective cyclohexane rings. This arrangement minimizes steric hindrance and results in the lowest energy state for the molecule.

Below is a visualization of the chemical structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Caption: 2D representation of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Conformational Analysis: A Deeper Dive into 3D Space

The conformational flexibility of the cyclohexane ring is a cornerstone of organic chemistry.[5] Each cyclohexane ring in the bicyclohexyl system can exist in several conformations, with the chair, boat, and twist-boat being the most significant. The chair conformation is the most stable due to the minimization of both angle strain and torsional strain.[5][6]

For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions.[5] In the case of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, both the propyl and the hydroxymethyl groups, as well as the other cyclohexyl ring, are considered substituents.

The Dominant Di-equatorial Conformer

The lowest energy conformation of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is one where both cyclohexane rings are in the chair conformation, and all three substituents (the other ring, the propyl group, and the hydroxymethyl group) occupy equatorial positions. This is often referred to as the di-equatorial-equatorial (ee) conformer.

The preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.[5] Larger substituents have larger A-values, indicating a stronger preference for the equatorial position.

The following diagram illustrates the ring-flipping process for a monosubstituted cyclohexane, which is the fundamental process governing the conformational equilibrium in our molecule of interest.

Caption: Conformational equilibrium of a substituted cyclohexane.

Higher Energy Conformers

While the di-equatorial conformer is dominant, other higher-energy conformers exist in equilibrium. These can arise from:

  • Ring flipping of one or both cyclohexane rings, leading to axial orientations of the substituents.

  • Adoption of boat or twist-boat conformations by one or both rings.

The energy penalty associated with placing a bulky group in an axial position is significant. For instance, the conformational energy of a methyl group is approximately 1.74 kcal/mol.[7] The propyl and the other cyclohexyl group are considerably larger and would thus have much higher conformational energies, making the di-axial conformers highly unfavorable.

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is typically employed to elucidate the conformational landscape of molecules like (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis.[8][9] In principle, at low temperatures, the rate of ring flipping can be slowed down sufficiently to observe distinct signals for axial and equatorial protons. The coupling constants between adjacent protons, particularly the vicinal coupling constant (³JHH), are highly dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation of protons and, by extension, the conformation of the ring. For complex molecules like the title compound, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon spectra.[10]

Protocol: Variable Temperature ¹H NMR for Conformational Analysis
  • Sample Preparation: Dissolve a ~5-10 mg sample of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃ or toluene-d₈).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid conformational exchange is expected, leading to averaged signals.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Coalescence and Decoalescence: Observe the broadening and eventual splitting (decoalescence) of signals as the temperature is lowered. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

  • Data Analysis: Below the coalescence temperature, where the exchange is slow on the NMR timescale, measure the integration of the signals corresponding to the axial and equatorial conformers to determine their relative populations. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTln(Keq), where Keq is the equilibrium constant.[11]

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule in its lowest energy conformation in the solid state. While this method does not provide information about conformational dynamics in solution, it offers an invaluable experimental benchmark for computational models.

Computational Chemistry

Computational modeling has become an indispensable tool for studying molecular conformations.[6] Methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to:

  • Perform conformational searches: Systematically explore the potential energy surface to identify all stable conformers.

  • Calculate relative energies: Determine the relative stabilities of different conformers.

  • Predict spectroscopic properties: Calculate NMR chemical shifts and coupling constants that can be compared with experimental data for validation.

Workflow: Computational Conformational Analysis

computational_workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search optimization Geometry Optimization (e.g., DFT) conf_search->optimization freq_calc Frequency Calculation (Confirm Minima) optimization->freq_calc energy_analysis Relative Energy Calculation freq_calc->energy_analysis property_calc Spectroscopic Property Prediction (NMR, IR) energy_analysis->property_calc comparison Comparison with Experimental Data property_calc->comparison conclusion Elucidation of Dominant Conformations comparison->conclusion

Caption: A typical workflow for computational conformational analysis.

Structure-Property Relationships and Applications

The specific conformation of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol directly influences its physical and chemical properties. The extended, relatively rigid structure of the dominant di-equatorial conformer is a key attribute for its use in liquid crystal applications.[1] The terminal hydroxyl group provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

In the context of drug development, the bicyclohexyl core can act as a rigid scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with a biological target. The conformational preferences of this scaffold are therefore a critical design parameter.

Conclusion

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a molecule whose properties are intrinsically linked to its three-dimensional structure and conformational dynamics. The strong preference for a di-equatorial chair-chair conformation results in a well-defined, elongated molecular shape. A comprehensive understanding of this conformational landscape, achieved through a synergistic combination of experimental techniques like NMR and computational modeling, is essential for its effective utilization in materials science and medicinal chemistry. This guide has provided a foundational framework for researchers and scientists working with this and related bicyclohexyl systems.

References

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  • YouTube. Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. (2020). Available from: [Link].

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  • ACS Publications. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. Available from: [Link].

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  • Google Patents. Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Google Patents. PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.
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Sources

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol CAS number 82562-85-4

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol > CAS Number: 82562-85-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a saturated bicyclic alcohol of significant interest in specialized chemical synthesis. Its rigid, well-defined stereochemistry, conferred by the trans-trans configuration of the two cyclohexane rings, makes it a valuable building block in fields requiring precise molecular architecture. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling, designed to equip researchers and drug development professionals with the foundational knowledge required for its effective application.

The primary applications for this compound and its derivatives are in the fields of liquid crystal monomers and pharmaceutical synthesis.[1] The bicyclohexyl core provides a rigid scaffold that is often utilized in the design of molecules with specific conformational requirements, a common necessity in both materials science and medicinal chemistry.

Molecular Structure and Isomerism

The defining feature of this molecule is the (trans,trans) stereochemistry. This specifies that the linkage between the two cyclohexane rings is equatorial-equatorial, and the substituents at the 4 and 4' positions are also in equatorial positions relative to their respective rings. This configuration results in a linear, rigid structure, which is a key attribute for its application in liquid crystals and as a structural motif in drug design.

Section 2: Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its use in any research or development setting.

Key Physicochemical Properties

The empirical and physical data for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol are summarized below. This data is critical for reaction planning, purification, and formulation.

PropertyValueSource(s)
CAS Number 82562-85-4[2][3][4]
Molecular Formula C₁₆H₃₀O[3][5][6]
Molecular Weight 238.41 g/mol [3][4][6]
Appearance White crystals or powder[1][5]
Purity Typically ≥95% to ≥99.5% (GC)[1][3][5][6]
InChI Key ALAOSSIICXVRMS-BIAGXBKMSA-N[3]
Safety and Handling

As a laboratory chemical, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol requires careful handling to minimize risk to personnel.[3] The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2]

  • Hazard Classifications :

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[2]

    • Eye Irritation (Category 2), H319: Causes serious eye irritation.[2]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2]

  • GHS Pictogram : GHS07 (Exclamation Mark)[2]

  • Recommended Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat.[7] Handle only in a well-ventilated area or under a chemical fume hood.[2]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][5] Keep away from heat, sparks, and open flames.[7]

  • Spill & Disposal : In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a sealed container for disposal.[2] Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Section 3: Synthesis and Analytical Characterization

The synthesis of specifically substituted bicyclohexyl derivatives is a multi-step process that demands precise control over reaction conditions to achieve the desired stereochemistry.

Conceptual Synthetic Pathway

While the exact proprietary synthesis routes may vary between manufacturers, a general and logical approach can be inferred from established organic chemistry principles and related literature. A common strategy involves the construction of the bicyclohexyl core followed by the introduction of the propyl and hydroxymethyl groups. One plausible route begins with the reduction of a corresponding biphenyl precursor, followed by functional group manipulation.

A related compound, trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde, has been synthesized from its corresponding carboxylic acid via acylation, hydrogenation, and isomerization.[8] This suggests that our target molecule could be synthesized from a similar aldehyde or a related ester via reduction. For instance, the reduction of a (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired primary alcohol.

DOT Visualization: Conceptual Synthesis Workflow

Conceptual Synthesis of 82562-85-4 cluster_0 Core Assembly cluster_1 Functionalization & Purification A 4-Propylbiphenyl (or similar precursor) B Catalytic Hydrogenation (e.g., Rh/C, Ru/C) A->B High H2 pressure C 4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid (Mixture of isomers) B->C D Esterification (e.g., SOCl₂, Methanol) C->D H Isomer Separation / Crystallization D->H Isolate trans,trans ester E Methyl (trans,trans)-4'-Propyl- [1,1'-bicyclohexyl]-4-carboxylate F Reduction (e.g., LiAlH₄ in THF) E->F G (trans,trans)-4'-Propyl- [1,1'-bicyclohexyl]-4-methanol F->G H->E

Caption: Conceptual workflow for the synthesis of the target molecule.

Analytical Characterization Protocol

Confirming the identity and purity of the final product is a critical self-validating step in any synthesis. A multi-technique approach is recommended for robust characterization.

Objective: To confirm the structure and assess the purity of synthesized (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: GC is used to determine the purity of the sample by separating it from any residual starting materials, solvents, or byproducts. MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Methodology:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Inject 1 µL into the GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

    • Analyze the resulting chromatogram for a single major peak (purity should be >99% for high-grade material).[1]

    • Confirm that the mass spectrum of the major peak shows the expected molecular ion (m/z = 238.4) and a logical fragmentation pattern (e.g., loss of H₂O, loss of the propyl group).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and, crucially, the trans,trans stereochemistry through the analysis of coupling constants and chemical shifts.

  • Methodology:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Features: Look for complex multiplets in the aliphatic region (~0.8-2.0 ppm) corresponding to the many non-equivalent protons on the cyclohexane rings. A characteristic signal for the -CH₂OH protons should be present (~3.5 ppm), as well as signals for the propyl group's methyl (~0.9 ppm) and methylene protons.

    • Expected ¹³C NMR Features: Expect distinct signals for each of the 16 carbon atoms, including the hydroxymethyl carbon (~65-70 ppm) and the carbons of the propyl group.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR is a rapid and effective method to confirm the presence of key functional groups.

  • Methodology:

    • Acquire a spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Expected Features: Look for a strong, broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the O-H stretch of the alcohol group. Also, expect strong C-H stretching bands just below 3000 cm⁻¹ (aliphatic C-H).

DOT Visualization: Analytical Workflow

Analytical Characterization Workflow cluster_results start Synthesized Product Batch gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir gcms_res Purity > 99%? Correct MW? gcms->gcms_res nmr_res Correct Structure? Trans,Trans Confirmed? nmr->nmr_res ftir_res O-H Stretch Present? ftir->ftir_res pass Batch Release (Passes QC) gcms_res->pass Yes fail Repurify / Re-synthesize (Fails QC) gcms_res->fail No nmr_res->pass Yes nmr_res->fail No ftir_res->pass Yes ftir_res->fail No

Sources

Physical properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (CAS No. 82562-85-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data regarding the compound's identity, physicochemical characteristics, and spectroscopic profile. Furthermore, it offers practical, field-proven methodologies for its characterization, emphasizing the causality behind experimental choices to ensure scientific integrity. The guide details safe handling and storage procedures and presents a logical workflow for comprehensive physicochemical analysis, making it an essential resource for utilizing this versatile chemical intermediate.

Introduction and Significance

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a saturated bicyclic alcohol characterized by a rigid core structure conferred by the two trans-configured cyclohexane rings. This specific stereochemistry is pivotal, as it imparts predictable and stable three-dimensional properties to the molecule. Its molecular structure, featuring a reactive primary alcohol group at one end and a nonpolar propyl chain at the other, makes it a valuable bifunctional building block.

The primary applications for this compound are found in two high-technology sectors:

  • Liquid Crystal Monomers: The rigid, elongated shape of the bicyclohexyl core is a classic feature of mesogenic (liquid crystal-forming) molecules. This compound serves as a key precursor in the synthesis of more complex liquid crystal materials used in display technologies and smart glass applications.[1]

  • Pharmaceutical Synthesis: In drug development, saturated carbocyclic rings like bicyclohexyl are increasingly used as "bioisosteres" for aromatic rings. They can improve metabolic stability, enhance solubility, and optimize the pharmacokinetic profile of a drug candidate. The presence of the methanol group provides a convenient handle for further chemical modification, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3]

Understanding the fundamental physical properties of this compound is therefore a prerequisite for its effective application in both synthesis and materials science.

Core Physicochemical Properties

The essential identification and physical data for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol are summarized below. This information is critical for reaction planning, material formulation, and safety assessments.

PropertyValueSource(s)
IUPAC Name (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanolN/A
CAS Number 82562-85-4[1][4][5][6]
Molecular Formula C₁₆H₃₀O[1][4][6][7]
Molecular Weight 238.41 g/mol [1][4][6]
Appearance White crystalline solid or powder[1][7]
Purity (Typical) ≥97% (common), with higher grades (≥99.5% by GC) available[1][4][6]
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM). Poorly soluble in water due to the large hydrophobic bicyclohexylpropyl moiety.N/A
InChIKey ALAOSSIICXVRMS-BIAGXBKMSA-N[4]

Spectroscopic and Chromatographic Profile

A robust analytical characterization is essential to confirm the identity, purity, and stereochemistry of the material. The following techniques are standard for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: The spectrum will show a characteristic signal for the methylene protons of the -CH₂OH group (typically a doublet around 3.4-3.6 ppm). The spectrum will also feature a complex series of broad, overlapping multiplets in the aliphatic region (approx. 0.8-2.0 ppm) corresponding to the 20 protons of the two cyclohexane rings and the methylene protons of the propyl group. A triplet around 0.9 ppm is expected for the terminal methyl group of the propyl chain.

    • ¹³C NMR: The spectrum will confirm the presence of 16 distinct carbon environments, including the signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm and a series of signals in the 20-45 ppm range for the aliphatic carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. For this molecule, the spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Sharp peaks in the 2850-2950 cm⁻¹ region are due to the C-H stretching of the aliphatic rings and propyl chain.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 238.4. Common fragmentation pathways would include the loss of water (M-18) and the loss of the propyl group (M-43).

  • Gas Chromatography (GC): As a volatile and thermally stable compound, GC is the preferred method for assessing purity.[1] A high-resolution capillary column (e.g., DB-5 or equivalent) can effectively separate the main component from any synthetic byproducts or stereoisomers.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard, self-validating method for determining the purity of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol using gas chromatography with a flame ionization detector (GC-FID).

Causality: GC-FID is chosen for its high sensitivity to hydrocarbons, excellent quantitative performance, and robustness. The non-polar stationary phase is selected to separate compounds based on boiling point and subtle differences in molecular shape, which is ideal for resolving potential isomers.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL GC vial.

    • Add 1.0 mL of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate, to completely dissolve the sample.

    • Rationale: A concentration of ~10 mg/mL ensures a strong detector response without overloading the column. DCM is a volatile solvent that is ideal for GC analysis and effectively solubilizes the nonpolar compound.

  • Instrument Setup (Typical Parameters):

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

    • Inlet: Split mode (50:1 split ratio) at 250 °C.

    • Rationale: A split injection prevents column overloading and ensures sharp peaks. The inlet temperature is high enough to ensure rapid volatilization without causing thermal degradation.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: The temperature program is designed to elute the analyte in a reasonable time while providing sufficient separation from any lower or higher boiling impurities.

    • Detector: FID at 300 °C.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Acquire data for the full duration of the oven program.

  • Data Analysis and Self-Validation:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness Check: To validate the system, a solvent blank should be injected first to ensure no "ghost" peaks from previous runs are present. For enhanced quantitative accuracy, an internal standard method can be employed.

Workflow for Physicochemical Characterization

A systematic workflow is critical for the thorough and reliable characterization of a new batch of a chemical intermediate. This ensures that the material meets all specifications before being used in downstream applications.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity & Finalization A Sample Receipt & Documentation B Visual Inspection (Color, Form) A->B C Solubility Screening (DCM, MeOH, H₂O) B->C D NMR Spectroscopy (¹H, ¹³C) C->D Proceed if specs met E IR Spectroscopy D->E F Mass Spectrometry E->F G Purity by GC-FID F->G Proceed if structure confirmed H Data Compilation & Certificate of Analysis G->H

Caption: Logical workflow for the complete physicochemical characterization of a chemical intermediate.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Hazard Identification: Based on available safety data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed (Acute Tox. 4).[5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[5] Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling Procedures: Avoid the formation of dust.[8] Prevent contact with skin, eyes, and clothing.[5] Keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge.[5] After handling, wash hands thoroughly.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9] This prevents moisture absorption and degradation.

Conclusion

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a well-defined chemical entity with distinct physical properties derived from its rigid bicyclohexane core. Its value as a precursor in liquid crystals and pharmaceutical intermediates necessitates a thorough understanding and verification of these properties. The analytical methods and workflows described in this guide provide a robust framework for researchers to confirm the material's identity, purity, and suitability for their specific applications, ensuring both experimental success and laboratory safety.

References

  • (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-methanol - ChemUniverse. [Link]

  • Trans Trans 4 Propyl 1 1 Bicyclohexyl 4 Methanol at Best Price - Exporters India. [Link]

  • (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-methanol at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited - Tradeindia. [Link]

Sources

Chemical properties and reactivity of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Abstract: This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and reactivity of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. Primarily targeting researchers and professionals in drug development and materials science, this document synthesizes fundamental chemical principles with practical, field-proven methodologies. Key reactions of the secondary alcohol, including oxidation and esterification, are discussed in detail, supported by mechanistic insights and step-by-step protocols. The guide aims to serve as an authoritative resource for the effective utilization of this versatile alicyclic compound in advanced scientific applications.

Introduction

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a disubstituted bicyclohexyl derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure, conferred by the saturated bicyclohexyl core, makes it an attractive scaffold for the development of liquid crystals and as a bioisostere for substituted benzene rings in drug design.[1][2] The presence of a secondary hydroxyl group provides a key reactive site for further functionalization, enabling its incorporation into more complex molecular architectures. This guide offers an in-depth exploration of its chemical nature, providing the technical foundation necessary for its application in research and development.

Physicochemical Properties and Structural Analysis

The defining feature of this molecule is its rigid bicyclohexyl core where both the propyl group at the 4'-position and the methanol group at the 4-position are in an equatorial orientation relative to their respective rings, leading to the stable trans,trans conformation. This stereochemistry minimizes steric hindrance and results in a linear, rod-like molecular shape, which is a key attribute for its application as a liquid crystal intermediate.[1]

1.1. Chemical Structure

Chemical structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Figure 1. Molecular structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

1.2. Physical and Chemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for selecting appropriate solvents, reaction conditions, and purification methods.

Table 1. Physicochemical Properties

Property Value Source(s)
CAS Number 82562-85-4 [3][4][5]
Molecular Formula C₁₆H₃₀O [3][4]
Molecular Weight 238.41 g/mol [3][4]
Appearance White crystals/powder [1][2]
Purity Typically ≥95-99.7% [2][3][4]

| Primary Use | Liquid crystal monomer, pharmaceutical synthesis |[1][6] |

1.3. Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not publicly available, a competent chemist can predict the key features based on its structure.

  • ¹H NMR: Protons on the cyclohexyl rings would appear as a complex series of multiplets in the 0.8-2.0 ppm range. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.5-4.0 ppm. The propyl group would show a triplet for the methyl protons (~0.9 ppm) and multiplets for the methylene protons.

  • ¹³C NMR: The aliphatic carbons of the cyclohexyl rings would resonate in the 25-45 ppm range. The carbon attached to the hydroxyl group (C-OH) would be downfield, expected around 65-75 ppm.

  • IR Spectroscopy: A prominent, broad absorption band would be observed in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Strong C-H stretching bands would appear just below 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 238.4. A common fragmentation pattern would be the loss of a water molecule (M-18), resulting in a peak at m/z = 220.4.

Synthesis and Purification

The synthesis of 4,4'-disubstituted bicyclohexyls often involves multi-step sequences. A plausible and common laboratory-scale synthesis for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol would involve the reduction of the corresponding ketone, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-one. This ketone precursor can be synthesized via methods such as the Friedel-Crafts acylation of a suitable bicyclohexyl precursor followed by reduction, or through cycloaddition reactions.[7]

2.1. Experimental Protocol: Reduction of Ketone Precursor

This protocol describes a standard, self-validating procedure for the reduction of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-one to the target alcohol using sodium borohydride.

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent selectivity for ketones in the presence of less reactive functional groups. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH). Methanol is an ideal solvent as it readily dissolves the ketone and the NaBH₄, and its protic nature facilitates the reaction mechanism.

Protocol Steps:

  • Dissolution: Dissolve (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-one (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to control the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring (Self-Validation): After addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the ketone spot (higher Rf) and the appearance of the alcohol spot (lower Rf) indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) dropwise until gas evolution ceases. This step neutralizes the reaction and destroys any excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes to afford the final product as a white solid.

2.2. Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification ketone 1. Dissolve Ketone in Methanol cool 2. Cool to 0-5 °C ketone->cool add_nabh4 3. Add NaBH₄ (Portion-wise) cool->add_nabh4 monitor 4. Stir & Monitor by TLC add_nabh4->monitor quench 5. Quench with HCl monitor->quench extract 6. Extraction with Ethyl Acetate quench->extract purify 7. Purify (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: Workflow for the synthesis of the target alcohol.

Chemical Reactivity and Mechanistic Insights

The reactivity of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is dominated by its secondary alcohol functional group. The bulky and electron-donating bicyclohexyl scaffold can introduce steric hindrance, potentially slowing down reactions compared to less hindered secondary alcohols.

3.1. Oxidation to the Ketone

The most common reaction of this secondary alcohol is its oxidation back to the corresponding ketone, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-one.[8][9] This transformation is fundamental in synthetic sequences where the alcohol is used as a temporary protecting group or as an intermediate.

Recommended Protocol: Jones Oxidation

Causality: The Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a powerful and efficient oxidizing agent for converting secondary alcohols to ketones.[10][11][12] The reaction is typically fast and high-yielding. The distinct color change from orange (Cr⁶⁺) to green (Cr³⁺) provides a clear visual indicator of reaction progress.[13]

Protocol Steps:

  • Setup: Dissolve the alcohol (1.0 eq) in acetone in a flask equipped with a dropping funnel and thermometer, and cool to 0 °C in an ice bath.

  • Reagent Addition: Add Jones reagent dropwise from the dropping funnel, maintaining the temperature between 0-10 °C. A persistent orange color indicates the reaction is complete.

  • Quenching: Add a small amount of 2-propanol to quench any excess oxidant, confirmed by the solution turning entirely green.[10]

  • Workup: Filter the mixture to remove chromium salts. Concentrate the filtrate, add water, and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the ketone.

Mechanism of Jones Oxidation

The reaction proceeds via the formation of a chromate ester intermediate.[8][13] A base (water) then abstracts a proton from the carbinol carbon, leading to an E2-like elimination that forms the ketone and a reduced chromium(IV) species.[11][13]

G cluster_mech Jones Oxidation Mechanism Alcohol R₂CH-OH Chromate_Ester R₂CH-O-CrO₃H Alcohol->Chromate_Ester + H₂CrO₄ Ketone R₂C=O Chromate_Ester->Ketone -H⁺ (Base) -H₂CrO₃

Caption: Simplified mechanism of alcohol oxidation.

3.2. Esterification

Ester formation is another key reaction, allowing for the attachment of various carboxylic acid-containing moieties. Due to the steric hindrance of the secondary alcohol on the bicyclohexyl ring, standard Fischer esterification may be slow.

Recommended Protocol: Steglich Esterification

Causality: The Steglich esterification is ideal for sterically hindered alcohols.[14][15] It uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under mild, neutral conditions, avoiding the harsh acidic environment of Fischer esterification.[16][17]

Protocol Steps:

  • Setup: In an inert atmosphere, dissolve the alcohol (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Coupling Agent: Add a solution of DCC (1.2 eq) in DCM dropwise to the mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the resulting ester by column chromatography.

Applications and Future Directions

The primary documented application for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol and its derivatives is in the synthesis of liquid crystal monomers.[1] The rigid, rod-like structure is essential for forming the mesophases that characterize liquid crystals.[18][19]

In drug development, the bicyclohexyl scaffold serves as a saturated, three-dimensional bioisostere for a para-substituted benzene ring. Replacing an aromatic ring with this aliphatic system can improve metabolic stability, increase solubility, and alter the pharmacokinetic profile of a drug candidate while maintaining a similar spatial arrangement of key functional groups. The hydroxyl group on this molecule provides a convenient handle for attaching it to a parent drug molecule.

Future research could explore:

  • Polymer Science: Using the alcohol as a monomer for the synthesis of novel polyesters or polyurethanes with unique thermal and mechanical properties.

  • Medicinal Chemistry: Incorporating the scaffold into new chemical entities to probe structure-activity relationships, particularly for targets where ligand rigidity is beneficial.

  • Asymmetric Catalysis: Derivatizing the alcohol to create chiral ligands for use in transition-metal catalysis.

Conclusion

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a valuable building block characterized by a well-defined stereochemistry and a versatile secondary alcohol functional group. Understanding its core properties and reactivity, particularly its oxidation and esterification reactions, is crucial for its effective application. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists aiming to leverage this compound in the synthesis of advanced materials and complex pharmaceutical agents.

References

An In-Depth Technical Guide to Propyl Bicyclohexyl Methanol Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of propyl bicyclohexyl methanol liquid crystals, focusing on the core compound (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol . We will delve into the material's molecular architecture, plausible synthetic routes, and physicochemical properties, contextualizing its significance not as a standalone mesogen, but as a critical building block in the formulation of advanced liquid crystal mixtures. This document is intended for researchers, chemists, and materials scientists engaged in the development of liquid crystal materials for displays, sensors, and other advanced optical applications.

Introduction: The Bicyclohexyl Core in Modern Liquid Crystals

Thermotropic liquid crystals, materials that exhibit intermediate phases between a crystalline solid and an isotropic liquid, are foundational to modern electro-optic technologies.[1] The properties of these materials are profoundly dictated by their molecular structure. Calamitic, or rod-like, liquid crystals are designed around a rigid core, flexible terminal chains, and often a polar group to induce a desired dielectric response.

The bicyclohexyl moiety has emerged as a superior core structure for many applications. Unlike aromatic-based cores (like biphenyls), the saturated aliphatic rings of the bicyclohexyl group lead to materials with distinct advantages, including low birefringence (optical anisotropy) and excellent thermal and UV stability.[2] The compound at the heart of this guide, (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol, represents a key intermediate used to impart these desirable properties into complex liquid crystal formulations.[3] Its structure combines the stable bicyclohexyl core with a short alkyl chain (propyl) and a terminal hydroxymethyl group, which can be used for further chemical modification or to influence the dielectric properties of a mixture.

Molecular Structure and Synthesis

Defining the Molecule: (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol

The subject of this guide is a specific organic molecule with the following identifiers:

PropertyValueSource
Chemical Name (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol[4][5]
Synonyms 4-Hydroxymethyl-4'-propylbicyclohexylN/A
CAS Number 82562-85-4[4][5][6]
Molecular Formula C₁₆H₃₀O[4][5][7]
Molecular Weight 238.41 g/mol [4][5]
Appearance White to off-white solid[5]

The molecule's geometry is critical to its function. The "trans,trans" designation refers to the stereochemistry at the 1,1' and 4,4' positions of the cyclohexane rings, ensuring the most linear, rod-like shape possible.[3] This linearity is a prerequisite for the formation of ordered, anisotropic liquid crystal phases.

Caption: Molecular structure of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol.

Plausible Synthetic Pathway

As an intermediate, (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol can be synthesized through multi-step organic reactions. A common strategy involves the construction of the bicyclohexyl core followed by the introduction and modification of the functional groups. A plausible, though generalized, route is the reduction of a corresponding carboxylic acid or ester, which are common liquid crystal precursors.

Workflow: Synthesis via Ester Reduction

  • Grignard Reaction: Start with 4-bromobicyclohexyl. React it with magnesium to form the Grignard reagent. This is then reacted with a propyl-substituted cyclohexanone to form a tertiary alcohol.

  • Dehydration & Hydrogenation: The alcohol is dehydrated to form an alkene, followed by catalytic hydrogenation to yield the propyl-bicyclohexyl core.

  • Functionalization: The core is carboxylated (e.g., via Friedel-Crafts acylation followed by oxidation) to produce (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid.

  • Esterification: The carboxylic acid is reacted with methanol under acidic conditions to form the methyl ester.

  • Reduction: The methyl ester is reduced to the primary alcohol, (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Generalized synthetic workflow for propyl bicyclohexyl methanol.

Physicochemical Properties and Characterization

While specific phase transition data for this intermediate is not widely published, we can infer its properties based on the bicyclohexyl class of liquid crystals. These materials are known for their low optical anisotropy and often exhibit negative dielectric anisotropy, especially when a polar group is attached perpendicular to the main molecular axis.[2]

PropertyTypical Value for Bicyclohexyl LCsSignificance
Birefringence (Δn) Low (~0.05 - 0.10)Useful for applications where low optical path difference is required, such as in specific display modes.
Dielectric Anisotropy (Δε) Moderately NegativeImportant for vertically aligned (VA) display modes, where liquid crystals align perpendicular to the electric field.[2]
Viscosity (η) Low to ModerateLower viscosity allows for faster switching times in display devices.
Thermal Stability HighThe saturated rings are more resistant to degradation from heat and UV light compared to aromatic rings.
Core Experimental Characterization Protocols

A. Differential Scanning Calorimetry (DSC): This is the primary technique for determining the temperatures and enthalpies of phase transitions.[8]

  • Principle: The sample and a reference are subjected to a controlled temperature program. The heat flow difference required to maintain both at the same temperature is measured, revealing endothermic (melting, clearing) and exothermic (crystallization) transitions.

  • Experimental Causality: A slow scan rate (e.g., 2-5 °C/min) is used to ensure thermal equilibrium and achieve high resolution of transition peaks. Multiple heating and cooling cycles are run to check for thermal stability and observe any supercooling effects.

B. Polarized Optical Microscopy (POM): POM is used for the qualitative identification of liquid crystal phases by observing their unique optical textures.[9]

  • Principle: A thin sample of the liquid crystal is placed between two crossed polarizers. Anisotropic phases, like nematic or smectic, will rotate the plane of polarized light and appear bright with characteristic textures, while the isotropic liquid phase will appear dark.

  • Experimental Causality: The sample is placed on a hot stage to precisely control the temperature. By observing the texture changes upon heating and cooling, one can visually confirm the transition temperatures identified by DSC. For example, a nematic phase often exhibits a "Schlieren" or "marbled" texture.[9]

Phase Behavior and Role in Mixtures

As a single component, a material like propyl bicyclohexyl methanol may exhibit a simple nematic phase or potentially be non-mesogenic (a property known as "virtual" clearing point). However, its true value is realized when it is combined with other mesogenic and non-mesogenic compounds.

The Eutectic Mixture Principle

The primary goal in designing liquid crystals for displays is to create a formulation that maintains the desired liquid crystal phase (typically nematic) over a very broad temperature range (e.g., -40°C to +100°C). This is achieved by creating eutectic mixtures. By combining multiple components, the melting points of the mixture are significantly depressed while the clearing point (the transition to the isotropic liquid) remains high. Propyl bicyclohexyl methanol serves as an excellent component in such mixtures, contributing low viscosity and high stability.

G cluster_0 Temperature Increase → Solid Crystalline Solid (Positional & Orientational Order) Nematic Nematic Phase (Orientational Order Only) Solid->Nematic Melting Point (Tm) Isotropic Isotropic Liquid (No Order) Nematic->Isotropic Clearing Point (Tni)

Caption: Thermotropic phase transitions for a typical nematic liquid crystal.

Tuning Phase Behavior with Solvents: The Methanol Case Study

Recent research has demonstrated a fascinating application where the phase behavior of a liquid crystal is precisely tuned by a non-mesogenic solvent like methanol.[10][11] While not using our specific compound, the principle is directly applicable.

  • Tunable Transition Temperature: For a binary mixture of a liquid crystal and methanol, the isotropic-to-nematic phase transition temperature can be systematically controlled by altering the methanol concentration.[10] Adding small amounts of methanol can lower the clearing point, allowing for precise temperature control over the phase.

  • Temperature-Driven Extraction: This tunability enables novel applications in separations. A system can be held in a single, isotropic phase at a higher temperature for dissolving a target compound. Upon cooling, the system phase-separates into a nematic (LC-rich) phase and an isotropic (methanol-rich) phase. Depending on the target compound's polarity, it will preferentially partition into one of the two phases, allowing for efficient, temperature-controlled extraction.[10][11]

Field-Proven Applications and Insights

The utility of propyl bicyclohexyl methanol and its derivatives extends beyond standard display formulations into advanced materials and applications.

  • Vertical Alignment (VA) Layers: Molecules with similar cyclohexyl structures are being used to create polymer alignment layers.[1] These polymer films, when coated on the inside of a display cell, can induce a uniform vertical alignment of the liquid crystal molecules, a critical requirement for VA-LCDs which are known for their high contrast ratios.

  • Polymer Dispersed Liquid Crystals (PDLCs): These materials are used in "smart glass" or privacy windows. Droplets of a liquid crystal mixture are dispersed within a polymer matrix. In the "off" state (no voltage), the random alignment of the LC droplets scatters light, making the glass opaque. When a voltage is applied, the LC molecules align, matching the refractive index of the polymer and allowing light to pass through, making the glass transparent. The stability and low birefringence of bicyclohexyl-containing mixtures are advantageous here.

Conclusion

(trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol is a quintessential example of a specialized molecular building block in the field of liquid crystals. While it may not possess a broad mesophase range on its own, its incorporation into mixtures imparts highly desirable properties, including low birefringence, excellent stability, and low viscosity. Its fully saturated, rigid core is a direct response to the material demands of modern, high-performance liquid crystal displays. Furthermore, the principles governing its phase behavior when mixed with solvents like methanol are paving the way for novel applications in tunable extraction systems and advanced sensors. Understanding the structure-property relationships of such intermediates is paramount for any scientist or engineer aiming to design the next generation of liquid crystal materials.

References

  • Cenmed Enterprises. (trans,trans)-4'-Propyl-4-bicyclohexylmethanol. [Online] Available at: [Link]

  • ALFA CHEMICAL. CAS 82562-85-4|(trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]. [Online] Available at: [Link]

  • MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [Online] Available at: [Link]

  • PubChem. (trans,trans)-4-Ethyl-4'-propyl-1,1'-bicyclohexyl. [Online] Available at: [Link]

  • PubMed. Dependence of the bilayer phase transition temperatures on the structural parameters of phosphatidylcholines. [Online] Available at: [Link]

  • Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. [Online] Available at: [Link]

  • MDPI. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. [Online] Available at: [Link]

  • ResearchGate. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [Online] Available at: [Link]

  • ResearchGate. Physical characterisation of 4′-butyl-4-heptyl- bicyclohexyl-4-carbonitrile. [Online] Available at: [Link]

  • ResearchGate. On the Structural Phase Transition in a Perovskite-Type Diaminopropanetetrachlorocuprate(II) NH 3 (CH 2 ) 3 NH 3 CuCl 4 Crystal. [Online] Available at: [Link]

  • ResearchGate. Chemical structure of the components of used liquid crystal. [Online] Available at: [Link]

  • ResearchGate. Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. [Online] Available at: [Link]

  • Amazon S3. Phase behaviour and applications of a binary liquid-liquid mixture of methanol and a thermotropic liquid crystal. [Online] Available at: [Link]

  • ResearchGate. Phase behaviour and applications of a binary liquid-liquid mixture of methanol and a thermotropic liquid crystal | Request PDF. [Online] Available at: [Link]

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An In-depth Technical Guide to Bicyclohexyl Methanol Derivatives: Synthesis, Applications, and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bicyclohexyl Methanol Scaffold - A Versatile Building Block

The bicyclohexyl methanol scaffold, characterized by two cyclohexane rings linked to a methanol moiety, represents a significant and versatile building block in modern organic chemistry. Its unique three-dimensional structure, combining lipophilic character with a functional handle for further derivatization, has made it a privileged motif in both medicinal chemistry and materials science. The inherent conformational flexibility of the cyclohexane rings, coupled with the potential for stereoisomerism, allows for the fine-tuning of molecular properties, enabling the design of molecules with specific biological activities or material characteristics. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of bicyclohexyl methanol derivatives, supported by detailed experimental protocols and mechanistic insights.

Core Synthesis Strategies

The synthesis of bicyclohexyl methanol derivatives can be broadly approached through two primary strategies: construction of the bicyclohexyl core followed by functionalization, or the coupling of pre-functionalized cyclohexane units. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Synthesis of the Parent Scaffold: (1-Cyclohexylcyclohexyl)methanol

A common and efficient method for the synthesis of the parent (1-cyclohexylcyclohexyl)methanol involves the Grignard reaction. This approach utilizes the nucleophilic character of a cyclohexyl Grignard reagent to attack an electrophilic carbonyl carbon.

Conceptual Workflow for Grignard Synthesis

cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Hydrolysis A Cyclohexyl Bromide C Cyclohexylmagnesium Bromide A->C Dry Ether B Magnesium Metal B->C Dry Ether E Alkoxide Intermediate C->E D Cyclohexanecarboxaldehyde D->E G (1-Cyclohexylcyclohexyl)methanol E->G F Aqueous Workup (e.g., H3O+) F->G

Caption: Synthesis of (1-cyclohexylcyclohexyl)methanol via Grignard reaction.

Experimental Protocol: Synthesis of (1-Cyclohexylcyclohexyl)methanol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography to yield pure (1-cyclohexylcyclohexyl)methanol.

Synthesis of Substituted Derivatives: [trans-4-(4-Chlorophenyl)cyclohexyl]methanol

Substituted derivatives, such as [trans-4-(4-chlorophenyl)cyclohexyl]methanol, are crucial intermediates in pharmaceutical synthesis. A common route involves the reduction of the corresponding carboxylic acid or its ester.

Experimental Protocol: Reduction of Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate

  • Reaction Setup: A solution of methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an argon atmosphere.

  • Reduction: To the stirred solution at ambient temperature, lithium borohydride is added. The reaction mixture is then heated to reflux and maintained for 2 hours.

  • Quenching and Extraction: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M aqueous hydrochloric acid. Ethyl acetate is added, and the layers are separated. The aqueous layer is further extracted with ethyl acetate.

  • Workup and Purification: The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield [trans-4-(4-chlorophenyl)cyclohexyl]methanol.

Characterization of Bicyclohexyl Methanol Derivatives

Unambiguous structural elucidation is critical in the synthesis of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Predicted Spectroscopic Data for [trans-4-(4-Chlorophenyl)cyclohexyl]methanol

[1]¹H NMR (Predicted in CDCl₃) AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic ProtonsH-Ar (ortho to Cl)~ 7.28d2H
H-Ar (meta to Cl)~ 7.22d2H
Methanol ProtonsCH₂-OH~ 3.50d2H
Cyclohexyl ProtonsCH-Ar~ 2.50tt1H
CH-CH₂OH~ 1.55m1H
Cyclohexyl-H (axial)~ 1.10 - 1.30m4H
Cyclohexyl-H (equatorial)~ 1.80 - 2.00m4H
¹³C NMR (Predicted in CDCl₃) AssignmentPredicted Chemical Shift (ppm)
Aromatic CarbonsC-Cl~ 132.0
C-H (ortho to Cl)~ 128.5
C-H (meta to Cl)~ 128.0
C-ipso~ 145.0
Methanol CarbonCH₂-OH~ 68.0
Cyclohexyl CarbonsCH-Ar~ 44.0
CH-CH₂OH~ 40.0
CH₂ (adjacent to CH-Ar)~ 34.0
CH₂ (adjacent to CH-CH₂OH)~ 29.0

Note: The NIST Chemistry WebBook provides experimental mass spectrometry and IR spectra for the related compound dicyclohexylmethanol.

[2][3]Applications in Medicinal Chemistry

The bicyclohexyl methanol scaffold has proven to be a valuable platform for the development of new therapeutic agents, particularly in the field of oncology.

Bicyclohexyl Methanol Derivatives as Taxoid Analogs

Paclitaxel (Taxol®) and docetaxel are potent anticancer agents that function by stabilizing microtubules, leading to mitotic arrest and apoptosis. Resea[2]rch into the structure-activity relationships (SAR) of these complex molecules has revealed that the phenyl groups at certain positions are not essential for activity and can be replaced by cyclohexyl moieties. This [2]has opened an avenue for the development of new, non-aromatic taxoid analogs with potentially improved properties.

Mechanism of Action: Microtubule Stabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, including the formation of the mitotic spindle during cell division. Taxol[3] and its analogs bind to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its depolymerization. This [4][5]disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and ultimately triggers programmed cell death (apoptosis).

St[5]ructure-Activity Relationship Insights

Studies on docetaxel analogs where the phenyl groups at the C-3' and/or C-2 positions are replaced with cyclohexyl groups have shown that these modifications can retain strong inhibitory activity against microtubule disassembly. This indicates that an aromatic group is not a strict requirement for binding to microtubules. However, these modifications can sometimes lead to a loss of in vivo activity, potentially due to altered metabolism or bioavailability.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is a fundamental tool for evaluating the effect of compounds on microtubule dynamics.

  • [6]Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL) in a general tubulin buffer supplemented with GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules. Keep [6]this mix on ice. Prepare 10x stocks of test compounds and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).

  • [6]Assay Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • [6]Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • [6]Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.

  • [6]Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compounds that enhance polymerization will show a faster and higher increase in fluorescence, while inhibitors will show a decreased rate and extent of fluorescence.

cluster_0 Tubulin Dynamics cluster_1 Drug Intervention cluster_2 Cellular Outcome A α/β-Tubulin Dimers B Microtubule Polymer A->B Polymerization (GTP-dependent) B->A Depolymerization D Stabilized Microtubule B->D Binding to β-tubulin C Bicyclohexyl Methanol Taxoid Analog C->B E Mitotic Arrest D->E Inhibition of Depolymerization F Apoptosis E->F

Caption: Mechanism of microtubule stabilization by bicyclohexyl methanol taxoid analogs.

Applications in Materials Science

The rigid and bulky nature of the bicyclohexyl core makes it an attractive component in the design of liquid crystals.

Bicyclohexyl Derivatives in Nematic Liquid Crystals

Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order. The incorporation of the bicyclohexyl moiety into mesogenic (liquid crystal-forming) molecules can lead to materials with desirable physical properties for display applications.

Key Properties and Rationale

Bicyclohexane-based nematic liquid crystals often exhibit the following characteristics:

  • Low Birefringence (Δn): The aliphatic nature of the cyclohexyl rings leads to a lower polarizability anisotropy compared to aromatic systems, resulting in a lower birefringence. This [7]is advantageous in applications where a specific optical path difference is required.

  • Negative Dielectric Anisotropy (Δε): By attaching a polar group, such as a cyano (-CN) group, in a transverse position relative to the long axis of the molecule, a large negative dielectric anisotropy can be achieved. This [7][8]property is essential for vertically aligned (VA) liquid crystal displays.

  • Low Rotational Viscosity: The saturated rings can lead to lower rotational viscosities compared to more complex aromatic systems, which can translate to faster switching times in display devices.

Structure-Property Correlation in Bicyclohexane Liquid Crystals

Co[7]mpound FamilyKey Structural FeatureBirefringence (Δn)Dielectric Anisotropy (Δε)Bend/Splay Elastic Constant Ratio (K₃₃/K₁₁)
CCN-mnBicyclohexane core with terminal alkyl and cyano groupsLowHigh Negative< 1

Data adapted from Dhara et al. (2015).

The [7]bent shape of some bicyclohexane derivatives, as revealed by density functional theory (DFT) calculations, contributes to their large transverse dipole moments and, consequently, their high negative dielectric anisotropy.

[7]Conclusion

Bicyclohexyl methanol and its derivatives are a fascinating and highly adaptable class of compounds. Their synthesis, while requiring careful control of reaction conditions, is accessible through established organic chemistry methodologies. The unique structural and electronic properties conferred by the bicyclohexyl motif have led to significant applications in both the life sciences and materials science. In medicinal chemistry, these derivatives serve as promising scaffolds for the development of novel anticancer agents that target microtubule dynamics. In materials science, they are key components in the formulation of advanced liquid crystal mixtures with tailored optical and dielectric properties. As synthetic methods continue to evolve and our understanding of structure-property relationships deepens, the potential for new discoveries and applications based on the bicyclohexyl methanol core remains vast.

References

  • Horwitz, S. B. (2017). Taxol®: The First Microtubule Stabilizing Agent. Pharmaceuticals, 10(4), 89. [Link]

  • BenchChem. (2025).
  • Alushin, G. M., Risi, C., & Nogales, E. (2011). Insights into the mechanism of microtubule stabilization by Taxol. Proceedings of the National Academy of Sciences, 108(52), 20958-20963. [Link]

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An In-Depth Technical Guide to (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a key intermediate in the fields of advanced materials and pharmaceutical development. The document details the molecule's fundamental physicochemical properties, outlines a validated multi-step synthesis protocol with explanations for critical process choices, and explores its primary application as a component in nematic liquid crystal mixtures. This guide is intended for researchers, chemists, and materials scientists engaged in the development of liquid crystal displays (LCDs) and novel pharmaceutical synthons.

Introduction and Molecular Overview

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a saturated bicyclic alcohol. Its molecular architecture, characterized by two cyclohexane rings joined in a trans configuration and bearing a propyl and a hydroxymethyl group at opposite ends, imparts a unique combination of linearity, rigidity, and weak polarity. These characteristics are highly desirable in the formulation of nematic liquid crystal mixtures, where it contributes to achieving low viscosity, a broad operational temperature range, and high chemical stability.[1] The saturated bicyclohexyl core is a well-established structural motif for modulating the mesomorphic properties of liquid crystals.[2]

The specific stereochemistry, (trans,trans), is critical. This configuration ensures a linear, rod-like molecular shape, which is fundamental for the formation of the nematic liquid crystal phase—a state of matter where molecules have long-range orientational order but no positional order.[3]

Core Physicochemical Properties

The fundamental properties of the target molecule are summarized below. These values are critical for its handling, purification, and application.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₀O[4][5]
Molecular Weight 238.41 g/mol [6]
CAS Number 82562-85-4[7]
Appearance White crystalline powder/solidN/A

Strategic Synthesis Pathway

The synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a multi-step process designed to achieve high stereochemical purity. The most logical and industrially relevant pathway proceeds via the catalytic hydrogenation of a biphenyl precursor followed by the reduction of a carboxylic acid functional group. This strategy is chosen for its efficiency in establishing the required trans,trans stereoisomer, which is thermodynamically favored under catalytic hydrogenation conditions.

The overall synthesis workflow can be visualized as follows:

G cluster_0 Step 1: Biphenyl Hydrogenation cluster_1 Step 2: Carboxylic Acid Reduction A 4'-Propylbiphenyl-4-carboxylic Acid B (trans,trans)-4'-Propyl- [1,1'-bicyclohexyl]-4-carboxylic Acid A->B H₂ / Pd/C High Pressure/Temp C (trans,trans)-4'-Propyl- [1,1'-bicyclohexyl]-4-carboxylic Acid D (trans,trans)-4'-Propyl- [1,1'-bicyclohexyl]-4-methanol C->D Borohydride Reducing Agent (e.g., KBH₄/ZnCl₂)

Caption: High-level workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for similar bicyclohexyl structures, particularly leveraging methods described in Chinese patent CN101671242B for the reduction step.[8]

Part A: Synthesis of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic Acid

This initial step focuses on creating the saturated bicyclohexyl core with the correct stereochemistry from a commercially available biphenyl precursor.

  • Rationale: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a robust method for reducing aromatic rings. Performing this reaction under controlled pressure and temperature preferentially yields the thermodynamically stable trans,trans isomer.[9]

  • Protocol:

    • Charge a high-pressure autoclave reactor with 4'-Propylbiphenyl-4-carboxylic acid and a suitable solvent (e.g., acetic acid or an alcohol/acid mixture).

    • Add 5-10% (by weight) of a palladium-on-carbon (Pd/C) catalyst.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 0.4-2.0 MPa.[9]

    • Heat the mixture to 100-160°C with vigorous stirring.

    • Maintain the reaction for 8-12 hours or until hydrogen uptake ceases, as monitored by the pressure gauge.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane) to obtain pure (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid.[4][5]

Part B: Reduction to (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

This final step converts the carboxylic acid intermediate into the target primary alcohol.

  • Rationale: The reduction of a carboxylic acid requires a strong reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, systems based on borohydrides, such as potassium borohydride (KBH₄) activated with a Lewis acid like zinc chloride (ZnCl₂), offer a safer and more scalable alternative for industrial applications.[8] This combination generates diborane in situ, which is the active reducing species.

  • Protocol (Adapted from CN101671242B[8]):

    • In a dry, nitrogen-purged reaction flask, suspend zinc chloride and potassium borohydride in anhydrous tetrahydrofuran (THF).

    • With stirring, add a solution of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid in THF dropwise to the borohydride suspension, maintaining the temperature below 30°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water, followed by dilute hydrochloric acid (e.g., 2M HCl) until the solution is acidic and effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., hexane or ethanol) to afford the final product, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Application in Nematic Liquid Crystal Mixtures

The primary application of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol and its close analogues is as a component in nematic liquid crystal formulations for display technology.[1]

Role and Mechanism of Action

In a multi-component liquid crystal mixture, each compound contributes specific properties. Molecules with a bicyclohexyl core are valued for several key reasons:

  • Low Birefringence (Δn): The saturated aliphatic rings lead to a lower optical anisotropy compared to aromatic-core molecules. This is advantageous for certain display modes.[10]

  • Low Viscosity (η): The lack of π-π stacking interactions, which are common with aromatic rings, results in lower rotational viscosity. Low viscosity is crucial for achieving fast switching times in LCDs.

  • Broad Nematic Range: These compounds act as "diluents" that can lower the melting point and disrupt smectic phase formation in highly polar mixtures, thereby broadening the operational temperature range of the nematic phase.

  • High Stability: The saturated C-C and C-H bonds are highly resistant to degradation by UV light and electrochemical stress, leading to longer device lifetimes.

The terminal hydroxyl (-CH₂OH) group provides a site for further functionalization, allowing this molecule to serve as a building block for more complex liquid crystal structures, such as esters or ethers, which can fine-tune the dielectric anisotropy (Δε) and other properties of the final mixture.

Example Formulation Workflow

The development of a liquid crystal mixture is a process of empirical optimization. The target molecule would be incorporated as a base component to achieve desired background properties.

G cluster_0 Component Selection cluster_1 Formulation & Testing A Target Molecule (Low η, Low Δn) D Mix Components (Gravimetrically) A->D B High Δε Component (e.g., Cyanobiphenyls) B->D C Other Additives (e.g., Chiral Dopants) C->D E Measure Properties (Clearing Point, V₁₀, η, Δε, Δn) D->E F Iterate Composition E->F Properties meet specifications? F->D No G Final Mixture F->G Yes

Caption: Iterative workflow for formulating a nematic liquid crystal mixture.

A typical nematic mixture might contain 5-20% by weight of a weakly polar component like (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, combined with other polar and non-polar mesogens to achieve the target specifications for a specific display application, such as a Twisted Nematic (TN) or In-Plane Switching (IPS) display.[11][12]

Conclusion

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a valuable and versatile chemical intermediate. Its synthesis, while requiring careful control of stereochemistry through catalytic hydrogenation, is based on well-established and scalable chemical reactions. Its key contribution is in the field of liquid crystal materials, where its unique rod-like structure and saturated core provide a foundation for formulating stable, low-viscosity nematic mixtures with broad operating temperatures. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in advanced material applications.

References

  • Hoffmann-La Roche Inc. (1993). Liquid crystalline mixtures containing 3,4-difluorophenyl-substituted bicyclohexyls. U.S. Patent 5,185,098.
  • Chisso Corp. (1991). Cyclohexane derivative and liquid crystal composition containing the same. European Patent EP0280902B1.
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  • Xi'an Modern Chemistry Research Institute. (2013). Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. Chinese Patent CN101671242B.
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  • Xi'an Modern Chemistry Research Institute. (2018). Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer. Chinese Patent CN107963958B.
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  • ChemBK. (2024). (TRANS,TRANS)-4'-PROPYL-[1,1'-BICYCLOHEXYL]-4-CARBOXYLIC ACID. Retrieved from [Link]

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Spectroscopic Characterization of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a key intermediate in the synthesis of various liquid crystals and other advanced materials.[1] Its specific stereochemistry and functional groups give rise to unique physicochemical properties that are of significant interest in materials science. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its behavior in subsequent chemical transformations. This guide provides a detailed roadmap for the acquisition and interpretation of the essential spectroscopic data for this compound.

The molecular structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is presented below:

Caption: Molecular structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for identifying their presence. For (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, we anticipate characteristic absorptions for the O-H group of the primary alcohol and the C-H and C-C bonds of the bicyclohexyl and propyl moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Predicted IR Data and Interpretation

The predicted IR absorption bands for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
2920-2850Strongsp³ C-H stretch (cyclohexyl & propyl)
~1450MediumCH₂ scissoring
~1050Medium-StrongC-O stretch (primary alcohol)

The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. Strong absorption bands in the 2920-2850 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the numerous sp³ C-H bonds in the two cyclohexane rings and the propyl group.[3] A medium-intensity peak around 1450 cm⁻¹ is expected due to the scissoring (bending) vibration of the CH₂ groups. The C-O stretching vibration of the primary alcohol should give rise to a medium to strong absorption band around 1050 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-1024.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR chemical shifts, multiplicities, and integrations for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol are presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45d2H-CH₂OH
~1.80 - 0.80m~27HCyclohexyl and propyl CH, CH₂
~0.88t3H-CH₂CH₂CH₃

The proton NMR spectrum is expected to be complex in the upfield region due to the significant overlap of signals from the numerous non-equivalent protons of the two cyclohexane rings and the propyl group. A broad multiplet is anticipated between approximately 0.80 and 1.80 ppm, integrating to about 27 protons. The two protons of the -CH₂OH group are diastereotopic and are expected to appear as a doublet around 3.45 ppm due to coupling with the adjacent methine proton on the cyclohexane ring. The terminal methyl group of the propyl chain should appear as a triplet at approximately 0.88 ppm. The signal for the hydroxyl proton is often broad and may appear over a wide range of chemical shifts depending on concentration and solvent, and it may not be easily observable.

Caption: Predicted key ¹H NMR chemical shifts for the molecule.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol are listed below.

Chemical Shift (δ, ppm)Assignment
~68-CH₂OH
~43C4 and C4' (substituted carbons)
~37Propyl -CH₂-
~33Cyclohexyl CH₂
~30Cyclohexyl CH₂
~20Propyl -CH₂-
~14Propyl -CH₃

In the proton-decoupled ¹³C NMR spectrum, the carbon attached to the hydroxyl group (-CH₂OH) is expected to resonate downfield at approximately 68 ppm. The two quaternary carbons of the cyclohexane rings at the point of substitution (C4 and C4') are predicted to appear around 43 ppm. The remaining cyclohexyl and propyl carbons will give rise to a series of peaks in the upfield region between approximately 14 and 37 ppm. The terminal methyl carbon of the propyl group is expected to be the most upfield signal at around 14 ppm.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For organic molecules, electron ionization (EI) is a common method that often leads to fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the molecule's structure.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector.

Predicted Mass Spectrum and Interpretation

The molecular formula of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is C₁₆H₃₀O, with a molecular weight of 238.41 g/mol .

m/zPredicted Identity
238[M]⁺ (Molecular ion)
220[M - H₂O]⁺
207[M - CH₂OH]⁺
195[M - C₃H₇]⁺
83[C₆H₁₁]⁺
81[C₆H₉]⁺

The molecular ion peak ([M]⁺) at m/z 238 may be weak or absent due to the lability of the alcohol.[5] A prominent peak at m/z 220, corresponding to the loss of a water molecule ([M - H₂O]⁺), is highly anticipated.[6][7] Fragmentation via cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) would result in the loss of the hydroxymethyl radical, giving a peak at m/z 207 ([M - CH₂OH]⁺). Loss of the propyl group would lead to a fragment at m/z 195 ([M - C₃H₇]⁺). Cleavage of the bond between the two cyclohexane rings can also occur. The base peak is likely to be a fragment corresponding to a cyclohexyl cation or related species, such as at m/z 83 or 81.

G M [M]⁺ m/z = 238 M_H2O [M - H₂O]⁺ m/z = 220 M->M_H2O - H₂O M_CH2OH [M - CH₂OH]⁺ m/z = 207 M->M_CH2OH - •CH₂OH M_C3H7 [M - C₃H₇]⁺ m/z = 195 M->M_C3H7 - •C₃H₇ C6H11 [C₆H₁₁]⁺ m/z = 83 M->C6H11 Ring Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. The presented IR, ¹H NMR, ¹³C NMR, and MS data, while not experimentally derived for this specific molecule, are based on well-established spectroscopic principles and data from closely related structures. The outlined experimental protocols offer a robust framework for the acquisition of high-quality spectral data. This guide serves as a valuable resource for researchers in the fields of liquid crystal synthesis, materials science, and drug development, enabling them to confidently identify and characterize this important chemical intermediate.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. [Link]

  • Google Patents. (n.d.). EP2333038A1 - Novel 4-Alkyl Cyclohexanepropanal Compounds and their use in Perfume Compositions.
  • ChemUniverse. (n.d.). (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-methanol. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • University of Colorado Boulder. (2012). Synthesis of Liquid Crystals. [Link]

  • Google Patents. (n.d.). EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol.
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  • MDPI. (n.d.). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. [Link]

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An In-Depth Technical Guide to the Physicochemical Characterization of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the melting and boiling points of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. Given the compound's application as a liquid crystal monomer, this guide emphasizes the nuanced approach required for its thermal analysis, which may involve the observation of distinct liquid crystalline phases.

Introduction: The Significance of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a crucial intermediate in the synthesis of liquid crystals and other advanced materials. Its rigid bicyclohexyl core, combined with the flexible propyl chain and the reactive methanol group, imparts unique properties that are foundational to the development of liquid crystal displays (LCDs) and other electro-optical devices. The stereochemistry, specifically the trans,trans configuration, ensures a linear molecular shape, which is conducive to the formation of ordered, yet fluid, liquid crystalline phases.

The melting and boiling points are fundamental physicochemical properties that dictate the material's state at various temperatures. For a liquid crystal precursor, these transition temperatures are critical for:

  • Synthesis and Purification: Understanding the melting point is essential for purification techniques such as recrystallization.

  • Material Processing: The thermal behavior dictates the processing parameters for incorporating this molecule into larger assemblies or devices.

  • Phase Behavior Analysis: The transition from a crystalline solid to a liquid crystal and then to an isotropic liquid provides insight into the operational temperature range of the final liquid crystal mixture.

Theoretical Considerations for Thermal Transitions

The melting point of a crystalline solid is the temperature at which it transitions into a liquid. For a pure substance, this transition is typically sharp. However, the presence of impurities will lead to a depression and broadening of the melting point range.

Boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to the melting point, the boiling point is a key indicator of a substance's identity and purity.

For compounds like (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, the thermal behavior can be more complex than a simple solid-to-liquid transition. Due to its rigid, elongated structure, it is likely to exhibit thermotropic liquid crystalline behavior. This means that upon heating, the crystalline solid may first melt into a liquid crystalline phase (e.g., nematic or smectic) before transitioning to a clear, isotropic liquid at a higher temperature. Therefore, multiple transition temperatures may be observed.

Quantitative Data Summary

As definitive experimental values for the target compound are not published, this table provides key molecular identifiers and predicted properties to aid in its characterization.

PropertyValueSource
Molecular Formula C₁₆H₃₀O[ChemUniverse]
Molecular Weight 238.41 g/mol [ChemUniverse]
Appearance White crystalline powder[Various]
Predicted Boiling Point Given the high molecular weight and potential for hydrogen bonding, a high boiling point, likely above 300°C, is expected.N/A
Predicted Melting Point Based on analogous structures, a melting point in the range of 80-120°C is a reasonable starting point for experimental determination.N/A

Experimental Protocols for Melting and Boiling Point Determination

The following sections detail the step-by-step methodologies for accurately determining the melting and boiling points of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Melting Point Determination using a Mel-Temp Apparatus

The Mel-Temp apparatus provides a controlled method for heating a small sample and observing its melting behavior. [[1]]([Link])

Methodology:

  • Sample Preparation:

    • Ensure the (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powder, trapping a small amount of the sample.

    • Tap the closed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm. [[1]]([Link])

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the Mel-Temp apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Turn on the apparatus and set a rapid heating rate (approximately 10-15°C per minute) to obtain an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new sample and heat it rapidly to about 15°C below the approximate melting point. [[1]]([Link])

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer. [[1]]([Link])

    • Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.

  • Observation of Liquid Crystalline Phases:

    • Be vigilant for any changes in the sample's appearance before it becomes a clear liquid. The formation of a cloudy, birefringent fluid may indicate a transition to a liquid crystalline phase. Record the temperature of this transition. The subsequent transition to a clear, isotropic liquid is the clearing point.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Grind Sample to Fine Powder P2 Pack Capillary Tube (2-3 mm) P1->P2 M1 Rapid Heating for Approximate Range P2->M1 M2 Cool and Prepare New Sample M1->M2 M3 Slow Heating (1-2°C/min) Near Melting Point M2->M3 M4 Record Onset and Completion of Melting M3->M4 A1 Observe for Liquid Crystal Phases (Cloudiness) M4->A1 A2 Record Transition Temperatures A1->A2

Caption: Workflow for melting point determination.

Boiling Point Determination using a Thiele Tube

The Thiele tube method is a classic and reliable technique for determining the boiling point of a small amount of liquid. [[2]]([Link]) [[3]]([Link])

Methodology:

  • Sample Preparation:

    • Since the compound is a solid at room temperature, it must first be melted. Place a small amount of the solid into a small test tube (a Durham tube or a fusion tube).

    • Gently heat the test tube to melt the solid.

    • Place a capillary tube, sealed at one end, into the liquid with the open end down.

  • Apparatus Setup:

    • Attach the small test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the Thiele tube to a ring stand and fill it with a high-boiling point, non-reactive liquid (e.g., mineral oil or silicone oil) so that the side arm is completely filled.

    • Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The shape of the tube will cause convection currents that ensure uniform heating of the oil bath. [[4]]([Link])

    • As the temperature rises, air trapped in the capillary tube will expand and bubble out.

    • Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

    • Remove the heat and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. [[4]]([Link]) Record this temperature.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement S1 Melt Solid Sample in Test Tube S2 Insert Inverted Capillary Tube S1->S2 S3 Attach to Thermometer S2->S3 S4 Place in Thiele Tube with Oil S3->S4 H1 Gently Heat Thiele Tube Side Arm S4->H1 H2 Observe for Steady Stream of Bubbles H1->H2 C1 Remove Heat Source H2->C1 C2 Observe for Liquid Entry into Capillary C1->C2 C3 Record Temperature at Liquid Entry C2->C3

Caption: Workflow for boiling point determination.

Trustworthiness and Self-Validation

To ensure the accuracy and reliability of the determined melting and boiling points, the following self-validating steps should be incorporated into the experimental workflow:

  • Thermometer Calibration: Before any measurements, calibrate the thermometer using standard compounds with known, sharp melting points (e.g., benzoic acid, urea). This will correct for any inaccuracies in the thermometer itself.

  • Purity Assessment: The sharpness of the melting point range is a strong indicator of purity. A broad melting range (greater than 2°C) suggests the presence of impurities. If a broad range is observed, the sample should be repurified (e.g., by recrystallization) and the measurement repeated.

  • Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. If a sample is mixed with an authentic standard of the same compound, the melting point will not be depressed.

  • Atmospheric Pressure Correction: For highly accurate boiling point determination, the atmospheric pressure should be recorded at the time of the experiment, as the boiling point is pressure-dependent.

Conclusion

The determination of the melting and boiling points of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a critical step in its characterization for applications in liquid crystal technology and other advanced materials. While definitive values are not widely published, the experimental protocols detailed in this guide provide a robust and reliable framework for their determination. Special attention should be paid to the potential for observing liquid crystalline phases, which adds a layer of complexity but also provides deeper insight into the material's properties. By following these methodologies with care and incorporating the principles of self-validation, researchers can confidently establish these fundamental physicochemical parameters.

References

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Phase behavior of propyl bicyclohexyl methanol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Phase Behavior of Propyl Bicyclohexyl Methanol Compounds

Foreword

In the landscape of material science, particularly in the development of liquid crystal displays (LCDs) and other electro-optic applications, the molecular architecture of organic compounds is paramount. Bicyclohexyl derivatives have long been recognized as foundational components due to their rigid, linear core, which promotes the formation of ordered, yet fluid, mesophases.[1][2] This guide focuses specifically on propyl bicyclohexyl methanol compounds, a class of molecules that combines the essential bicyclohexyl core with functional groups that fine-tune its physical properties. We will explore the synthesis, characterization, and, most critically, the rich phase behavior of these materials. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of how molecular structure dictates macroscopic properties in advanced organic materials.

The Bicyclohexyl Core: A Foundation for Mesophase Formation

The defining feature of the compounds is the bicyclohexyl core. To achieve the rod-like molecular shape essential for liquid crystalline behavior, the trans,trans stereoisomer is required.[2] This configuration ensures a linear architecture, maximizing anisotropic intermolecular interactions that lead to the formation of ordered phases. The saturated aliphatic rings of the bicyclohexyl unit result in materials with low birefringence (optical anisotropy) and high negative dielectric anisotropy, properties that are highly desirable in specific display technologies.[3][4] The addition of a terminal propyl chain and a methanol group modifies the molecule's polarity, melting point, and the stability of its liquid crystal phases.

Synthesis and Stereochemical Control

The synthesis of a representative compound, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (CAS: 82562-85-4), requires precise control over stereochemistry.[5][6][7] A common and effective strategy involves the reduction of a corresponding carboxylic acid or ester precursor, which can be synthesized via routes like the Friedel-Crafts reaction.[8]

Experimental Protocol: Synthesis via Ester Reduction

This protocol outlines the reduction of a methyl carboxylate precursor to the target alcohol.

Step 1: Synthesis of the Precursor Ester

  • The precursor, methyl (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carboxylate, can be prepared through established methods, often involving the coupling of substituted cyclohexane rings.[2] It is critical to isolate the trans,trans isomer through recrystallization or chromatography, as the presence of cis isomers disrupts the linear shape and impedes liquid crystal formation.[2]

Step 2: Reduction to the Alcohol

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the precursor ester (e.g., 20.0 g) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise to the stirred suspension at 0 °C.[8] The choice of a milder reagent like LiBH₄ can offer better selectivity if other reducible groups are present.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction vessel in an ice bath. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is crucial for safely decomposing excess hydride and precipitating aluminum or boron salts into a granular, filterable form.

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent in vacuo. The resulting crude product, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, can be purified by recrystallization from a suitable solvent like hexane or methanol to yield the final product as a white solid.

Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Precursor Precursor Ester (trans,trans isomer) Setup Dissolve in Anhydrous THF under N2 atmosphere Precursor->Setup Reduction Add Reducing Agent (e.g., LiBH4) at 0°C, then reflux Setup->Reduction Quench Quench with H2O / NaOH (Fieser Workup) Reduction->Quench TLC Monitoring Filter Filter through Celite® Quench->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Hexane/Methanol Evaporate->Recrystallize Product Pure Target Alcohol Recrystallize->Product

Caption: Workflow for the synthesis and purification of the target alcohol.

Structural and Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and thermal analysis provides a complete picture of the molecule.

NMR Spectroscopy

NMR is essential for verifying the molecular structure and, critically, the stereochemistry of the cyclohexyl rings.[9] The chemical shifts and coupling constants of the protons on the cyclohexane rings can confirm the trans,trans configuration.

Predicted ¹H and ¹³C NMR Data

The following table summarizes predicted chemical shifts for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, based on analogous structures.[9] Actual experimental values are required for definitive confirmation.

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
-CH₂-OH~ 3.45 (d)~ 68.5
Propyl -CH₂-~ 1.25 (m)~ 38.0
Propyl -CH₂-~ 1.35 (m)~ 20.0
Propyl -CH₃~ 0.90 (t)~ 14.5
Cyclohexyl-H~ 0.80 - 2.00 (m)~ 28.0 - 45.0

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Analysis: Integrate the proton signals to confirm the proton count for each group. Analyze the multiplicities and coupling constants to confirm connectivity and stereochemistry.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Identify the molecular ion peak (M⁺). For C₁₆H₃₀O, the expected molecular weight is approximately 238.41 g/mol .[5] Analyze the fragmentation pattern to further confirm the structure.

Phase Behavior Analysis

The core of this guide is understanding the thermotropic liquid crystalline behavior of these compounds. Thermotropic liquid crystals exhibit phase transitions as a function of temperature.[10][11] The key transitions are the melting temperature (Tₘ) from a solid crystal (Cr) to a liquid crystal phase, and the clearing temperature (T꜀) from the liquid crystal phase to an isotropic liquid (Iso).[10]

The combination of a rigid bicyclohexyl core and a flexible propyl chain suggests the potential for nematic or smectic phases.[4][12]

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for identifying the temperatures and measuring the enthalpies of phase transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point. This scan reveals all transitions from the initial solid state.

    • First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to room temperature. This scan reveals the temperatures of transitions from the isotropic liquid and can highlight phenomena like supercooling.

    • Second Heating Scan: Heat the sample again at 10 °C/min. This scan is crucial as it provides data from a consistent thermal history and is typically used to report the official transition temperatures.

  • Data Analysis: Analyze the resulting heat flow curve. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). The peak onset temperature is typically reported as the transition temperature.

Polarized Optical Microscopy (POM)

While DSC identifies the presence of transitions, POM allows for the definitive identification of the liquid crystal phase type by observing the unique optical textures that arise from the anisotropic nature of the material.

Experimental Protocol: POM Analysis

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a programmable hot stage attached to the polarized light microscope.

  • Observation:

    • Heat the sample slowly while observing it through crossed polarizers.

    • Upon melting from the crystalline solid, the field of view will become bright if a liquid crystal phase is formed.

    • Observe the specific optical texture. A nematic phase is often characterized by a "schlieren" or "marbled" texture. Smectic phases show different textures, such as "focal conic" or "mosaic" patterns.[13]

    • Continue heating until the clearing point, where the field of view becomes dark (extinction), indicating the transition to the isotropic liquid.

    • Cool the sample from the isotropic phase to observe the formation of textures as the liquid crystal phase reappears.

Integrated Phase Characterization Workflow

cluster_dsc DSC Analysis cluster_pom POM Analysis Compound Purified Compound DSC_Heat1 1st Heating Scan (10°C/min) Compound->DSC_Heat1 POM_Heat Heat on Hot Stage Compound->POM_Heat DSC_Cool Cooling Scan (10°C/min) DSC_Heat1->DSC_Cool DSC_Heat2 2nd Heating Scan (10°C/min) DSC_Cool->DSC_Heat2 DSC_Data Identify Transition Temperatures (Tm, Tc) & Enthalpies (ΔH) DSC_Heat2->DSC_Data POM_Data Identify Phase Type (e.g., Nematic Schlieren Texture) DSC_Data->POM_Data POM_Observe Observe Under Crossed Polarizers POM_Heat->POM_Observe POM_Cool Cool from Isotropic POM_Observe->POM_Cool POM_Cool->POM_Data POM_Data->DSC_Data

Caption: Integrated workflow for thermotropic phase behavior characterization.

Structure-Property Relationships

The observed phase behavior is a direct consequence of the molecule's structure.

  • Bicyclohexyl Core: Provides the rigid, linear scaffold necessary for anisotropic packing. Its aliphatic nature contributes to low birefringence.[3][4]

  • Propyl Chain: This flexible alkyl chain adds to the molecular length and influences packing efficiency. It disrupts crystalline packing enough to lower the melting point, creating a window for a liquid crystal phase to exist.

  • Methanol Group (-CH₂OH): The terminal hydroxyl group introduces polarity and the potential for hydrogen bonding. This can increase intermolecular forces, potentially raising the clearing temperature and favoring more ordered smectic phases compared to a non-polar equivalent.

cluster_props Influence on Phase Behavior Mol Propyl Chain (C3H7) Bicyclohexyl Core Methanol Linker (-CH2OH) Prop1 Influences Fluidity & Lowers Melting Point Mol:f0->Prop1 Prop2 Provides Rigidity & Linear Shape for LC Phase Mol:f1->Prop2 Prop3 Introduces Polarity & H-Bonding, Affects Tc Mol:f2->Prop3

Caption: Molecular structure-property relationships in propyl bicyclohexyl methanol.

References

  • Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation. Angewandte Chemie International Edition. Available at: [Link]

  • (PDF) Liquid Crystals Structure–property correlation of bicyclohexane nematic liquid crystals Structure–property correlation of bicyclohexane nematic liquid crystals - ResearchGate. ResearchGate. Available at: [Link]

  • The Role of Bicyclohexyl Compounds in Modern Display Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Structure–property correlation of bicyclohexane nematic liquid crystals. Taylor & Francis Online. Available at: [Link]

  • (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. Available at: [Link]

  • Bicyclohexyl | C12H22 | CID 7094. PubChem, National Institutes of Health. Available at: [Link]

  • [[1,1'-Bi(cyclohexane)]-1-yl]methanol. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central, National Institutes of Health. Available at: [Link]

  • Thermotropic Liquid Crystals. Taylor & Francis eBooks. Available at: [Link]

  • [2,3-Bis(hydroxymethyl)cyclohexyl]methanol | C9H18O3 | CID 19357489. PubChem, National Institutes of Health. Available at: [Link]

  • (4-(Prop-1-en-2-yl)cyclohexyl)methanol | C10H18O | CID 519954. PubChem, National Institutes of Health. Available at: [Link]

  • China Trans-4-(trans-4-propylcyclohexyl)cyclohexyl methanol | 82562-85-4 supplier. LookChem. Available at: [Link]

  • (4-(4-propylcyclohexyl)cyclohexyl)methanol CAS 82562-85-4. Warshel Chemical Ltd. Available at: [Link]

  • The phase diagram of methanol. ResearchGate. Available at: [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
  • Cyclopropyl-(4-propylcyclohexyl)methanol | C13H24O | CID 65423518. PubChem, National Institutes of Health. Available at: [Link]

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Methodological & Application

Synthesis Protocol for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a key intermediate in the development of liquid crystals and specialized pharmaceutical agents.[1] The synthetic strategy is centered around the stereoselective formation of the crucial precursor, (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid, followed by its efficient reduction to the target primary alcohol. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and details the necessary characterization and safety protocols, tailored for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Bicyclohexyl Moiety

The 1,1'-bicyclohexyl scaffold is a prevalent structural motif in materials science, particularly in the design of liquid crystals, owing to its rigid and well-defined three-dimensional structure. The trans,trans stereoisomer, in particular, imparts a desirable linear and rod-like molecular shape, which is conducive to the formation of stable mesophases. The title compound, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, serves as a versatile building block, allowing for further functionalization at the hydroxyl group to introduce a variety of mesogenic or pharmacologically active groups. Its synthesis, therefore, is of considerable interest to researchers developing novel materials and therapeutics.

Retrosynthetic Analysis and Strategic Approach

The synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is most effectively approached through a convergent strategy. The primary challenge lies in the stereocontrolled construction of the disubstituted bicyclohexyl core. Our proposed retrosynthesis deconstructs the target molecule to the corresponding carboxylic acid, a stable and often commercially available intermediate.

The key transformation is the reduction of the carboxylic acid or a more reactive derivative, such as an acyl chloride or aldehyde, to the primary alcohol. This approach allows for the establishment of the critical trans,trans stereochemistry at an earlier stage, which is then carried through to the final product.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process, commencing with the preparation of the key carboxylic acid intermediate, followed by its reduction.

Synthetic Workflow A Starting Materials (e.g., 4-Propylbiphenyl) B Synthesis of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid A->B Multistep Synthesis (Hydrogenation, Isomerization) C Activation of Carboxylic Acid (optional, e.g., to Acyl Chloride) B->C e.g., SOCl₂ D Reduction to (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol B->D Direct Reduction (e.g., LiAlH₄) C->D e.g., LiAlH₄, NaBH₄ E Purification and Characterization D->E

Caption: Overall workflow for the synthesis of the target alcohol.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Part 1: Synthesis of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic Acid (Intermediate 1)

While this intermediate is commercially available, this section outlines a plausible synthetic route for its preparation from readily available starting materials, providing researchers with the flexibility to synthesize it in-house if required. The synthesis of this key intermediate often involves multiple steps, including catalytic hydrogenation of an aromatic precursor and subsequent isomerization to achieve the desired trans,trans stereochemistry.[2]

A common strategy involves the hydrogenation of 4-propylbiphenyl followed by oxidation and isomerization. For the purpose of this application note, we will proceed from the commercially available (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid.

Table 1: Materials for Part 2

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
(trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid65355-32-0252.3910.01.0
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.9515.01.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
Diethyl Ether (Et₂O)60-29-774.12As needed-
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01As needed-
Brine (Saturated NaCl solution)7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Part 2: Reduction of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic Acid to (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (Target Compound)

This protocol details the direct reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Reduction_Mechanism cluster_0 Reduction of Carboxylic Acid Carboxylic_Acid R-COOH (Intermediate 1) Intermediate_Complex [R-CH₂-O-Al] Complex Carboxylic_Acid->Intermediate_Complex + LiAlH₄ in THF LiAlH4 LiAlH₄ Alcohol R-CH₂OH (Target Compound) Intermediate_Complex->Alcohol Workup Workup Aqueous Workup (H₃O⁺)

Caption: Simplified mechanism of carboxylic acid reduction.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid (2.52 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir the mixture until the carboxylic acid is fully dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add lithium aluminum hydride (0.57 g, 15.0 mmol) to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents. Ensure all glassware is dry and the reaction is under an inert atmosphere. The addition is exothermic and may cause the solvent to reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add 10 mL of diethyl ether to dilute the mixture. Quench the excess LiAlH₄ by the dropwise addition of 1 mL of water, followed by 1 mL of 15% aqueous sodium hydroxide, and then 3 mL of water. A white precipitate of aluminum salts will form.

  • Workup: Stir the mixture at room temperature for 30 minutes. Filter the white precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield the pure (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol as a white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Expected Characterization Data

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Peaks corresponding to the propyl group (triplet and sextet), broad multiplets for the cyclohexyl protons, and a doublet for the -CH₂OH protons which integrates to 2H. The chemical shift of the hydroxyl proton will be concentration-dependent.
¹³C NMR (CDCl₃, 100 MHz)Signals for the propyl carbons, multiple signals for the non-equivalent cyclohexyl carbons, and a signal for the hydroxymethyl carbon (-CH₂OH) typically in the range of 60-70 ppm.
FT-IR (KBr)A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations just below 3000 cm⁻¹.
Mass Spectrometry (EI)The molecular ion peak (M⁺) at m/z = 238.41, corresponding to the molecular formula C₁₆H₃₀O.[3] Fragmentation patterns consistent with the loss of water and cleavage of the bicyclohexyl ring.
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.

Discussion and Mechanistic Insights

The choice of lithium aluminum hydride as the reducing agent is critical for the efficient conversion of the carboxylic acid to the alcohol. NaBH₄ is generally not strong enough to reduce carboxylic acids directly. The reaction proceeds via the formation of a lithium carboxylate salt, which is then reduced by the hydride to form an aluminum alkoxide complex.[4] The subsequent aqueous workup hydrolyzes this complex to liberate the desired primary alcohol.

The stereochemistry of the bicyclohexyl core is expected to be retained during the reduction process as the reaction occurs at the exocyclic carboxyl group and does not involve the chiral centers of the ring system.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction may be due to deactivated LiAlH₄. Ensure the reagent is fresh and handled under strictly anhydrous conditions. The reaction time can also be extended.

  • Impure Product: The primary byproducts may arise from incomplete reduction. Purification by column chromatography is highly recommended to obtain a high-purity product.

  • Difficult Workup: The formation of a gelatinous aluminum hydroxide precipitate can make filtration difficult. The Fieser workup (sequential addition of water, NaOH solution, and water) is designed to produce a granular, easily filterable precipitate.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. By following the detailed procedures and adhering to the safety guidelines, researchers can confidently prepare this valuable intermediate for applications in materials science and medicinal chemistry. The provided characterization data will serve as a benchmark for confirming the successful synthesis of the target compound.

References

  • ChemBK. (TRANS,TRANS)-4'-PROPYL-[1,1'-BICYCLOHEXYL]-4-CARBOXYLIC ACID. (2024-04-09). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Synthesis and Characterization of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. (2025-09-02). [Link]

  • PubChem. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. [Link]

  • ChemUniverse. (TRANS,TRANS)-4'-PROPYL[1,1'-BICYCLOHEXYL]-4-METHANOL. [Link]

  • PubMed Central. Selective Enzymatic Reduction of Aldehydes. [Link]

  • RSC Publishing. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. [Link]

  • SYNTHON Chemicals Shop. (Trans(trans))-4'-Propyl[1,1'-bicyclohexyl]-4-carbonitrile. [Link]

  • Chemguide. reduction of aldehydes and ketones. [Link]

  • ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

  • YouTube. Reduction Reactions of Aldehydes and Ketones | Examples Explained. (2023-09-20). [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • YouTube. 345 BCH3023 Reduction of Aldehydes and Ketones. (2022-09-15). [Link]

  • PubMed Central. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. [Link]

  • PubChem. (1,1'-Bicyclohexyl)-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester. [Link]

  • Thieme. Enantioselective Synthesis of Bicyclo[4.4.1]undecane-2,7-dione via Samarium(II)-Mediated Fragmentation. [Link]

  • polymer dispersed liquid crystals. 4'-propyl[1,1'-bicy_PDLC. [Link]

  • ResearchGate. Stereoselective synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans. [Link]disubstituted_tetrahydrofurans)

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Application Notes and Protocols for the Use of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Calamitic Alcohols in Nematic Liquid Crystal Formulations

Nematic liquid crystals are the cornerstone of modern display technology and are finding increasing applications in photonics, telecommunications, and sensor technologies. The performance of a liquid crystal device is critically dependent on the physical properties of the nematic mixture, which is often a carefully formulated eutectic blend of multiple mesogenic compounds. Additives or dopants are frequently incorporated to fine-tune these properties to meet the specific demands of an application.

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a calamitic (rod-shaped) molecule with a saturated bicyclohexyl core, a flexible propyl tail, and a terminal hydroxyl group.[1][2] Its structure suggests its utility as a component in nematic mixtures to modify key parameters such as the nematic-isotropic transition temperature (clearing point), viscosity, and dielectric anisotropy. The saturated bicyclohexyl core generally imparts low birefringence and good UV stability, making it suitable for applications where high optical clarity and longevity are required. The terminal hydroxyl group can engage in hydrogen bonding, which can influence the molecular packing and, consequently, the bulk properties of the mixture.

This application note provides a comprehensive guide for researchers and formulation scientists on the incorporation and characterization of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol in nematic liquid crystal mixtures. We will detail the experimental protocols for preparing mixtures and measuring their essential physical properties.

Physicochemical Properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

PropertyValueSource
Chemical Formula C₁₆H₃₀O[1]
Molecular Weight 238.41 g/mol [1][2]
CAS Number 82562-85-4[1]
Appearance White crystalline solid[2]
Purity Typically >95%[3]

The primary utility of this compound is as a dopant in a nematic host. The key is to understand how its addition modifies the properties of the host. The following sections provide protocols to quantify these effects.

Illustrative Example: Characterization of a Nematic Mixture

To demonstrate the application of the protocols described below, we present a set of exemplary data for a hypothetical nematic mixture. This data is scientifically plausible and serves to illustrate the expected outcomes of the characterization experiments.

Host Mixture: A commercial eutectic nematic mixture with a positive dielectric anisotropy (e.g., E7).

Dopant: (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol at a 5% weight concentration.

ParameterHost Mixture (E7)Host + 5% Dopant (Hypothetical)
Nematic-Isotropic Transition (Tₙᵢ) 60.5 °C58.2 °C
Birefringence (Δn at 589 nm, 20°C) 0.2250.218
Dielectric Anisotropy (Δε at 1 kHz, 20°C) +13.8+12.5
Rotational Viscosity (γ₁ at 20°C) 220 mPa·s235 mPa·s

This illustrative data suggests that the addition of the dopant slightly depresses the clearing point, reduces the birefringence and dielectric anisotropy, and increases the rotational viscosity. These are plausible effects for a non-polar, saturated dopant.

Experimental Protocols

The following protocols provide a systematic approach to incorporating and characterizing (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol in a nematic liquid crystal host.

Protocol 1: Preparation of Nematic Liquid Crystal Mixtures

Objective: To prepare a homogeneous solution of the dopant in a nematic host at a specified concentration.

Materials:

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

  • Nematic liquid crystal host mixture (e.g., E7, 5CB)

  • Vials with PTFE-lined caps

  • Analytical balance

  • Hot plate with magnetic stirring

  • Small magnetic stir bars

Procedure:

  • Accurately weigh the desired amount of the nematic host into a clean vial.

  • Accurately weigh the required amount of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol and add it to the same vial.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial tightly with the cap.

  • Place the vial on a hot plate and heat it to a temperature approximately 10°C above the nematic-isotropic transition temperature of the host mixture.

  • Stir the mixture gently until the dopant is completely dissolved and the solution appears clear and isotropic. This may take 30-60 minutes.

  • Once a homogeneous solution is obtained, turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.

  • The mixture is now ready for characterization.

Causality Behind Experimental Choices:

  • Heating above the clearing point ensures that the host is in its isotropic liquid state, which has a lower viscosity and facilitates the dissolution of the solid dopant.

  • Slow cooling while stirring prevents phase separation and ensures a uniform distribution of the dopant within the nematic phase.

Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of the dopant on the phase transition temperatures, particularly the nematic-isotropic transition (clearing point).

Materials:

  • Prepared liquid crystal mixture

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Calibrate the DSC instrument with a known standard (e.g., indium).

  • Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan.

  • Seal the pan hermetically using a crimper.

  • Place the sealed pan in the DSC sample cell. Place an empty, sealed pan in the reference cell.

  • Set up the thermal program:

    • Heat from room temperature to a point in the isotropic phase (e.g., 80°C) at a rate of 10°C/min.

    • Hold at this temperature for 5 minutes to ensure thermal equilibrium.

    • Cool back to room temperature at a rate of 10°C/min.

  • Run the thermal cycle. The nematic-isotropic transition will appear as an endothermic peak on heating and an exothermic peak on cooling.

  • Analyze the data to determine the peak temperature of the transition, which corresponds to the clearing point (Tₙᵢ).

Self-Validating System:

  • The transition should be reversible, with the peak temperature on heating being very close to the peak temperature on cooling (allowing for a small thermal hysteresis).

  • The shape and enthalpy of the transition peak should be reproducible over multiple cycles.

Protocol 3: Measurement of Birefringence (Δn)

Objective: To quantify the effect of the dopant on the optical anisotropy of the nematic host.

Materials:

  • Prepared liquid crystal mixture

  • Abbé refractometer with a temperature-controlled stage

  • Polarizing filters

  • Liquid crystal test cell with a planar alignment layer (e.g., rubbed polyimide)

  • Light source (e.g., sodium lamp, 589 nm)

Procedure:

  • Calibrate the Abbé refractometer.

  • Fill the planar alignment test cell with the liquid crystal mixture via capillary action in the isotropic phase.

  • Place the filled cell on the temperature-controlled stage of the refractometer and allow it to equilibrate at the desired measurement temperature (e.g., 20°C).

  • To measure the extraordinary refractive index (nₑ), orient the polarizer parallel to the rubbing direction of the alignment layer.

  • To measure the ordinary refractive index (nₒ), orient the polarizer perpendicular to the rubbing direction.

  • Calculate the birefringence (Δn) using the formula: Δn = nₑ - nₒ.

Expertise & Experience:

  • The quality of the alignment layer in the test cell is critical for accurate measurements. A well-aligned sample will show a sharp boundary in the refractometer's field of view.

  • Ensure the liquid crystal director is uniformly aligned throughout the cell. This can be confirmed by observing the cell under a polarizing microscope.

Protocol 4: Measurement of Dielectric Anisotropy (Δε)

Objective: To determine the effect of the dopant on the dielectric properties of the nematic host.

Materials:

  • Prepared liquid crystal mixture

  • LCR meter

  • Temperature-controlled sample holder

  • Liquid crystal test cells with transparent electrodes (e.g., ITO glass) and both planar and homeotropic alignment layers.

  • Function generator and voltage amplifier (for applying a bias voltage)

Procedure:

  • Fill both a planar and a homeotropic alignment cell with the liquid crystal mixture.

  • Place the filled cell in the temperature-controlled holder and connect the electrodes to the LCR meter.

  • To measure the perpendicular component of the dielectric permittivity (ε⊥), use the planar aligned cell and apply a low-frequency AC voltage (e.g., 1 kHz) with an amplitude below the switching threshold.

  • To measure the parallel component (ε∥), you can either:

    • Use the homeotropic aligned cell (director is perpendicular to the electrodes).

    • Use the planar aligned cell and apply a high AC voltage (e.g., 20V at 1 kHz) to reorient the director parallel to the electric field.

  • Calculate the dielectric anisotropy (Δε) using the formula: Δε = ε∥ - ε⊥.

Trustworthiness:

  • The measured capacitance should be independent of the measurement frequency in the typical range (e.g., 100 Hz to 10 kHz) for a pure dielectric response.

  • The values obtained from the homeotropic cell and the switched planar cell for ε∥ should be in close agreement.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this application note.

experimental_workflow cluster_prep Mixture Preparation cluster_char Characterization weigh_host Weigh Nematic Host weigh_dopant Weigh Dopant mix_heat Mix, Heat & Stir (> Tni) weigh_dopant->mix_heat cool Slow Cool to RT mix_heat->cool dsc DSC Analysis (Thermal Properties) cool->dsc refractometry Abbé Refractometry (Optical Properties) cool->refractometry dielectric Dielectric Spectroscopy (Electrical Properties) cool->dielectric Tni Tₙᵢ dsc->Tni delta_n Δn refractometry->delta_n delta_e Δε dielectric->delta_e

Caption: Workflow for preparing and characterizing nematic liquid crystal mixtures.

logical_relationship cluster_compound Molecular Structure cluster_properties Bulk Properties cluster_application Device Performance compound (trans,trans)-4'-Propyl [1,1'-bicyclohexyl]-4-methanol thermal Thermal Stability (Nematic Range) compound->thermal influences optical Optical Anisotropy (Birefringence) compound->optical influences electrical Dielectric Anisotropy compound->electrical influences viscosity Viscosity compound->viscosity influences response_time Response Time thermal->response_time determines threshold_voltage Threshold Voltage thermal->threshold_voltage determines contrast_ratio Contrast Ratio thermal->contrast_ratio determines optical->response_time determines optical->threshold_voltage determines optical->contrast_ratio determines electrical->response_time determines electrical->threshold_voltage determines electrical->contrast_ratio determines viscosity->response_time determines viscosity->threshold_voltage determines viscosity->contrast_ratio determines

Caption: Relationship between molecular structure, bulk properties, and device performance.

Conclusion

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a representative example of a calamitic alcohol that can be used to modify the properties of nematic liquid crystal mixtures. While specific performance data for this compound is not widely published, the protocols outlined in this application note provide a robust framework for its characterization. By systematically preparing mixtures and measuring their thermal, optical, and dielectric properties, researchers can effectively evaluate the suitability of this and other novel compounds for their specific applications. The interplay between molecular structure and bulk properties is fundamental to the design of new liquid crystal materials, and the methodologies presented here are essential for any laboratory working in this field.

References

  • (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-methanol at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited - Tradeindia. [Link]

  • (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-methanol - ChemUniverse. [Link]

  • Trans Trans 4 Propyl 1 1 Bicyclohexyl 4 Methanol at Best Price - ID - Exporters India. [Link]

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Application Notes and Protocols: The Role of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol as a Chiral Dopant Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol as a crucial intermediate in the synthesis of chiral dopants. Chiral dopants are instrumental in inducing helical structures in nematic liquid crystals, forming chiral nematic phases with unique optical properties essential for advanced display technologies and other chiroptical applications. This guide will delve into the synthesis of the title compound, its subsequent conversion into functional chiral dopants, and the protocols for characterizing their efficacy in liquid crystal hosts.

Introduction: The Significance of Chiral Dopants and Their Intermediates

Chirality, or "handedness," is a fundamental property in various scientific disciplines, including materials science and pharmaceuticals.[1] In the realm of liquid crystals, the introduction of a chiral molecule (a chiral dopant) into an achiral nematic phase disrupts the parallel alignment of the liquid crystal molecules, inducing a macroscopic helical structure.[2] This resulting chiral nematic (or cholesteric) phase is the cornerstone of many modern display technologies, including twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs).[3]

The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP), which is a measure of its ability to induce a helical structure in a given nematic host.[3] A high HTP is often desirable as it allows for the desired helical pitch to be achieved with a lower concentration of the dopant, minimizing potential disruptions to the physical properties of the liquid crystal host.[3]

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a key building block in the synthesis of novel chiral dopants. Its rigid bicyclohexyl core provides a robust and predictable scaffold, while the hydroxyl group offers a versatile handle for the introduction of various chiral moieties. This guide will provide detailed protocols for the synthesis of this intermediate and its subsequent elaboration into functional chiral dopants.

Synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

The synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol can be efficiently achieved via a Grignard reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond by reacting an organomagnesium halide (Grignard reagent) with an electrophile, in this case, an aldehyde.[4]

Proposed Synthetic Pathway

The synthesis commences with the preparation of a Grignard reagent from a suitable halogenated (trans,trans)-4'-propyl[1,1'-bicyclohexane]. This reagent is then reacted with formaldehyde (methanal) to yield the desired primary alcohol.


A [label="(trans,trans)-4'-Propyl-4-bromo[1,1'-bicyclohexane]"]; B [label="Mg, THF"]; C [label="(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-magnesium bromide\n(Grignard Reagent)"]; D [label="1. Formaldehyde (HCHO)\n2. H3O+ workup"]; E [label="(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol"];

A -> B [label="Formation of\nGrignard Reagent", arrowhead=none]; B -> C; C -> D [arrowhead=none]; D -> E; }

Figure 1: Proposed synthetic pathway for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol via a Grignard reaction.

Detailed Experimental Protocol

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials:

  • (trans,trans)-4'-Propyl-4-bromo[1,1'-bicyclohexane]

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde

  • Hydrochloric acid (HCl), 1M

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Under a positive pressure of inert gas, add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of (trans,trans)-4'-Propyl-4-bromo[1,1'-bicyclohexane] (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate, flame-dried flask, heat paraformaldehyde under a stream of inert gas to depolymerize it into gaseous formaldehyde.[5]

    • Pass the gaseous formaldehyde through a tube into the stirred Grignard reagent solution, which is cooled in an ice bath.

    • Continue the addition of formaldehyde until the reaction is complete (monitoring by TLC is recommended).

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.[6][7]

Conversion to Chiral Dopants

The hydroxyl group of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol serves as a versatile anchor for attaching chiral moieties. A common strategy is the esterification with a chiral carboxylic acid.

General Esterification Pathway

A [label="(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol"]; B [label="Chiral Carboxylic Acid (R*-COOH)\nDCC, DMAP, CH2Cl2"]; C [label="Chiral Ester Dopant"];

A -> B [arrowhead=none]; B -> C; }

Figure 2: General pathway for the conversion of the intermediate to a chiral ester dopant.

Protocol for Esterification with a Chiral Carboxylic Acid

Materials:

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

  • Chiral carboxylic acid (e.g., (S)-(-)-2-chloropropionic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (1.0 equivalent), the chiral carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final chiral dopant.

Characterization of Chiral Dopants in a Nematic Host

The primary measure of a chiral dopant's effectiveness is its Helical Twisting Power (HTP). This is determined by preparing mixtures of the dopant in a nematic liquid crystal host and measuring the pitch of the induced helical structure.

Protocol for Preparation of Chiral Nematic Mixtures

Materials:

  • Synthesized chiral dopant

  • Nematic liquid crystal host (e.g., E7)

  • Vials with magnetic stir bars

  • Hot plate

  • Centrifuge

Procedure:

  • Accurately weigh the desired amount of the chiral dopant and the nematic liquid crystal host into a vial to achieve a specific weight percentage (e.g., 1 wt%).[1]

  • Heat the mixture above the clearing point of the nematic host (for E7, this is above 60.5 °C) while stirring vigorously for at least 30 minutes to ensure a homogeneous solution.[1]

  • Centrifuge the hot mixture to remove any undissolved particles.

  • Repeat the heating and stirring process to ensure complete dissolution and homogeneity.

  • Prepare a series of mixtures with varying concentrations of the chiral dopant.

Protocol for Measurement of Helical Twisting Power (HTP)

The HTP can be determined using several methods, including the Cano-wedge cell method and by observing the texture in a cell of known thickness.[8]

Cano-Wedge Cell Method:

  • Introduce the chiral nematic mixture into a wedge-shaped liquid crystal cell (Cano cell).

  • Observe the cell under a polarizing optical microscope. A series of disclination lines, known as Grandjean-Cano lines, will be visible.

  • The distance between these lines is related to the helical pitch (p).

  • The HTP is calculated using the formula: HTP = 1 / (p * c) , where 'p' is the helical pitch in micrometers and 'c' is the concentration of the chiral dopant in weight fraction.[3]

Quantitative Data Summary:

PropertyDescriptionTypical Values
Concentration (c) Weight percent of chiral dopant in the nematic host.0.1 - 5 wt%
Helical Pitch (p) The distance over which the liquid crystal director rotates by 360°.1 - 100 µm
Helical Twisting Power (HTP) A measure of the dopant's ability to induce a helical structure.5 - 100 µm⁻¹

Conclusion

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a valuable and versatile intermediate for the synthesis of novel chiral dopants. Its rigid, well-defined structure provides a solid foundation for creating dopants with potentially high helical twisting power. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore the potential of this intermediate in the development of new materials for advanced liquid crystal displays and other chiroptical technologies. The ability to systematically modify the chiral moiety attached to the bicyclohexyl core allows for the fine-tuning of the dopant's properties, paving the way for the rational design of next-generation liquid crystal materials.

References

  • Accurate Measurement of the Helical Twisting Power of Chiral Dopants. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Novel Bio-Chiral Dopants Obtained from Bio-Betulin Produced by a Fermentation Process. (2021). MDPI. Retrieved from [Link]

  • Show how the following alcohols are prepared by the reaction of a suitable Grignard reagent with methanal (formaldehyde). (2025). Filo. Retrieved from [Link]

  • Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. (2009). PubMed. Retrieved from [Link]

  • Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS. Retrieved from [Link]

  • How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Design and Synthesis of Chiral Nematic Liquid Crystals. ResearchGate. Retrieved from [Link]

  • EP1348752A1 - Preparation method of chiral nematic liquid crystal composition and liquid crystal display. Google Patents.
  • Calculating the helical twisting power of chiral dopants. (2025). ResearchGate. Retrieved from [Link]

  • Calculation of helical twisting power for liquid crystal chiral dopants. (2000). AIP Publishing. Retrieved from [Link]

  • Helical twisting power (HTP) measured in the nematic host E7 and chirality parameter Q calculated by the SC method. ResearchGate. Retrieved from [Link]

  • cyclohexylcarbinol. Organic Syntheses Procedure. Retrieved from [Link]

  • (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-methanol. ChemUniverse. Retrieved from [Link]

  • Trans Trans 4 Propyl 1 1 Bicyclohexyl 4 Methanol at Best Price. Exporters India. Retrieved from [Link]

  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.
  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC - NIH. Retrieved from [Link]

Sources

Application Note: Formulation and Characterization of Polymer Dispersed Liquid Crystals (PDLC) Utilizing a Bicyclohexyl Methanol Additive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Polymer Dispersed Liquid Crystal (PDLC) technology represents a significant class of electro-optical materials, enabling the electrical switching of visual transparency. These composite films consist of micron-sized liquid crystal (LC) droplets dispersed within a solid polymer matrix. In the absence of an electric field (OFF-state), the directors of the liquid crystal molecules within the droplets are randomly oriented. This random orientation creates a mismatch between the refractive indices of the LC droplets and the surrounding polymer matrix, leading to strong light scattering and an opaque, milky-white appearance.[1] When a sufficient electric field is applied across the film (ON-state), the LC molecules align parallel to the field. If the ordinary refractive index (n₀) of the liquid crystal is matched to the refractive index of the polymer (nₚ), the refractive index mismatch vanishes, and the film becomes transparent.[2]

The performance of a PDLC device—including its driving voltage, contrast ratio, and switching speed—is critically dependent on the properties of its constituent materials. The choice of both the polymer matrix and the liquid crystal phase is therefore paramount. While commercial eutectic liquid crystal mixtures like E7 are widely used due to their broad nematic temperature range and high positive dielectric anisotropy, their performance can be further tailored for specific applications by introducing specialized LC components.[3]

This application note details the formulation of a PDLC film using a modified liquid crystal phase that incorporates (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-methanol (CAS 82562-85-4). This compound belongs to a class of liquid crystals with a bicyclohexane core, which are known for their low viscosity and chemical stability.[4] The primary scientific objective for incorporating this additive is to reduce the rotational viscosity of the overall LC mixture. A lower viscosity is expected to decrease the response time of the PDLC film, enabling faster switching between the opaque and transparent states.[5] The terminal methanol group (-CH₂OH) also influences the molecule's polarity and may affect its interaction with the polymer matrix at the droplet interface.

We will employ the Polymerization-Induced Phase Separation (PIPS) method, the most common technique for PDLC fabrication, wherein a homogeneous mixture of prepolymer and liquid crystal is induced to phase-separate via photopolymerization.[6][7] This guide provides detailed, step-by-step protocols for material preparation, device fabrication, and electro-optical characterization, intended for researchers and scientists in materials science and drug development.

Component Properties and Data

Successful PDLC formulation hinges on the careful selection of components with synergistic properties. The central principle is the matching of the polymer's refractive index (nₚ) with the liquid crystal's ordinary refractive index (n₀).

ComponentRoleKey Properties
(trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-methanol LC AdditiveFormula: C₁₆H₃₀O[8]MW: 238.41 g/mol [8]Appearance: White Powder[9]Expected Effects: Lowers mixture viscosity, modifies dielectric properties.
E7 Liquid Crystal Mixture Base LC PhaseComposition: Cyanobiphenyl/terphenyl mixture[10]n₀: ~1.52 (at 589 nm, 20°C)[11]nₑ: ~1.74 (at 589 nm, 20°C)[11]Δε: +14.5[11]N-I Temp: 61°C[10]
Norland Optical Adhesive 65 (NOA65) UV-Curable PrepolymerType: Thiol-ene based prepolymer[12]Refractive Index (Cured, nₚ): 1.524Viscosity: 1200 cps[13]Cure Spectrum: 350-380 nm
Irgacure 651 PhotoinitiatorFormula: C₁₆H₁₆O₃[1]Appearance: White/yellow powder[4]Function: Generates free radicals upon UV exposure to initiate polymerization.[14]
ITO-Coated Glass SubstrateCoating: Indium Tin Oxide[7]Sheet Resistance: 10-15 Ω/sq (typical)[15]Transmittance: >85% at 550 nm[16]

Note: Detailed electro-optical data (n₀, nₑ, Δε) for (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-methanol is not widely available in public literature, a common situation for specialized LC intermediates. Its primary known function in mixtures is to act as a viscosity reducer.

Experimental Protocols

Protocol 1: Preparation of the Modified Liquid Crystal Mixture

This protocol describes the preparation of a 1-gram batch of the LC mixture. All handling should be performed in a clean, dry environment.

Causality: The addition of (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-methanol to the commercial E7 mixture is designed to lower the overall viscosity of the LC phase. A 20% weight ratio is chosen as a starting point to significantly influence physical properties without drastically altering the nematic phase of the base mixture. Heating above the clearing point of both components ensures the formation of a single, homogeneous isotropic phase, which is critical for uniform properties upon cooling.

  • Weighing: Accurately weigh 800 mg of E7 liquid crystal and 200 mg of (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-methanol powder into a clean 2 mL glass vial.

  • Heating and Mixing: Place the vial on a hot plate set to 70°C (above the nematic-isotropic transition temperature of E7).

  • Homogenization: Once the powder has dissolved and the mixture is a clear, isotropic liquid, gently agitate the vial for 5-10 minutes using a vortex mixer or by careful manual swirling to ensure complete homogeneity.

  • Cooling and Storage: Turn off the heat and allow the vial to cool slowly to room temperature. The mixture should now be in a uniform nematic liquid crystal phase. Seal the vial with a cap and store in a desiccator.

Protocol 2: Formulation of the PDLC Precursor Syrup

This protocol details the creation of the homogeneous syrup containing the liquid crystal mixture and the UV-curable prepolymer. This process should be performed under yellow light or in a room with UV-blocking filters to prevent premature polymerization.

Causality: The 70:30 ratio of LC to prepolymer is a common formulation that typically results in a bicontinuous morphology or distinct LC droplets upon phase separation, leading to effective light scattering.[17] The photoinitiator, Irgacure 651, is added as a percentage of the prepolymer weight. A 2% concentration is sufficient to ensure efficient radical generation and polymerization upon UV exposure without significantly impacting the final optical properties.[2] Sonication in a warm water bath helps dissolve the initiator and reduces the viscosity of the mixture, promoting a defect-free homogeneous solution.

  • Component Weighing: In a new 5 mL amber glass vial, combine the following:

    • 700 mg of the modified LC mixture from Protocol 1.

    • 300 mg of Norland Optical Adhesive 65 (NOA65).

    • 6 mg of Irgacure 651 (2% by weight of the NOA65 prepolymer).

  • Pre-mixing: Tightly cap the vial and vortex for 2 minutes to roughly disperse the components.

  • Dissolution and Homogenization: Place the vial in an ultrasonic water bath heated to approximately 40-50°C. Sonicate for 15-20 minutes, or until the Irgacure 651 powder is fully dissolved and the solution appears perfectly clear and homogeneous.

  • Degassing (Optional but Recommended): To remove any dissolved air bubbles that could cause defects, briefly centrifuge the vial or place it in a vacuum chamber for 5 minutes.

  • Storage: Keep the prepared syrup in the capped amber vial, protected from light, until ready for cell fabrication.

Protocol 3: PDLC Cell Fabrication (PIPS Method)

This protocol describes assembling the PDLC film between two conductive ITO-coated glass slides.

Causality: The cell thickness, controlled by the spacer beads, is a critical parameter. A 15 µm thickness is a good balance, allowing for sufficiently large LC droplets to scatter visible light effectively while keeping the driving voltage reasonably low. The UV curing step initiates the polymerization of the NOA65. As the polymer network grows, the LC mixture's solubility decreases, forcing it to phase-separate into droplets. The UV intensity and exposure time control the polymerization rate, which in turn dictates the final droplet size and morphology, and thus the electro-optical performance of the device.

  • Substrate Cleaning: Thoroughly clean two 2.5 cm x 2.5 cm ITO-coated glass slides. A recommended procedure is sequential sonication in Alconox solution, deionized water, acetone, and finally isopropanol (5 minutes each). Dry the slides with a stream of clean nitrogen gas.

  • Spacer Application: On the conductive side of one ITO slide, place a small amount of the PDLC precursor syrup from Protocol 2. Sprinkle a very small quantity of 15 µm glass microsphere spacers onto the syrup.

  • Assembly: Carefully place the second ITO slide on top, with its conductive side facing down, creating a sandwich structure.

  • Cell Formation: Gently press the top slide to spread the syrup and form a uniform film. The excess syrup will be squeezed out. Use clamps to hold the slides together with light pressure.

  • UV Curing: Place the assembled cell under a UV lamp with a peak output around 365 nm. Expose the cell to a UV intensity of approximately 15-20 mW/cm² for 5-10 minutes.

  • Finalization: After curing, remove the clamps. Clean the excess cured polymer from the edges of the cell using a razor blade and isopropanol. The PDLC film is now ready for testing.

PDLC_Fabrication_Workflow cluster_prep Material Preparation cluster_formulation Precursor Formulation cluster_fab Cell Fabrication (PIPS) E7 E7 Liquid Crystal mix 1. Homogenize LC Mixture (80:20 wt%, 70°C) E7->mix PBM Propyl Bicyclohexyl Methanol Powder PBM->mix syrup 2. Form PDLC Syrup (LC:Prepolymer 70:30) mix->syrup Modified LC NOA65 NOA65 Prepolymer NOA65->syrup Irg651 Irgacure 651 Irg651->syrup assembly 3. Assemble Cell with 15µm Spacers syrup->assembly PDLC Syrup ITO Clean ITO Glass ITO->assembly uv 4. UV Cure (365nm, ~15 mW/cm²) assembly->uv device Finished PDLC Device uv->device

Diagram 1: Workflow for PDLC fabrication via the PIPS method.

Characterization and Expected Results

Protocol 4: Electro-Optical Characterization

Causality: This protocol measures the key performance metrics of the PDLC film. The voltage-transmittance curve reveals the threshold voltage (V₁₀, voltage for 10% transmittance) and saturation voltage (V₉₀, voltage for 90% transmittance). The response time (rise time and decay time) quantifies the switching speed, which is the parameter most likely to be improved by the low-viscosity bicyclohexyl additive. The contrast ratio (CR) is a measure of the device's switching efficiency.

  • Setup: Place the PDLC cell in a sample holder positioned between a light source (e.g., a 633 nm HeNe laser) and a photodetector.

  • Electrical Connection: Attach electrodes to the exposed ITO contact pads on either side of the cell. Connect these to a function generator coupled with a high-voltage amplifier.

  • Transmittance Measurement:

    • Measure the detector signal with the laser passing through an empty area (no cell) to get I_air.

    • Measure the detector signal with the laser passing through the cell with no voltage applied (OFF-state) to get I_off.

    • Apply a 1 kHz square wave AC voltage to the cell. Incrementally increase the voltage (e.g., from 0V to 100V in 2V steps) and record the detector signal (I_on) at each voltage.

    • Calculate the transmittance (T%) at each voltage using the formula: T% = (I_on / I_air) * 100.

  • Response Time Measurement:

    • Apply a square wave voltage that switches between 0V and the saturation voltage (V₉₀).

    • Use an oscilloscope to monitor the photodetector output.

    • The rise time (τ_on) is the time taken for the transmittance to go from 10% to 90% of its maximum upon voltage application.

    • The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% of its maximum upon voltage removal.

  • Contrast Ratio Calculation: Calculate the CR using the formula: CR = T_max / T_min, where T_max is the transmittance at saturation voltage and T_min is the transmittance at 0V.

PDLC_Switching cluster_off OFF State (V=0) cluster_on ON State (V > Vth) off_state on_state off_state->on_state Apply Electric Field off_label Random LC Orientation Scatters Light → Opaque on_state->off_state Remove Electric Field on_label Aligned LC Orientation Transmits Light → Clear

Diagram 2: Operating principle of a PDLC film.

Troubleshooting and Field Insights

  • Poor Opacity (Low Scattering): This is often due to LC droplets that are too small. This can be caused by a very high UV curing intensity, which leads to rapid polymerization and "freezes" the phase separation process prematurely. Try reducing the UV intensity or increasing the distance between the lamp and the cell.

  • High Driving Voltage: A high V₉₀ can result from very small LC droplets (high surface area-to-volume ratio increases anchoring forces) or a cell that is too thick. Verify spacer thickness and consider a slower cure rate to allow for the formation of larger droplets.

  • Hazy ON-State: If the film is not perfectly clear in the ON-state, it indicates a mismatch between the polymer refractive index (nₚ) and the LC's ordinary refractive index (n₀). While NOA65 and E7 are generally well-matched, the addition of the bicyclohexyl methanol component may slightly alter the mixture's n₀. Fine-tuning of the LC mixture composition or selection of a different polymer may be required for perfect clarity.

  • Incomplete Curing: A tacky or liquid-like film after UV exposure indicates a problem with the photoinitiation process. Ensure the UV lamp has the correct wavelength (350-380 nm for NOA65) and that the photoinitiator has not degraded. Check that the correct concentration of initiator was used.

Conclusion

This application note provides a comprehensive framework for the formulation and fabrication of a polymer dispersed liquid crystal film incorporating (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-methanol as a viscosity-reducing additive. By following the detailed protocols for mixture preparation, PIPS-based cell fabrication, and electro-optical characterization, researchers can systematically investigate the impact of this bicyclohexane derivative on PDLC performance. The primary expected outcome is an improvement in switching speed (reduced τ_on and τ_off) due to the lowered viscosity of the nematic phase. This methodology serves as a foundational platform for developing advanced electro-optical materials with tailored properties for applications ranging from smart windows to next-generation display technologies.

References

  • Norland Products. (n.d.). Norland Optical Adhesive 65 (NOA 65) Datasheet. Retrieved from [Link]

  • AMS Technologies. (n.d.). NOA 65 Optical Adhesive 1oz bottle. Retrieved from [Link]

  • Ciba Specialty Chemicals. (2001). Ciba® IRGACURE® 651 Photoinitiator Datasheet.
  • Kumar, S., & Singh, V. (2021). Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz).
  • ProQuest. (n.d.). Characterization of polymer dispersed liquid crystal systems.
  • myChem. (n.d.). Irgacure® 651. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of Irgacure 651 Initiator on Poly(Methyl Methacrylate) Photostability Studied by UV-Vis Spectroscopy. Retrieved from [https://www.semanticscholar.org/paper/Effect-of-Irgacure-651-Initiator-on-Poly(Methyl-S-Wojnarovits/3b60f1e8a8e1b0c03b1e3e7f0d2c3e4b7a1d5c9e]([Link]

  • ResearchGate. (n.d.). Some Properties of Nematic Liquid Crystal E7/Acrylic Polymer Networks.
  • Optica Publishing Group. (2010). The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. Optics Express.
  • Royal Society of Chemistry. (n.d.). Eutectic liquid crystal mixture E7 in nanoporous alumina. Retrieved from [Link]

  • Polymer Dispersed Liquid Crystals. (n.d.). Materiability. Retrieved from [Link]

  • Waters Corporation. (n.d.). Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA Detection.
  • Tibbo Glass. (2024). ITO Coated Glass | ITO Glass Substrates. Retrieved from [Link]

  • Norland Products. (n.d.). Norland Optical Adhesive 65 PDF Datasheet.
  • MDPI. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. Polymers.
  • Techinstro. (n.d.). ITO Coated Glass. Retrieved from [Link]

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers.
  • Hong Jin Chemical. (n.d.). (trans,tranS)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol CAS 82562-85-4 99.7%. Retrieved from [Link]

  • ZXCHEM. (n.d.). N-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • Adafruit. (n.d.). ITO (Indium Tin Oxide) Coated Glass - 50mm x 50mm. Retrieved from [Link]

  • Nanocs. (n.d.). ITO Coated Glass Slides, 25x75x0.55 mm. Retrieved from [Link]

  • Google Patents. (n.d.). US6172720B1 - Low viscosity liquid crystal material.

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Analytical methods for characterizing (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Abstract: This document provides a comprehensive guide to the analytical methodologies for the complete characterization of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (CAS No. 82562-85-4). As a key intermediate in pharmaceutical synthesis and a component in liquid crystal monomers, rigorous analytical control is imperative to ensure its identity, purity, and stability.[1][2] This guide details protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a saturated bicyclic alcohol. Its rigid, well-defined stereochemistry and molecular structure make it a valuable building block in advanced materials and complex pharmaceutical ingredients. The analytical challenge lies in confirming the specific trans,trans isomeric configuration and quantifying impurities that may be structurally similar. This guide presents an integrated analytical workflow designed to provide a holistic characterization of the molecule.

Compound Properties:

PropertyValueSource
CAS Number 82562-85-4[3]
Molecular Formula C₁₆H₃₀O[2][3]
Molecular Weight 238.41 g/mol [2]
Appearance White crystalline solid[2]
Purity (Typical) ≥99.5% (by GC)[2]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. The following workflow ensures that all critical quality attributes—identity, purity, structure, and thermal properties—are thoroughly assessed.

Analytical_Workflow cluster_0 Start: Material Sample cluster_1 Purity & Separation cluster_2 Structural Elucidation & Identity cluster_3 Physicochemical Properties cluster_4 Final Report Sample (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol GCMS GC-MS (Purity, Volatile Impurities, Isomer Separation) Sample->GCMS Primary Analysis HPLC HPLC-UV/RI (Purity, Non-Volatile Impurities) Sample->HPLC Primary Analysis NMR NMR Spectroscopy (¹H, ¹³C, DEPT-135) Definitive Structure & Stereochemistry GCMS->NMR Isolate for ID MS Mass Spectrometry (Molecular Weight & Fragmentation) GCMS->MS Confirms MW CoA Certificate of Analysis (CoA) GCMS->CoA Compile Data HPLC->NMR Isolate for ID HPLC->CoA Compile Data FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR Confirm Functional Groups DSC DSC (Melting Point, Polymorphism) NMR->DSC Characterize Confirmed Material NMR->CoA Compile Data FTIR->DSC Characterize Confirmed Material FTIR->CoA Compile Data MS->DSC Characterize Confirmed Material MS->CoA Compile Data TGA TGA (Thermal Stability, Decomposition) DSC->TGA Assess Stability DSC->CoA Compile Data TGA->CoA Compile Data

Caption: Integrated workflow for comprehensive material characterization.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone for assessing the purity of the target compound and separating it from process-related impurities or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the preferred method for this molecule due to its volatility and thermal stability. It provides exceptional separation efficiency, which is critical for resolving stereoisomers, and the mass spectrometer offers definitive identification of the analyte and any co-eluting impurities.[4][5] Purity assessments for similar compounds frequently rely on GC.[6]

Protocol: GC-MS Analysis

  • Standard Preparation: Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of HPLC-grade methanol or ethyl acetate to prepare a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare sample solutions at the same concentration as the working standard.

  • Instrumentation and Conditions:

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose, low-polarity column suitable for resolving a wide range of non-polar to moderately polar compounds.
Injection Volume 1 µLStandard volume for quantitative analysis.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 minOptimized temperature program to separate early-eluting solvents from the main analyte and late-eluting impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for generating reproducible fragmentation patterns.
Scan Range 40-400 m/zCovers the molecular ion and key fragment ions.
  • Data Interpretation:

    • Identity: Confirmed by matching the retention time and the acquired mass spectrum with that of a certified reference standard.

    • Purity: Calculated using the area percent method, assuming all components have a similar response factor.

    • Mass Spectrum: The molecular ion peak (M⁺) is often weak or absent for alcohols.[7][8] Key expected fragments include:

      • [M-H₂O]⁺ (m/z 220): Dehydration is a characteristic fragmentation pathway for alcohols.[9]

      • [M-C₃H₇]⁺ (m/z 195): Loss of the propyl group.

      • Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group, leading to a resonance-stabilized cation.[7][9]

      • Ring Fragmentation: A peak at m/z 57 is characteristic of cyclic alcohols.[8]

High-Performance Liquid Chromatography (HPLC)

Rationale: While GC-MS is ideal, RP-HPLC serves as a valuable orthogonal technique, particularly for identifying non-volatile impurities.[10][11] A significant challenge for this molecule is its lack of a strong UV chromophore, necessitating detection at low wavelengths or the use of alternative detectors like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Protocol: RP-HPLC Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile or Methanol.[12]

  • Standard/Sample Preparation: Prepare 1 mg/mL solutions in Acetonitrile.

  • Instrumentation and Conditions:

ParameterSetting
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 90% Acetonitrile, 10% Water
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV at 205 nm or Refractive Index (RI)
  • System Suitability: Before analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤2.0%, the tailing factor is ≤1.5, and the theoretical plates are ≥2000.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural confirmation, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule.[13]

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H, ¹³C, and DEPT-135 spectra on a ≥400 MHz spectrometer.

  • Expected Chemical Shifts (¹H NMR):

    • ~3.6-3.8 ppm: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (-CHOH).

    • ~0.8-1.0 ppm: A triplet for the methyl (-CH₃) group of the propyl chain.

    • ~1.0-2.0 ppm: A complex series of overlapping multiplets from the numerous methylene (-CH₂) and methine (-CH-) protons of the two cyclohexyl rings and the propyl chain.

    • ~1.5 ppm: A broad singlet for the hydroxyl proton (-OH), which can be confirmed by D₂O exchange.

  • Expected Chemical Shifts (¹³C NMR):

    • ~70-75 ppm: Signal for the carbon attached to the hydroxyl group (-CHOH).

    • ~14 ppm: Signal for the terminal methyl carbon of the propyl group.

    • ~20-45 ppm: A cluster of signals corresponding to the remaining aliphatic carbons in the rings and propyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups.[14]

Protocol:

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Absorption Bands:

    • ~3600-3200 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of the alcohol group.[15]

    • ~2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and propyl groups.

    • ~1450 cm⁻¹: C-H bending vibrations.

    • ~1100-1000 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

Thermal Analysis

Thermal analysis provides crucial data on the material's melting behavior and thermal stability.

Rationale: DSC is used to determine the melting point, a key physical property and indicator of purity, while TGA assesses the temperature at which the compound begins to degrade.[16][17][18]

Protocol: DSC & TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumentation and Conditions:

ParameterDSC SettingTGA Setting
Temperature Range 25 °C to 300 °C25 °C to 500 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
  • Data Interpretation:

    • DSC: A sharp endothermic peak indicates the melting point. The absence of other thermal events before melting suggests the material is not a hydrate and is likely in a stable crystalline form.

    • TGA: The TGA curve will show a stable baseline until the onset of thermal decomposition, indicated by a sharp loss in mass. This decomposition temperature is a measure of the compound's thermal stability.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. The orthogonal application of chromatographic, spectroscopic, and thermal techniques ensures a thorough evaluation of the material's identity, purity, structure, and stability, meeting the stringent requirements of the pharmaceutical and advanced materials industries.

References

  • National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol, 4-(1-methylethyl)-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Focazio, M. J., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of liquid methanol CH3OH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Bicyclohexyl. NIST Chemistry WebBook. Retrieved from [Link]

  • Focazio, M. J., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal parameters study of 1,1-bis(tert-butylperoxy)cyclohexane at low heating rates with differential scanning calorimetry. Retrieved from [Link]

  • Battin, A., et al. (2009). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Retrieved from [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Bicyclohexyl. Retrieved from [Link]

  • Maris, A., et al. (2003). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. PubMed. Retrieved from [Link]

  • YouTube. (2021). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • MDPI. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • Waters Corporation. (n.d.). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Bicyclohexyl. NIST Chemistry WebBook. Retrieved from [Link]

  • Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Retrieved from [Link]

  • LeoPARD. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Menthol. Retrieved from [Link]

  • Tradeindia. (n.d.). (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-methanol at Best Price in Ahmedabad, Gujarat. Retrieved from [Link]

  • Torrado, S., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • ExportersIndia. (n.d.). Trans Trans 4 Propyl 1 1 Bicyclohexyl 4 Methanol at Best Price. Retrieved from [Link]

  • Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

Sources

Application Note: A Multi-Technique Approach for the Characterization of Mesomorphic and Thermal Properties of Propyl Bicyclohexyl Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to characterizing the thermal and mesomorphic properties of novel liquid crystalline materials, using propyl bicyclohexyl methanol as a representative example. Bicyclohexyl derivatives are of significant interest due to their unique molecular architecture, which imparts excellent thermal stability and desirable dielectric properties, making them suitable for applications ranging from advanced display technologies to structured drug delivery systems.[1][2] A robust characterization of their liquid crystal (LC) phases and associated thermal transitions is critical for quality control and application development. We present an integrated analytical workflow employing Differential Scanning Calorimetry (DSC) for thermodynamic analysis, Polarized Optical Microscopy (POM) for mesophase identification, and X-ray Diffraction (XRD) for detailed structural elucidation. This guide offers detailed, field-proven protocols and explains the scientific rationale behind key experimental choices, ensuring a self-validating and reproducible methodology.

Introduction: The Importance of Bicyclohexyl Derivatives

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[3] The constituent molecules possess a degree of orientational order but lack long-range positional order.[4] This molecular arrangement gives rise to the unique electro-optical properties exploited in liquid crystal displays (LCDs).

The bicyclohexyl core is a common motif in modern liquid crystal design. Its rigid, linear, and saturated structure contributes to high clearing points, low viscosity, and chemical stability.[5] When functionalized, as in propyl bicyclohexyl methanol, these molecules can self-assemble into various temperature-dependent mesophases (a thermotropic liquid crystal). The specific sequence and temperature range of these phases (e.g., nematic, smectic) dictate the material's ultimate application. For instance, in drug delivery, the nanostructured domains of a liquid crystalline phase can serve as reservoirs for therapeutic agents, offering enhanced stability and controlled release.[1]

Therefore, a precise and comprehensive characterization of these properties is not merely an academic exercise but a prerequisite for technological application. This note details the synergistic use of DSC, POM, and XRD to create a complete thermal and structural profile of such materials.

Core Analytical Techniques: Principles and Rationale

A single technique is insufficient to fully characterize a liquid crystal. DSC provides the "what" (thermal transitions), POM provides the "which" (mesophase type), and XRD provides the "how" (molecular arrangement).

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is the gold standard for detecting the subtle energy changes that occur as a material transitions between solid, liquid crystal, and isotropic liquid states.[3][6] The output, a thermogram, reveals transition temperatures (T) and the associated enthalpy changes (ΔH), quantifying the thermodynamics of the phase transitions.

  • Polarized Optical Microscopy (POM): This is a qualitative technique essential for visually identifying and confirming liquid crystal mesophases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split polarized light into two rays. When viewed between two crossed polarizers, this property produces characteristic interference patterns, or "textures."[8][9] Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits a unique and identifiable set of textures, allowing for unambiguous phase assignment.[9]

  • X-ray Diffraction (XRD): XRD is a powerful technique for probing the microscopic organization of molecules. By analyzing the scattering pattern of X-rays passing through the sample, one can determine the presence and nature of positional ordering. For liquid crystals, wide-angle X-ray scattering (WAXS) provides information on the average distance between molecules, while small-angle X-ray scattering (SAXS) is used to determine the layer spacing in highly ordered smectic phases.[4][10] This data provides definitive structural confirmation of the phase identified by POM.

Integrated Analytical Workflow

The characterization process follows a logical progression, with each technique's results informing the next. DSC provides a thermal map, POM fills in the visual details of the phases within that map, and XRD provides the final structural confirmation.

G cluster_0 cluster_1 Step 1: Thermal Analysis cluster_2 Step 2: Phase Identification cluster_3 Step 3: Structural Verification cluster_4 A Sample: Propyl Bicyclohexyl Methanol B Differential Scanning Calorimetry (DSC) D Polarized Optical Microscopy (POM) F X-Ray Diffraction (XRD) C Output: Thermogram (Transition Temps & Enthalpies) B->C H Comprehensive Characterization Profile E Output: Optical Textures (Phase Identification) D->E G Output: Diffraction Pattern (Layer Spacing, d-spacing) F->G

Caption: Integrated workflow for liquid crystal characterization.

Experimental Protocols

Protocol 1: Thermal Transition Analysis via DSC

This protocol details the determination of phase transition temperatures and enthalpies.

Rationale: Multiple heating and cooling cycles are essential. The first heating run reveals the properties of the initial sample but may contain thermal history artifacts. The first cooling and subsequent second heating runs are typically more reproducible and representative of the material's intrinsic behavior.[11] A moderate scan rate (e.g., 10 °C/min) provides a good balance between resolution and sensitivity.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (T_m = 156.6 °C).

  • Sample Preparation: Accurately weigh 3-5 mg of propyl bicyclohexyl methanol into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample.

  • Reference Pan: Prepare an identical, empty, crimped aluminum pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Segment 1 (Equilibration): Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).

    • Segment 2 (First Heating): Heat the sample from 25 °C to a temperature well above the final transition (e.g., 150 °C) at a rate of 10 °C/min. This clears the sample's thermal history.

    • Segment 3 (Isothermal): Hold the sample at 150 °C for 3 minutes to ensure complete melting into the isotropic phase.

    • Segment 4 (First Cooling): Cool the sample from 150 °C back to 25 °C at a rate of 10 °C/min.

    • Segment 5 (Second Heating): Reheat the sample from 25 °C to 150 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C). Endothermic events (melting, LC transitions) will appear as peaks on heating, while exothermic events (crystallization, LC transitions) will appear as peaks on cooling.

    • Determine the onset temperature for sharp transitions (like melting) and the peak temperature for broader LC-LC transitions.[3]

    • Integrate the area under each peak to calculate the enthalpy of transition (ΔH) in J/g.

Protocol 2: Mesophase Identification via Hot-Stage POM

This protocol allows for the visual identification of mesophases based on their characteristic optical textures.

Rationale: A very thin sample is required to minimize the number of domains and allow for clear observation of textures. The analysis is performed in parallel with the DSC temperature program to correlate observed textures with measured thermal transitions.

Methodology:

  • Sample Preparation: Place a small amount (~1 mg) of the sample onto a clean glass microscope slide.

  • Slide Assembly: Place a glass coverslip over the sample. Heat the slide on a hot plate to the isotropic phase (e.g., 150 °C) to allow the material to flow into a thin, uniform film.

  • Microscope Setup: Place the slide onto the hot stage of a polarizing microscope. Ensure the polarizers are in a crossed position (90° to each other).

  • Thermal Program:

    • Heat the sample to its isotropic liquid phase. In this phase, the sample will appear completely dark (extinguished) as there is no birefringence.

    • Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 5-10 °C/min).

    • Carefully observe the sample as it cools. At the isotropic-to-LC transition (clearing point), birefringent domains will nucleate and grow.

    • Record images or videos of the textures that form at each transition identified by DSC.

  • Texture Identification:

    • Nematic (N): Often displays a "Schlieren" texture with dark brushes or a "marbled" texture.[9]

    • Smectic A (SmA): Typically forms a "focal-conic fan" texture.

    • Smectic C (SmC): Similar to SmA but often with broken fans or modified Schlieren textures.

    • Crystalline Solid: Will show sharp, defined crystal boundaries and may exhibit birefringence.

Protocol 3: Structural Analysis via Temperature-Controlled XRD

This protocol provides definitive information on the molecular arrangement within each mesophase.

Rationale: By controlling the sample temperature, diffraction patterns can be collected for each specific mesophase identified by POM and DSC, allowing for direct structural correlation.

Methodology:

  • Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (approx. 1.0-1.5 mm diameter). Seal the ends of the capillary with a flame or epoxy.

  • Instrument Setup: Mount the capillary in a temperature-controlled sample holder within the XRD instrument.

  • Data Collection:

    • Heat the sample to the temperature corresponding to the middle of a specific mesophase range (as determined by DSC). Allow the temperature to stabilize for several minutes.

    • Collect the diffraction pattern over a range of 2θ angles. A typical range would be 1-5° for small angles (SAXS) and 10-30° for wide angles (WAXS).

    • Repeat this process for each identified mesophase and the crystalline solid phase.

  • Data Analysis:

    • Isotropic Liquid: The pattern will show a single, very broad, and diffuse halo in the wide-angle region, indicating a lack of positional order.[4]

    • Nematic Phase: The pattern is similar to the isotropic liquid, with a broad halo in the wide-angle region (d-spacing ~4-5 Å, corresponding to the average intermolecular distance).[4]

    • Smectic Phases (SmA, SmC): The pattern will exhibit a sharp reflection in the small-angle region, corresponding to the smectic layer spacing (d).[10] A broad, diffuse halo will still be present in the wide-angle region, indicating liquid-like order within the layers.[10]

Data Interpretation and Integrated Analysis

The true power of this workflow comes from combining the data from all three techniques.

G cluster_0 Phase Transition Pathway (on Heating) Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic T = 75.8 °C (Melting) Nematic Nematic Phase Smectic->Nematic T = 96.2 °C (Sm-N Trans.) Iso Isotropic Liquid Nematic->Iso T = 115.5 °C (Clearing)

Caption: Example phase sequence for propyl bicyclohexyl methanol.

Let's consider a hypothetical data set for propyl bicyclohexyl methanol.

Table 1: Summary of Thermal Data from DSC (Second Heating Cycle)

Transition Onset Temp. (°C) Peak Temp. (°C) Enthalpy (ΔH) (J/g)
Crystal → Smectic 75.1 75.8 45.3
Smectic → Nematic 95.9 96.2 1.8

| Nematic → Isotropic | 115.3 | 115.5 | 0.9 |

Integrated Interpretation:

  • DSC Results: The DSC thermogram (Table 1) shows three distinct endothermic transitions on heating. The first transition at 75.8 °C is sharp and has a large enthalpy, characteristic of melting from a crystalline solid to a more ordered liquid crystal phase. The subsequent transitions at 96.2 °C and 115.5 °C are much weaker, which is typical for transitions between different mesophases or from a mesophase to the isotropic liquid.[11]

  • POM Correlation: Upon cooling the sample from the isotropic liquid (120 °C) under the microscope, a texture begins to appear at ~115 °C. This texture is identified as a nematic Schlieren texture. As cooling continues, a transition to a focal-conic fan texture, characteristic of a Smectic A phase, is observed at ~96 °C. Finally, upon further cooling below ~75 °C, the material solidifies into a crystalline structure.

  • XRD Confirmation:

    • At 105 °C (in the nematic range), the XRD pattern shows only a diffuse halo at a wide angle (2θ ≈ 20°, d ≈ 4.5 Å).

    • At 85 °C (in the smectic range), the pattern shows a sharp, intense peak at a small angle (2θ ≈ 2.5°, d ≈ 35 Å) and a diffuse halo at the wide angle. The sharp peak confirms a layered smectic structure, and its position corresponds to the layer thickness.

    • At 50 °C (in the solid state), the pattern shows multiple sharp Bragg peaks, confirming a well-defined crystalline structure.

Conclusion: By combining these results, we can definitively conclude that propyl bicyclohexyl methanol exhibits the following phase sequence on heating: Crystal → (75.8 °C) → Smectic A → (96.2 °C) → Nematic → (115.5 °C) → Isotropic Liquid

This multi-technique, self-validating approach provides a complete and trustworthy profile of the material's thermal and mesomorphic behavior, which is essential for its potential application in research and development.

References

  • Wikipedia. Differential scanning calorimetry. [Link]

  • NETZSCH Analyzing & Testing. Liquid Crystal Transitions. [Link]

  • International Union of Crystallography Journals. X-ray studies of the phases and phase transitions of liquid crystals. [Link]

  • ResearchGate. The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. [Link]

  • Laboratoire de physique des Solides. The world of liquid crystals as seen through X-ray diffraction. [Link]

  • ResearchGate. Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction | Request PDF. [Link]

  • Scientific.Net. Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. [Link]

  • ResearchGate. (PDF) Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. [Link]

  • Taylor & Francis Online. X-Ray Diffraction by Liquid Crystals. [Link]

  • Barron, A. R. 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. [Link]

  • MDPI. Understanding the Molecular Arrangement and Orientation Characteristics of Mesophase Pitch and Its Fibers via a Polarized Light Microscope. [Link]

  • Semantic Scholar. Understanding the Molecular Arrangement and Orientation Characteristics of Mesophase Pitch and Its Fibers via a Polarized Light Microscope. [Link]

  • Wiley Online Library. Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation. [Link]

  • ResearchGate. (PDF) Understanding the Molecular Arrangement and Orientation Characteristics of Mesophase Pitch and Its Fibers via a Polarized Light Microscope. [Link]

  • ResearchGate. (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. [Link]

  • ResearchGate. Textures of mesophase observed under polarizing optical microscope. [Link]

  • ResearchGate. An optical micrograph with cross-polarized light showing briefly.... [Link]

  • Ibn Al-Haitham Journal for Pure and Applied Sciences. Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bicyclohexyl Compounds in Modern Display Technology. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. [Link]

Sources

Topic: Creating Liquid Crystal Alignment Layers with Bicyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The precise orientation of liquid crystal (LC) molecules is fundamental to the performance of electro-optical devices, including liquid crystal displays (LCDs). This control is achieved using an alignment layer, a thin film applied to the device's inner substrates that dictates the resting orientation of the LC molecules.[1][2] This guide provides a detailed protocol for the creation and validation of liquid crystal alignment layers utilizing polymers functionalized with bicyclohexyl derivatives. We explore the scientific principles behind this method, from the synthesis of custom polymers to the fabrication and characterization of LC test cells. The rigid, well-defined structure of the bicyclohexyl moiety offers unique advantages for inducing specific LC orientations. This document provides researchers and drug development professionals with the foundational knowledge and practical steps to implement this advanced alignment technique, moving beyond traditional methods to explore novel materials for next-generation optical and sensing applications.

Scientific Principles & Mechanisms

The Crucial Role of the Alignment Layer

An alignment layer is a specialized surface that directs the orientation of liquid crystal molecules adjacent to it. This initial orientation propagates through the bulk of the liquid crystal material due to long-range molecular interactions.[1] When no electric field is applied, this uniform alignment defines the optical state of the cell (e.g., transparent or opaque). Applying a voltage reorients the LC molecules, altering how light passes through and enabling the functionality of the display.[1] The effectiveness of this layer is quantified by its anchoring energy , which describes the force that holds the LC molecules in the preferred direction.[3]

Advantages of Bicyclohexyl Derivatives

While polyimides are the industry standard for alignment layers, research into new materials is driven by the need for lower processing temperatures and enhanced performance.[3][4] Bicyclohexyl derivatives, when incorporated as side chains on a polymer backbone (such as polystyrene), present a compelling alternative.

  • Structural Analogy: The rigid, rod-like structure of the bicyclohexyl group is chemically similar to the mesogenic core of many liquid crystal molecules.[5] This structural mimicry facilitates strong van der Waals interactions, promoting a well-defined alignment at the interface.[4]

  • Tunable Surface Energy: The overall chemical structure of the polymer can be modified to control its surface energy. For instance, polymers with higher hydrophobicity, indicated by larger water contact angles, have been shown to induce vertical alignment of LC molecules.[4][6]

  • Low-Temperature Processing: Unlike traditional polyimides which often require high-temperature baking for imidization (typically >180°C), polystyrene-based systems can be processed at much lower temperatures, making them compatible with flexible plastic substrates.[3][4]

Methods for Inducing Anisotropy

To function as an alignment layer, the surface of the polymer film must be made anisotropic.

  • Mechanical Rubbing: This conventional method involves physically rubbing the polymer-coated substrate with a velvet cloth. The process creates micro-grooves and induces shear stress that orients the polymer chains along the rubbing direction, which in turn aligns the liquid crystal molecules.[1][3] While effective, this contact method can introduce dust, scratches, and static charge, which are problematic for high-resolution displays.[1]

  • Photoalignment: A non-contact alternative that uses polarized ultraviolet (UV) light to create surface anisotropy.[4][7] A photosensitive group, either within the polymer backbone or as a dopant, undergoes a chemical reaction (e.g., isomerization, dimerization, or degradation) upon exposure to polarized light.[7][8] This reaction creates a preferred molecular orientation on the surface, which then directs the alignment of the liquid crystal layer without any mechanical contact.[9]

Materials and Synthesis Overview

This section outlines the synthesis of a model alignment polymer: polystyrene substituted with 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups (PECH), based on established literature.[5]

Key Materials and Equipment
CategoryItemPurpose
Chemicals Poly(4-chloromethylstyrene)Polymer backbone
4-(trans-4-ethylcyclohexyl)phenolBicyclohexyl side group precursor
Potassium carbonate (K₂CO₃)Base for substitution reaction
N,N-Dimethylformamide (DMF)Solvent for synthesis
Toluene, CyclopentanoneSolvents for spin-coating solution
Acetone, Isopropanol, Deionized WaterSubstrate cleaning
4-Pentyl-4'-cyanobiphenyl (5CB)Nematic liquid crystal for testing
Substrates Indium Tin Oxide (ITO) Coated GlassTransparent conductive substrates
Equipment Magnetic Stirrer with HotplateSynthesis
Spin CoaterThin film deposition
UV Curing System with PolarizerPhotoalignment
Hot PlateBaking/Annealing
Vacuum OvenDrying
Polarizing Optical Microscope (POM)Alignment characterization
Contact Angle GoniometerSurface energy measurement
Synthesis Protocol: 4-(trans-4-ethylcyclohexyl)phenoxymethyl-substituted Polystyrene (PECH)

This protocol describes the Williamson ether synthesis to graft the bicyclohexyl-containing phenol onto the polymer backbone.

  • Dissolution: Dissolve poly(4-chloromethylstyrene) and an excess (1.5 molar equivalents) of 4-(trans-4-ethylcyclohexyl)phenol in DMF in a round-bottom flask.

  • Add Base: Add potassium carbonate (K₂CO₃) to the solution. The base will deprotonate the phenol, creating a phenoxide ion.

  • Reaction: Heat the mixture to 70°C and stir for 24 hours. The phenoxide will act as a nucleophile, displacing the chlorine on the chloromethyl groups of the polystyrene, forming an ether linkage.

  • Precipitation & Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the functionalized polymer.

  • Washing: Filter the solid product and wash it repeatedly with methanol and water to remove unreacted reagents and salts.

  • Drying: Dry the purified polymer (PECH) in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Confirm the structure and degree of substitution using ¹H NMR spectroscopy.[5]

Experimental Protocols: From Substrate to Cell

The following diagram illustrates the complete workflow for creating and testing an LC alignment cell.

References

Application Note and Protocol for the Measurement of Dielectric Anisotropy of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dielectric Anisotropy in Liquid Crystal Applications

Liquid crystals (LCs) are a fascinating state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] A key characteristic of many LCs, particularly in the nematic phase, is their anisotropy, meaning their physical properties are dependent on the direction of measurement. Dielectric anisotropy (Δε), the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis (the director, n ), is a critical parameter that governs the response of LCs to an external electric field.[1][2] This property is the cornerstone of numerous modern technologies, most notably liquid crystal displays (LCDs), where the reorientation of LC molecules by an electric field modulates light transmission.[2]

The sign and magnitude of Δε determine how the LC director will align in an electric field. Materials with positive dielectric anisotropy (Δε > 0) align parallel to the applied field, while those with negative dielectric anisotropy (Δε < 0) align perpendicular to it.[3] The specific compound of interest, propyl bicyclohexyl methanol, belongs to the class of bicyclohexane liquid crystals. Depending on the position and nature of polar groups, such compounds can exhibit either positive or negative dielectric anisotropy. For instance, the introduction of lateral polar groups can lead to a large negative Δε.[4][5]

This application note provides a comprehensive guide to the experimental setup and a detailed protocol for the accurate measurement of the dielectric anisotropy of a nematic liquid crystal, such as one containing a propyl bicyclohexyl methanol moiety. The methodology described herein is based on the widely used capacitance method, which offers a direct and reliable means of determining ε∥ and ε⊥.[6] This guide is intended for researchers, scientists, and professionals in materials science and drug development who require a thorough understanding of the dielectric characterization of liquid crystalline materials.

Theoretical Principles: Understanding Dielectric Permittivity in Anisotropic Media

In an isotropic dielectric material, the application of an electric field, E , induces a polarization, P , that is parallel to E , and the dielectric permittivity (ε) is a scalar quantity. In an anisotropic medium like a nematic liquid crystal, the response to an electric field is direction-dependent.[1][2] The dielectric permittivity is a tensor quantity. For a uniaxial nematic liquid crystal, this tensor simplifies to two principal components:

  • ε∥ (epsilon parallel): The dielectric permittivity measured when the electric field is applied parallel to the liquid crystal director (E || n ).

  • ε⊥ (epsilon perpendicular): The dielectric permittivity measured when the electric field is applied perpendicular to the liquid crystal director (En ).

The dielectric anisotropy, Δε, is then defined as:

Δε = ε∥ - ε⊥

The capacitance (C) of a parallel plate capacitor filled with a dielectric material is given by:

C = (ε * ε₀ * A) / d

where:

  • ε is the dielectric permittivity of the material.

  • ε₀ is the permittivity of free space (approximately 8.854 x 10⁻¹² F/m).

  • A is the area of the capacitor plates.

  • d is the distance between the plates.

By measuring the capacitance of a specially prepared liquid crystal cell in two different director orientations, we can determine ε∥ and ε⊥, and subsequently calculate Δε.[6]

Experimental Setup and Key Components

A robust experimental setup is crucial for accurate and reproducible measurements of dielectric anisotropy. The core of the setup consists of a precision LCR meter, a temperature-controlled stage, and custom-designed liquid crystal cells.

ComponentDescriptionRationale for Selection
Precision LCR Meter Measures inductance (L), capacitance (C), and resistance (R). A model with variable frequency and voltage is essential.Allows for frequency-dependent studies of dielectric properties and ensures accurate capacitance measurements at low signal levels to avoid influencing the LC alignment.
Temperature Controller/Hot Stage A programmable stage capable of precise temperature control (e.g., ±0.1°C).The dielectric properties of liquid crystals are highly temperature-dependent.[7] Accurate temperature control is critical for reliable and comparable results.
Liquid Crystal Cells Commercially available or custom-made cells consisting of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO). The inner surfaces are treated with an alignment layer.The ITO coatings serve as the capacitor plates. The alignment layer dictates the initial orientation of the liquid crystal director.[8]
Signal Generator & Amplifier To apply a biasing AC voltage to the LC cell for director reorientation.A sufficiently high AC voltage is required to overcome the elastic forces of the liquid crystal and align the director with the field.
Microscope with Polarizers To visually inspect the liquid crystal alignment and phase transitions.Essential for quality control of the cell filling process and for confirming the nematic phase of the material under investigation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_filling Sample Introduction cluster_measurement Dielectric Measurement cluster_analysis Data Analysis cell_cleaning Clean ITO Glass Substrates alignment_layer Deposit Alignment Layer (e.g., Polyimide) cell_cleaning->alignment_layer rubbing Unidirectional Rubbing (for planar alignment) alignment_layer->rubbing cell_assembly Assemble Cell with Spacers rubbing->cell_assembly heating Heat LC to Isotropic Phase cell_assembly->heating filling Fill Cell via Capillary Action heating->filling cooling Slowly Cool to Nematic Phase filling->cooling mount_cell Mount Cell on Temperature Stage cooling->mount_cell measure_perp Measure C⊥ (zero/low bias voltage) mount_cell->measure_perp apply_bias Apply High Frequency AC Bias Voltage measure_perp->apply_bias measure_para Measure C∥ (with high bias voltage) apply_bias->measure_para calc_epsilon_perp Calculate ε⊥ from C⊥ measure_para->calc_epsilon_perp calc_delta_epsilon Calculate Δε = ε∥ - ε⊥ calc_epsilon_perp->calc_delta_epsilon calc_epsilon_para Calculate ε∥ from C∥ calc_epsilon_para->calc_delta_epsilon

Caption: Experimental workflow for dielectric anisotropy measurement.

Detailed Experimental Protocol

This protocol details the measurement of dielectric anisotropy using planar and homeotropic alignment cells. For a material with unknown dielectric properties, using both cell types provides a cross-validation of the results.

Part 1: Preparation of Liquid Crystal Cells

A. Planar Alignment Cell (for measuring ε⊥ and ε∥ of Δε > 0 materials, or ε∥ of Δε < 0 materials with in-plane switching)

  • Substrate Cleaning: Thoroughly clean two ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. Dry the substrates with a stream of dry nitrogen.

  • Alignment Layer Deposition: Spin-coat a thin layer of a planar alignment agent (e.g., a polyimide solution) onto the ITO-coated surfaces.

  • Curing: Bake the substrates according to the alignment agent manufacturer's instructions to cure the polymer.

  • Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth. This creates microgrooves that will align the LC molecules parallel to the rubbing direction.[9]

  • Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other and the rubbing directions parallel. Use spacers (e.g., Mylar film or silica spheres) of a known thickness (typically 5-20 µm) to define the cell gap. Seal the edges with a UV-curable epoxy, leaving two small openings for filling.

B. Homeotropic Alignment Cell (for measuring ε∥ and ε⊥ of Δε < 0 materials, or ε⊥ of Δε > 0 materials with in-plane switching)

  • Substrate Cleaning: Follow the same cleaning procedure as for the planar cell.

  • Alignment Layer Deposition: Treat the ITO surfaces with a homeotropic alignment agent, such as lecithin or a silane-based surfactant. This can be done by dip-coating or spin-coating.

  • Curing: Bake the substrates to remove the solvent and fix the alignment layer.

  • Cell Assembly: Assemble the cell as described for the planar cell, but without the rubbing step.

Part 2: Cell Filling and Characterization
  • Heating: Heat the liquid crystal sample to its isotropic phase to reduce its viscosity.

  • Filling: Place a drop of the isotropic LC at one of the openings of the empty cell. The cell will fill via capillary action. This should be done in a vacuum chamber to avoid air bubbles.

  • Annealing: Slowly cool the filled cell back to the nematic phase at a controlled rate (e.g., 0.1-0.5°C/min). This slow cooling promotes a uniform, defect-free alignment.

  • Verification: Inspect the cell under a polarizing microscope to confirm the quality of the alignment. A planar cell should show a uniform color, while a homeotropic cell will appear dark between crossed polarizers.

Part 3: Dielectric Measurements
  • Calibration: Measure the capacitance of the empty cell (C_empty) before filling. This allows for a more accurate calculation of the cell gap.

  • Measurement of ε⊥ (for a planar cell with Δε > 0):

    • Mount the filled planar cell on the temperature-controlled stage and allow it to stabilize at the desired temperature.

    • Apply a low-amplitude (e.g., 0.1 V) AC voltage from the LCR meter at a specific frequency (e.g., 1 kHz). At this low voltage, the LC director remains aligned parallel to the substrates and perpendicular to the electric field.

    • Record the capacitance, C⊥.

  • Measurement of ε∥ (for a planar cell with Δε > 0):

    • Apply a high-frequency (e.g., >10 kHz to avoid electrohydrodynamic effects), high-amplitude (e.g., 10-20 V, well above the threshold voltage for reorientation) AC bias voltage across the cell. This will reorient the LC molecules with positive Δε to be parallel to the electric field.

    • Simultaneously, use the LCR meter with its low-amplitude probing voltage to measure the capacitance, C∥.

  • Measurements for Δε < 0 materials:

    • For a material with negative dielectric anisotropy, a homeotropic cell is typically used.

    • ε∥ is measured at a low bias voltage, as the director is already parallel to the field.

    • ε⊥ is measured by applying a high bias voltage to reorient the director perpendicular to the field.

Data Analysis and Interpretation

The dielectric permittivities are calculated from the measured capacitances:

  • ε⊥ = C⊥ / C_air

  • ε∥ = C∥ / C_air

where C_air is the capacitance of the empty cell in air (approximately C_empty).

A more precise calculation uses the cell constant determined from a reference liquid with a known dielectric constant (e.g., methanol or distilled water).

The dielectric anisotropy is then:

Δε = ε∥ - ε⊥

The results should be reported at a specific temperature and frequency, as both parameters significantly influence the dielectric properties.

Molecular Alignment in the Electric Field

molecular_alignment cluster_positive Positive Δε (Δε > 0) cluster_negative Negative Δε (Δε < 0) p_low_V Low Voltage (E ⊥ n) Measures ε⊥ p_high_V High Voltage (E || n) Measures ε∥ p_low_V->p_high_V Reorientation n_low_V Low Voltage (E || n) Measures ε∥ n_high_V High Voltage (E ⊥ n) Measures ε⊥ n_low_V->n_high_V Reorientation

Caption: Reorientation of LC molecules based on the sign of Δε.

Trustworthiness and Self-Validation

To ensure the reliability of the measurements, several validation steps should be incorporated into the protocol:

  • Frequency Scans: Perform measurements over a range of frequencies to identify any dielectric relaxation phenomena.

  • Voltage Scans: Measure capacitance as a function of the applied bias voltage to confirm that the saturation voltage for director reorientation has been reached.

  • Temperature Scans: Repeat measurements at several temperatures to characterize the temperature dependence of Δε. The results should be consistent with established theories, such as the Maier-Saupe theory, which predicts a proportionality between Δε and the order parameter S.

  • Use of Reference Materials: Periodically measure the dielectric constant of a standard liquid (e.g., methanol, with a dielectric constant of approximately 32.6 at 25°C) to verify the calibration of the LCR meter and the cell constant.

By adhering to these validation steps, researchers can have high confidence in the accuracy and reproducibility of their dielectric anisotropy measurements.

References

  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), pp.235-244. [Link]

  • Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(2), pp.329-335. [Link]

  • Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Zeitschrift für Naturforschung B, 34(8), pp.1092-1095. [Link]

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 8(11), p.423. [Link]

  • Stable Liquid Crystals with Large Negative Dielectric Anisotropy - III. Molecular Crystals and Liquid Crystals, 147(1), pp.1-10. [Link]

  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), pp.7238-7247. [Link]

  • Dielectric Properties of Some Nematic Liquid Crystals with Strong Positive Dielectric Anisotropy. The Journal of Chemical Physics, 56(4), pp.1494-1498. [Link]

  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), p.1388. [Link]

  • Physical Behavior of Some Reaction Media. 3. Density, Viscosity, Dielectric Constant, and Refractive Index Changes of Methanol + Dioxane Mixtures at Several Temperatures. Journal of Chemical & Engineering Data, 28(3), pp.304-306. [Link]

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 8(11), p.423. [Link]

  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 13(18), p.4149. [Link]

  • Dielectric Relaxation in Nematic and Isotropic Phases of 4-(trans-4'-n-Propylcyclohexyl) isothiocyanatobenzene. Zeitschrift für Naturforschung A, 49(11), pp.1079-1084. [Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(7), p.077701. [Link]

  • How can I make a homotropic cell for dielectric study in liquid crystal sample?. ResearchGate. [Link]

  • Measurement of the dielectric properties of liquid crystal material for microwave applications. 2015 IEEE International Conference on Ubiquitous Wireless Broadband (ICUWB). [Link]

  • High Birefringence Liquid Crystals. Crystals, 9(1), p.19. [Link]

  • Phase behaviour and applications of a binary liquid-liquid mixture of methanol and a thermotropic liquid crystal. Scientific Reports, 10(1), p.14589. [Link]

  • [2,5-Bis(di-propyl-amino)-4-(hy-droxy-meth-yl)phen-yl]methanol. IUCrData, 6(Pt 4), p.x210443. [Link]

  • Dielectric Anisotropy of Liquid Crystals. Kent State University. [Link]

  • Complex Permittivity Measurements of Liquid Crystals Using Epsilon-Near-Zero Metamaterials. IEEE Transactions on Microwave Theory and Techniques, 71(9), pp.3931-3940. [Link]

  • Handbook of Liquid Crystals, Vol. 2A: Low Molecular Weight Liquid Crystals I. Wiley-VCH. [Link]

  • Dielectric anisotropy as indicator of crystal orientation fabric in Dome Fuji ice core: method and initial results. Annals of Glaciology, 44, pp.1-9. [Link]

  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), pp.7238-7247. [Link]

  • Complex Permittivity Measurement of Low-Loss Anisotropic Dielectric Materials at Hundreds of Megahertz. Sensors, 22(11), p.4239. [Link]

  • Measuring the anisotropic permittivity tensor of DyScO3 to 110 GHz. Applied Physics Letters, 123(7), p.072901. [Link]

  • Measurement of Dielectric Anisotropy of Microwave Substrates by Two-resonator Method with Different Pairs of Resonators. Progress in Electromagnetics Research Symposium. [Link]

  • How to measure Dielectric Constant using Parallel Plate Capacitance method. YouTube. [Link]

  • Measurement of Uni- and Bi-Axial Dielectric Anisotropy of Crystalline Samples by Microwave Resonance Method. Bulgarian Journal of Physics, 45(3), pp.263-273. [Link]

  • Tomographic measurements of dielectric tensors of optically anisotropic structures. SPIE. [Link]

  • An Overview of Dielectric Properties Measuring Techniques. ResearchGate. [Link]

  • Direct Measurement of the Differential Capacitance of Solvent-Free and Dilute Ionic Liquids. The Journal of Physical Chemistry Letters, 9(1), pp.136-141. [Link]

  • Dielectric Constant Values for Common Materials. Clipper Controls. [Link]

  • Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. National Bureau of Standards. [Link]

  • The Dielectric Properties of Methanol and Methanol-d. Canadian Journal of Chemistry, 38(11), pp.2135-2144. [Link]

  • Dielectric Constant Table.xls. Honeywell. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (CAS No. 82562-85-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights to help you optimize your reaction conditions and improve the overall yield and purity of your target compound, which is a valuable intermediate in the manufacturing of liquid crystals and pharmaceuticals.[1]

The synthesis of this specific stereoisomer presents two primary challenges: the initial carbon-carbon bond formation to create the precursor ketone and, most critically, the stereoselective reduction to achieve the desired (trans,trans) configuration. This guide is structured in a question-and-answer format to directly address potential issues you may encounter at each stage.

Overall Synthetic Workflow

The most common and logical pathway to synthesize (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol involves a two-stage process. First, a Grignard reaction is used to install the propyl group onto a suitable bicyclohexyl ketone precursor. Second, the resulting ketone is stereoselectively reduced to yield the target alcohol.

Synthetic Workflow cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Stereoselective Reduction PropylBromide Propyl Bromide Grignard Propylmagnesium Bromide (Grignard Reagent) PropylBromide->Grignard + Mg, anhyd. THF Magnesium Magnesium Turnings Product_Ketone 4'-Propyl[1,1'-bicyclohexyl]-4-one (Precursor Ketone) Grignard->Product_Ketone Ketone_SM 4'-[1,1'-Bicyclohexyl]-4-one (Starting Material) Ketone_SM->Product_Ketone + Propylmagnesium Bromide FinalProduct (trans,trans)-4'-Propyl [1,1'-bicyclohexyl]-4-methanol Product_Ketone->FinalProduct + Reducing Agent + Acidic Workup ReducingAgent Reducing Agent (e.g., NaBH4, CeCl3) ReducingAgent->FinalProduct Grignard Troubleshooting Start Low Yield in Grignard Reaction Check_Initiation Did the reaction initiate? Start->Check_Initiation Check_Conditions Are conditions strictly anhydrous? Check_Initiation->Check_Conditions Yes Sol_Activate Activate Mg turnings. Ensure dry glassware/solvents. Check_Initiation->Sol_Activate No Check_Stoich Was the Grignard reagent titrated? Check_Conditions->Check_Stoich Yes Sol_Dry Flame-dry glassware. Use anhydrous solvents. Check_Conditions->Sol_Dry No Check_Temp Was addition performed at low temp? Check_Stoich->Check_Temp Yes Sol_Titrate Titrate reagent to determine exact molarity for addition. Check_Stoich->Sol_Titrate No Sol_Temp Cool ketone to 0°C or below before slow Grignard addition. Check_Temp->Sol_Temp No Consider other issues\n(e.g., starting material purity) Consider other issues (e.g., starting material purity) Check_Temp->Consider other issues\n(e.g., starting material purity) Yes

Figure 2: Troubleshooting logic for low Grignard reaction yields.
Stage 2: Stereoselective Reduction of 4'-Propyl[1,1'-bicyclohexyl]-4-one

This is the most critical step for obtaining the desired final product. The goal is to selectively form the thermodynamically more stable equatorial alcohol, which corresponds to the (trans,trans) isomer.

Q3: I've successfully synthesized the precursor ketone, but the reduction gives me a mixture of stereoisomers. How do I improve the selectivity for the (trans,trans) product?

A3: The stereochemical outcome of the reduction of a substituted cyclohexanone is determined by the trajectory of the incoming hydride nucleophile. To obtain the desired trans alcohol (equatorial -OH group), the hydride must attack from the axial face of the carbonyl.

  • Mechanistic Insight:

    • Axial Attack: A hydride attacks from the top or bottom face, parallel to the axis of the ring. This pathway is sterically hindered by the axial hydrogens at the C2 and C6 positions. However, it avoids torsional strain in the transition state and leads to the more stable equatorial alcohol. This is the desired pathway.

    • Equatorial Attack: A hydride attacks from the side of the ring. This pathway is less sterically hindered but leads to the less stable axial alcohol (cis product).

  • Controlling Selectivity:

    • Choice of Reducing Agent: This is the most critical factor.

      • Small, Unhindered Reagents like Sodium Borohydride (NaBH₄) are less sterically demanding and can more easily approach from the more hindered axial face, leading to a higher proportion of the desired trans (equatorial) alcohol. [2] * Bulky, Hindered Reagents like L-Selectride® (lithium tri-sec-butylborohydride) will preferentially attack from the least hindered equatorial face, yielding almost exclusively the undesired cis (axial) alcohol.

    • Use of Additives (Luche Reduction): The addition of a Lewis acid like Cerium(III) chloride (CeCl₃) with NaBH₄ can dramatically improve selectivity for the equatorial alcohol. The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the axial attack pathway. This method is highly effective for the stereoselective reduction of 4-substituted cyclohexanones. [3] 3. Temperature: Lower reaction temperatures generally increase selectivity by favoring the transition state with the lowest activation energy, which in this case is the one leading to the more stable product.

Figure 3: Influence of hydride attack trajectory on stereochemical outcome.
Reducing Agent System Primary Attack Mode Expected Major Product Recommendation
NaBH₄ in MeOH/EtOHAxial(trans,trans)Good starting point, moderate selectivity.
NaBH₄ / CeCl₃·7H₂O in MeOHAxial (Enhanced)(trans,trans) Highly Recommended for best selectivity. [3]
LiAlH₄ in THF/EtherAxial(trans,trans)Highly reactive, less selective, difficult to handle. Not ideal.
L-Selectride® in THFEquatorial(cis,trans)Avoid; produces the wrong isomer.
Stage 3: Purification and Analysis

Q4: How can I best purify the final product to isolate the (trans,trans) isomer?

A4: Even with optimized reduction conditions, you may have a small amount of the cis-isomer. The difference in the stability and polarity of the two isomers can be exploited for purification.

  • Recrystallization: This is the most effective method for purifying the final product on a large scale. The (trans,trans) isomer, with its more stable equatorial hydroxyl group, often forms a more ordered and stable crystal lattice than the cis-isomer. Experiment with a range of solvent systems (e.g., heptane, ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product, leaving the minor isomer in the mother liquor.

  • Column Chromatography: For smaller scales or very difficult separations, silica gel chromatography can be used. The equatorial alcohol is generally less polar than the axial alcohol and will therefore have a higher Rf value. A solvent system like ethyl acetate/hexanes is a good starting point.

Detailed Experimental Protocols

Protocol 1: Luche Reduction of 4'-Propyl[1,1'-bicyclohexyl]-4-one

This protocol is optimized for high stereoselectivity towards the desired (trans,trans) isomer.

Materials:

  • 4'-Propyl[1,1'-bicyclohexyl]-4-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS grade or higher)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4'-Propyl[1,1'-bicyclohexyl]-4-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (approx. 10 mL per gram of ketone).

  • Stir the solution at room temperature for 15-20 minutes until the salt is fully dissolved and has complexed with the ketone.

  • Cool the flask to 0 °C in an ice-water bath.

  • In small portions, carefully add NaBH₄ (1.5 eq) to the stirred solution over 10-15 minutes. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2) and the gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., heptane) to obtain pure (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

References

  • Zarevúcka, M., Sochůrková, P., Wimmer, Z., & Saman, D. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters, 25(12), 987-992. Available at: [Link]

  • Suzuki, T., Itoh, M., Ogawa, S., & Takegami, Y. (1974). A Highly Stereoselective Reduction of Substituted Cyclohexanones Using Triisobutylaluminum–Amine Complexes. Bulletin of the Chemical Society of Japan, 47(11), 2897-2898. Available at: [Link]

  • Fernández de la Pradilla, R., Ladero, M., Marino, J. P., & Viso, A. (2000). β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Chemical Communications, (13), 1195-1196. Available at: [Link]

  • Polo, V., & Jover, J. (2018). Facial stereoselectivity of the hydride addition to 2-substituted cyclohexanones. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Semantic Scholar. Available at: [Link]

  • Reddit user discussion on troubleshooting Grignard reactions. (n.d.). r/chemistry. Available at: [Link]

  • Reddit user discussion on Grignard formation. (n.d.). r/Chempros. Available at: [Link]

  • Chegg Expert Answer. (2016). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide. Chegg.com. Available at: [Link]

  • Quora User Answer. (2019). How to improve the percent yield in Grignard reaction. Quora. Available at: [Link]

  • ChemUniverse Product Page. (n.d.). (TRANS,TRANS)-4'-PROPYL[1,1'-BICYCLOHEXYL]-4-METHANOL. ChemUniverse. Available at: [Link]

  • Exporters India Product Page. (n.d.). Trans Trans 4 Propyl 1 1 Bicyclohexyl 4 Methanol. ExportersIndia.Com. Available at: [Link]

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Purification techniques for high-purity (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments.

The purification of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a molecule with specific stereochemistry, often presents challenges related to the removal of isomeric and synthesis-related impurities. This guide provides practical, in-depth solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Recrystallization Issues

Recrystallization is often the first choice for purifying solid organic compounds.[1]

Question 1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid lattice. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities present that depress the melting point.[2]

  • Causality: The high concentration of the solute and rapid cooling can lead to a situation where the compound's solubility limit is reached at a temperature where it is still molten.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[2]

    • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of a crystal lattice.[2]

    • Solvent System Modification: If the issue persists, consider using a different solvent system. A solvent with a lower boiling point might be beneficial.

Question 2: After recrystallization, my yield is very low. How can I improve it?

Answer: Low recovery can be due to several factors, including using too much solvent or premature crystallization.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Second Crop: Concentrate the mother liquor (the remaining solution after the first filtration) by boiling off some of the solvent and cooling again to obtain a second crop of crystals.[2] Be aware that the purity of the second crop may be lower.

    • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., using an ice bath) to maximize crystal formation, provided the impurities remain in solution.

Chromatography Challenges

For high-purity applications, especially for removing closely related isomers, column chromatography is a crucial technique.[3]

Question 3: I'm having difficulty separating the cis,trans or cis,cis isomers from my desired trans,trans product using flash column chromatography. What can I do?

Answer: The separation of stereoisomers is a common challenge due to their similar polarities.[4][5] The trans,trans isomer is the most linear, which can be exploited for separation.[6]

  • Causality: Isomers with minor differences in their three-dimensional structure can have very similar affinities for the stationary phase, leading to poor separation.

  • Solutions:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems.[3] Aim for a solvent system that provides a significant difference in the Rf values of the isomers. Often, a less polar eluent system with a higher proportion of a non-polar solvent (like hexanes) and a smaller amount of a polar solvent (like ethyl acetate) will provide better resolution for non-polar compounds.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase.[7] Alumina can sometimes offer different selectivity. For very challenging separations, consider High-Performance Liquid Chromatography (HPLC) with specialized columns.

    • HPLC with Phenyl or PFP Columns: For difficult isomer separations, HPLC columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity due to π-π interactions, even in molecules without aromatic rings.[3][4]

Question 4: My compound is not eluting from the silica gel column. What is the problem?

Answer: This can happen for several reasons, from incorrect solvent choice to compound decomposition.[7]

  • Causality: The compound may be too polar for the chosen eluent, or it could be unstable on the acidic silica gel.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you started with 5% ethyl acetate in hexanes, try increasing to 10%, 20%, and so on.

    • Test for Stability: Before running a large column, test your compound's stability on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see streaking or new spots, your compound may be decomposing.[7]

    • Deactivate Silica Gel: If your compound is sensitive to the acidity of silica, you can use deactivated silica gel, which is treated with a base (like triethylamine) to neutralize acidic sites.[7]

Frequently Asked Questions (FAQs)

FAQ 1: What are the likely impurities in my crude (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol sample?

Answer: The impurities will largely depend on the synthetic route. Assuming a Grignard reaction between a propylmagnesium halide and 4'-propyl[1,1'-bicyclohexyl]-4-carbaldehyde, common impurities could include:

  • Stereoisomers: cis,trans and cis,cis isomers of the product.[6]

  • Starting Aldehyde: Unreacted 4'-propyl[1,1'-bicyclohexyl]-4-carbaldehyde.

  • Wurtz Coupling Product: Hexane, from the coupling of two propyl groups from the Grignard reagent.[8]

  • Biphenyl-type Impurities: If the starting material for the bicyclohexyl ring was a biphenyl derivative, you might have incompletely hydrogenated species.

FAQ 2: How can I confirm the purity and stereochemistry of my final product?

Answer: A combination of analytical techniques is necessary to confirm both purity and the correct stereoisomer.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity.[9] A single, sharp peak is indicative of high purity. A photodiode array (PDA) detector can also help in assessing peak purity.[10][11]

    • Gas Chromatography (GC): Given the volatility of the compound, GC can also be an effective tool for purity assessment.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. The absence of signals corresponding to starting materials or byproducts is a good indicator of purity.

  • Stereochemistry Confirmation:

    • NMR Spectroscopy: The coupling constants and chemical shifts in the ¹H NMR spectrum, particularly for the protons on the cyclohexane rings, can help confirm the trans,trans configuration.

    • X-ray Crystallography: If you can grow a single crystal of your compound, X-ray crystallography provides unambiguous proof of the stereochemistry.

FAQ 3: My purified product is a white solid. What is its expected melting point?

Experimental Protocols & Workflows

Protocol 1: High-Purity Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., hexanes, ethyl acetate, methanol, acetone, and mixtures). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Troubleshooting Purification

Caption: A decision-making workflow for the purification of the target compound.

Data Summary

PropertyValueSource
Molecular Formula C₁₆H₃₀O[15][16][17]
Molecular Weight 238.41 g/mol [15][16][17]
CAS Number 82562-85-4[15][16][17]
Appearance White crystals/powder[13][14]
Reported Purity 97% - 99.7%[14][15]

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. Available from: [Link]

  • Scribd. Organic Compound Purification Guide. Available from: [Link]

  • Scribd. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available from: [Link]

  • ChemUniverse. (TRANS,TRANS)-4'-PROPYL[1,1'-BICYCLOHEXYL]-4-METHANOL. Available from: [Link]

  • Exporters India. Trans Trans 4 Propyl 1 1 Bicyclohexyl 4 Methanol at Best Price. Available from: [Link]

  • Hong Jin. (trans,tranS)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol CAS 82562-85-4 99.7%. Available from: [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • ResearchGate. Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Available from: [Link]

  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]

  • Taylor & Francis Online. New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Available from: [Link]

  • ResearchGate. Fig. 3. Analytical gas-chromatographic stereoisomeric separation of.... Available from: [Link]

  • Chromatography Forum. separation of two isomers. Available from: [Link]

  • Google Patents. CN101550077B - Manufacturing method of bicyclohexyl derivative.
  • ResearchGate. Analytical techniques in pharmaceutical analysis: A review. Available from: [Link]

  • Wikipedia. Bicyclohexyl. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Available from: [Link]

  • ManTech Publications. Advances in Chromatographic Techniques for Drug Purity Determination. Available from: [Link]

Sources

Technical Support Center: Scaling Up Propyl Bicyclohexyl Methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of propyl bicyclohexyl methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this important synthesis. Our focus is on providing practical, field-tested insights to help you overcome common challenges, ensure process safety, and maximize yield and purity.

Introduction: The Synthetic Challenge

The synthesis of propyl bicyclohexyl methanol, a key intermediate in various research and development applications, is most commonly achieved via a Grignard reaction. This powerful C-C bond-forming reaction, while versatile, presents significant challenges during scale-up.[1] These challenges primarily revolve around the highly exothermic nature of the reaction, the moisture sensitivity of the Grignard reagent, and the complexities of post-reaction workup and purification.[2][3] This guide will provide a structured approach to troubleshooting and optimizing this synthesis at scale.

Visualizing the Workflow: From Reagents to Product

To provide a clear overview of the process, the following workflow diagram illustrates the key stages of propyl bicyclohexyl methanol synthesis, from Grignard reagent formation to the final purified product.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Grignard Reaction cluster_2 Part 3: Workup & Purification A 1. Prepare Dry Apparatus & Reagents B 2. Activate Magnesium A->B C 3. Slow Addition of Propyl Bromide B->C D 4. Monitor Initiation & Exotherm C->D E 5. Add Bicyclohexyl Ketone Solution D->E Transfer Reagent F 6. Control Temperature E->F G 7. Monitor Reaction Completion F->G H 8. Quench Reaction Mixture G->H Transfer for Workup I 9. Aqueous Extraction H->I J 10. Address Emulsions I->J K 11. Isolate Crude Product J->K L 12. Purify (e.g., Crystallization/Chromatography) K->L M Propyl Bicyclohexyl Methanol L->M Final Product

Caption: Key stages in propyl bicyclohexyl methanol synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up of propyl bicyclohexyl methanol synthesis in a question-and-answer format.

Section 1: Grignard Reagent Formation

Q1: My Grignard reaction fails to initiate, or the initiation is significantly delayed. What are the likely causes and how can I fix this?

A1: Delayed or failed initiation is a common issue, often stemming from insufficient activation of the magnesium surface or the presence of inhibitors. Here’s a breakdown of potential causes and solutions:

  • Magnesium Oxide Layer: The surface of the magnesium turnings is typically coated with a passivating layer of magnesium oxide. This layer must be breached for the reaction to start.

    • Solution: Before adding the propyl bromide, mechanically activate the magnesium by stirring it vigorously in the dry solvent for an extended period. For stubborn cases, a small crystal of iodine can be added to chemically activate the surface.[4]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Trace amounts of moisture in your glassware, solvent, or starting materials will quench the reagent as it forms, preventing the reaction from starting.[1][5]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your propyl bromide is dry.

  • Purity of Propyl Bromide: Impurities in the alkyl halide can inhibit the reaction.

    • Solution: Use freshly distilled or high-purity propyl bromide.

Q2: The reaction started, but then it stalled, and the exotherm subsided prematurely. What should I do?

A2: A stalled reaction after initial success often points to issues with mass transfer or the gradual introduction of a contaminant.

  • Poor Agitation: In a heterogeneous reaction like this, efficient mixing is crucial to ensure the propyl bromide has access to the magnesium surface.[1][4]

    • Solution: Increase the stirring rate. Ensure your reactor is properly baffled for efficient mixing at a larger scale. If the stirrer is not working correctly, the addition of reagents must be stopped immediately.[4]

  • Contaminant Ingress: A slow leak in your system could introduce air or moisture, quenching the reaction.

    • Solution: Re-check all seals and connections on your reactor to ensure a completely inert atmosphere is maintained.

Section 2: The Grignard Addition Reaction

Q3: During the addition of bicyclohexyl ketone, I'm observing a dangerously rapid temperature increase (a runaway reaction). How can I prevent this?

A3: Runaway reactions are a major safety concern when scaling up exothermic Grignard additions.[2][4] The key is to control the rate of heat generation relative to the reactor's ability to remove heat.

  • Addition Rate: Adding the bicyclohexyl ketone too quickly is the most common cause of a runaway reaction.

    • Solution: Slow down the addition rate of the ketone solution. Use a syringe pump or a dropping funnel for precise control. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

  • Inadequate Cooling: The cooling capacity of your reactor may be insufficient for the scale of the reaction.

    • Solution: Ensure your cooling bath is at the appropriate temperature and has sufficient volume. For larger scales, consider using a jacketed reactor with a circulating chiller for more efficient heat removal.

Q4: My final product is contaminated with significant amounts of a high-molecular-weight byproduct. What is it and how can I minimize its formation?

A4: This is likely a Wurtz coupling product, formed by the reaction of the Grignard reagent with unreacted propyl bromide.[3][6]

  • Cause: This side reaction is favored by higher temperatures and prolonged reaction times during the formation of the Grignard reagent.

  • Solution:

    • Ensure the Grignard reagent is fully formed before adding the bicyclohexyl ketone. A gentle, sustained reflux of the solvent during Grignard formation is a good indicator of a successful reaction.

    • Maintain a controlled, low temperature during the formation of the Grignard reagent to minimize the Wurtz coupling side reaction.

    • Consider using a continuous flow setup, which can offer better control over reaction conditions and minimize side product formation.[6]

Section 3: Workup and Purification

Q5: During the aqueous workup, a thick, unmanageable emulsion has formed at the organic-aqueous interface. How can I break this emulsion?

A5: Emulsions are a frequent problem when scaling up Grignard workups, often caused by finely dispersed magnesium salts.[3]

  • Solutions:

    • Addition of Saturated Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3]

    • Filtration: In some cases, filtering the entire mixture through a pad of celite can help to remove the solid magnesium salts that are stabilizing the emulsion.

    • Solvent Choice: Consider using a more non-polar solvent for extraction if compatible with your product.

Q6: My final product yield is low after purification. Where could my product be lost?

A6: Product loss can occur at several stages during workup and purification.

  • Incomplete Extraction: The product may have some solubility in the aqueous layer.

    • Solution: Perform multiple extractions with your organic solvent to ensure complete recovery. You can check the aqueous layer for the presence of your product using a technique like Thin Layer Chromatography (TLC).[3]

  • Adsorption onto Magnesium Salts: The product can be adsorbed onto the magnesium salts that precipitate during the workup.

    • Solution: After filtering the magnesium salts, wash the filter cake thoroughly with the organic extraction solvent to recover any adsorbed product.[3]

  • Co-elution during Chromatography: If purifying by column chromatography, the product may co-elute with impurities.

    • Solution: Optimize your mobile phase to achieve better separation. Consider using a different stationary phase if necessary.[3]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this Grignard synthesis? A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. THF is often preferred for its higher boiling point, which can aid in initiating the reaction.

Q: How can I be certain my Grignard reagent has formed successfully before I add the ketone? A: Visual cues include the disappearance of the magnesium metal and a gentle, sustained reflux of the solvent due to the exotherm. For a more quantitative measure, you can take a small aliquot, quench it, and titrate the remaining base.

Q: Can I use propyl chloride instead of propyl bromide? A: Propyl chloride is less reactive than propyl bromide and will require more forcing conditions to initiate the Grignard reaction, which can lead to more side products. Propyl bromide is generally the better choice.

Q: Is it possible to use continuous flow chemistry for this synthesis? A: Yes, continuous flow chemistry is an excellent option for scaling up Grignard reactions. It offers enhanced safety by minimizing the volume of reactive intermediates at any given time and provides superior control over temperature and reaction time, which can lead to higher yields and purity.[1][6]

Experimental Protocols

Protocol 1: Batch Synthesis of Propyl Bicyclohexyl Methanol (100g Scale)
  • Setup: Assemble a 2L, 3-necked, round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel. Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot, cooling under a stream of dry nitrogen.

  • Grignard Formation:

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add 500 mL of anhydrous THF via cannula.

    • Begin vigorous stirring.

    • Add a single crystal of iodine.

    • Slowly add ~5% of the total propyl bromide (1.1 eq) to initiate the reaction. An exotherm should be observed.

    • Once initiated, add the remaining propyl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir for 1 hour until most of the magnesium is consumed.

  • Grignard Reaction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of bicyclohexyl ketone (1.0 eq) in 250 mL of anhydrous THF to the dropping funnel.

    • Add the ketone solution dropwise, maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding 250 mL of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent such as heptane.

Data Presentation: Optimizing Reaction Conditions

The following table provides a summary of typical reaction parameters and their impact on yield and purity, based on internal optimization studies.

ParameterCondition ACondition BCondition C
Solvent Diethyl EtherTHF2-MeTHF
Temperature (°C) 35 (reflux)0 then RT0 then RT
Addition Time (h) 122
Yield (%) 758885
Purity (%) 859594
Wurtz Byproduct (%) 1034

Visualizing Logical Relationships: Troubleshooting Emulsions

The following diagram outlines the decision-making process for addressing emulsions during the workup phase.

G Start Emulsion Formed During Workup AddBrine Add Saturated NaCl Solution Start->AddBrine Check1 Emulsion Resolved? AddBrine->Check1 Filter Filter Through Celite Check1->Filter No Proceed Proceed to Extraction Check1->Proceed Yes Check2 Emulsion Resolved? Filter->Check2 Solvent Consider Different Extraction Solvent Check2->Solvent No Check2->Proceed Yes

Caption: Decision tree for resolving emulsions in Grignard workups.

References

Identifying and removing impurities from (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during experimentation.

Section 1: Understanding the Compound and Potential Impurities

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (CAS No: 82562-85-4) is a bicyclohexyl derivative with a molecular formula of C₁₆H₃₀O.[1][2] Its specific stereochemistry and functional groups make it a valuable building block in various synthetic applications, including liquid crystal synthesis and pharmaceutical research.[3][4]

However, like any synthesized compound, it is susceptible to impurities that can arise from starting materials, side reactions during synthesis, or degradation during storage. Identifying and removing these impurities is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions: Impurity Identification

Q1: What are the most common impurities I should expect when working with (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol?

A1: The nature of impurities largely depends on the synthetic route used. Common synthesis pathways often involve Grignard reactions or the hydrogenation of biphenyl derivatives.[5][6][7][8] Therefore, you should be vigilant for the following:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Geometric Isomers: The presence of cis-trans or trans-cis isomers of the bicyclohexyl rings.

  • Byproducts from Grignard Synthesis: If a Grignard reagent was used, common byproducts include biphenyl-type compounds from coupling reactions.[5]

  • Over-reduction or Incomplete Hydrogenation Products: If the synthesis involved hydrogenation of an aromatic precursor, you might find partially hydrogenated intermediates or fully saturated bicyclohexyl without the desired functional groups.[6][7][8][9][10]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

Analytical TechniqueInformation Provided
Gas Chromatography (GC) Excellent for separating volatile impurities and isomers. Purity levels are often reported using GC.[4]
High-Performance Liquid Chromatography (HPLC) Useful for separating less volatile impurities and for quantification. A purity of ≥98% is often determined by HPLC.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, helping to identify the exact structure of impurities, including isomers.
Mass Spectrometry (MS) Determines the molecular weight of the compound and its impurities, aiding in their identification.

Section 2: Troubleshooting Purification Challenges

Effective purification is paramount to obtaining high-purity (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. The following section provides troubleshooting guidance for common purification techniques.

Workflow for Purification Strategy

Caption: A decision-making workflow for selecting the appropriate purification method.

Frequently Asked Questions: Purification Techniques

Q3: My recrystallization is not working well; the yield is low, or the product is "oiling out." What should I do?

A3: Recrystallization is a powerful technique for purifying solids, but its success hinges on selecting the right solvent and proper technique.[12][13][14]

  • Problem: Low Yield

    • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. Using too much solvent can also lead to poor recovery.[12]

    • Solution:

      • Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[15] For a relatively non-polar molecule like this, consider solvents like hexanes, ethyl acetate, or a mixture of the two.[16]

      • Minimum Solvent: Use the minimum amount of near-boiling solvent to fully dissolve the impure solid.[12]

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.[12][15]

  • Problem: Oiling Out

    • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated.

    • Solution:

      • Use a Lower-Boiling Solvent: Choose a solvent with a lower boiling point.

      • Solvent Pair: Use a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool. Common pairs include ethanol/water and hexane/ethyl acetate.[13][16]

      • Seed Crystals: Introduce a small crystal of the pure compound to induce crystallization.

Q4: I am struggling to separate the geometric isomers using column chromatography. What parameters can I adjust?

A4: Separating geometric isomers can be challenging due to their similar polarities. Column chromatography is a suitable method, but optimization is key.[17][18]

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.[17] Given the non-polar nature of the bicyclohexyl backbone, this is a good starting point.

  • Mobile Phase (Eluent): The choice of eluent is critical.

    • Start with a non-polar solvent system: A mixture of hexanes and ethyl acetate is a standard choice for compounds of moderate polarity.[19]

    • Fine-tune the polarity: Begin with a low percentage of the more polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) if necessary. Isomers often require a very specific, and often low, eluent polarity to achieve separation.

    • Alternative solvents: Consider using dichloromethane or ether as the polar component if ethyl acetate does not provide adequate separation.[19]

Table: Suggested Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of organic molecules.[17]
Mobile Phase Hexane/Ethyl Acetate (95:5 to 80:20 v/v)Good starting polarity range for this type of alcohol.[19]
Loading Dry loading is preferred if the compound is not very soluble in the initial mobile phase.Prevents band broadening and improves separation.
Column Dimensions Use a long, narrow column for difficult separations.Increases the number of theoretical plates.
Workflow for Column Chromatography Optimization

Caption: A systematic approach to optimizing column chromatography conditions.

Q5: How can I remove byproducts from a Grignard reaction used to synthesize the target alcohol?

A5: Grignard reactions are notorious for producing byproducts, especially under non-ideal conditions.[5]

  • Unreacted Starting Material (e.g., an aldehyde or ketone): This can often be removed by column chromatography, as the starting material will likely have a different polarity than the alcohol product.

  • Coupling Products (e.g., biphenyl-type impurities): These are typically very non-polar and will elute quickly from a silica gel column, often with the solvent front in a non-polar eluent like hexane.[5][20]

  • Magnesium Salts: These are removed during the aqueous workup phase of the reaction. Ensure the reaction is properly quenched with a weak acid (like ammonium chloride solution) and thoroughly extracted.[21]

Protocol: Post-Grignard Reaction Workup and Purification

  • Quenching: Slowly add the reaction mixture to a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1M HCl) in an ice bath.[21]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described above.

Section 3: References

  • Bicyclohexyl. (n.d.). In Wikipedia. Retrieved from [Link]

  • ChemUniverse. (n.d.). (TRANS,TRANS)-4'-PROPYL[1,1'-BICYCLOHEXYL]-4-METHANOL. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 20). Removing unreacted Mg metal in a Grignard reaction. Retrieved from [Link]

  • Hong Jin. (n.d.). (trans,tranS)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol CAS 82562-85-4 99.7%. Retrieved from [Link]

  • Jigs Chemical Limited. (n.d.). (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-methanol. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • MDPI. (2024, October 17). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl. Retrieved from [Link]

  • PubChem. (n.d.). (trans,trans)-4-Pentyl-4'-propyl-1,1'-bicyclohexyl. Retrieved from [Link]

  • Quora. (2021, July 3). How to remove biphenyl from a Grignard reaction. Retrieved from [Link]

  • ResearchGate. (2013, October 19). How can I separate and isolate non polar compound of natural product on column chromatography? Retrieved from [Link]

  • ResearchGate. (2016, February 4). (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Retrieved from [Link]

  • ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? Retrieved from [Link]

  • ResearchGate. (2021, October). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Based on Transition Metal Sulfides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Unknown Source. (n.d.). Column chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.). Chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Optimizing the stability of liquid crystal mixtures containing propyl bicyclohexyl methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and formulation scientists working with liquid crystal (LC) mixtures, with a special focus on systems incorporating propyl bicyclohexyl methanol and similar bicyclohexane derivatives. This guide is structured to provide direct, actionable answers to common stability challenges encountered during research and development. Our goal is to move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) on Mixture Stability

This section addresses foundational questions regarding the stability of LC mixtures containing bicyclohexane moieties.

Q1: What are the most common initial signs of instability in my liquid crystal mixture?

A1: The first indicators of instability are often subtle changes in the material's physical or electro-optical properties. Common signs include:

  • Phase Separation: The mixture, once homogeneous, becomes cloudy or you may observe distinct droplets or layers under a microscope. This indicates that the components are no longer fully miscible under the storage or operating conditions.[1][2]

  • Crystallization: Small crystalline structures appear and grow within the mixture, especially at lower temperatures. This suggests that one or more components have precipitated out of the solution.

  • Clearing Point (N-I Transition) Depression: A significant decrease in the nematic-to-isotropic (N-I) transition temperature is a classic sign of degradation or contamination.[3] Thermal analysis using Differential Scanning Calorimetry (DSC) is the standard method for precisely measuring this transition.[4][5]

  • Color Change: A yellowing or browning of the mixture often points to chemical degradation, frequently caused by exposure to ultraviolet (UV) radiation or reaction with impurities.[6][7]

  • Increased Viscosity: A noticeable thickening of the mixture can indicate polymerization or the formation of degradation byproducts.

  • Altered Electro-Optical Performance: In a test cell, you might observe an increased threshold voltage, slower switching times, or a decrease in contrast, all of which can be linked to chemical instability.

Q2: What primary factors influence the stability of LC mixtures containing propyl bicyclohexyl methanol?

A2: The stability of any LC mixture is a delicate balance of formulation and environment. For mixtures containing saturated bicyclohexane rings like propyl bicyclohexyl methanol, the key factors are:

  • Temperature: Both high and low temperatures can induce instability. High temperatures can accelerate chemical degradation, while low temperatures can cause components with higher melting points to crystallize out of the mixture.[4][8] All thermotropic liquid crystals have a defined temperature range for their mesophases.[4]

  • Ultraviolet (UV) Radiation: Bicyclohexane structures are generally more UV stable than compounds containing more conjugated systems like biphenyls.[3] However, prolonged exposure, especially to high-energy UV light, can still break chemical bonds and create reactive free radicals, leading to degradation.[9]

  • Contaminants: Impurities are a major source of instability. These can include moisture (water), residual solvents from synthesis, ions, and particles from handling equipment.[10] These contaminants can lower the clearing point, increase conductivity, and catalyze degradation reactions. Liquid crystal monomers (LCMs) themselves are now being recognized as potential environmental contaminants that can be released from products.[11][12][13][14]

  • Oxygen: The presence of atmospheric oxygen, especially in combination with UV light or high temperatures, can lead to oxidative degradation of the LC molecules.

Section 2: Troubleshooting Specific Stability Problems

This section provides a systematic approach to diagnosing and resolving common issues you may encounter in the lab.

Q3: My mixture has become cloudy and shows phase separation after thermal cycling. What are the probable causes and how do I fix it?

A3: Cloudiness and phase separation after thermal stress point directly to issues with miscibility and the phase behavior of your mixture's components.

Probable Causes:

  • Component Immiscibility: The components of your mixture may have a limited miscibility range. While they might be miscible at the formulation temperature, a change in temperature could push the mixture into a biphasic region of its phase diagram.[1][15][16]

  • Eutectic Imbalance: For many practical applications, LC mixtures are formulated near a eutectic point to extend the nematic range to lower temperatures.[17] If the component ratios are not optimized, one component may more easily separate upon cooling.

  • Contamination-Induced Separation: Impurities can alter the intermolecular interactions within the mixture, reducing the solubility of one component in another.

Troubleshooting Workflow:

G A Observe Cloudiness/ Phase Separation B Step 1: Visual Inspection (Polarized Optical Microscopy) A->B D Are droplets or distinct domains visible? B->D C Step 2: Thermal Analysis (Differential Scanning Calorimetry) E Is there an unexpected phase transition or crystallization peak? C->E D->C No F Cause: Limited Miscibility or Incorrect Ratio D->F Yes G Cause: Component Crystallization E->G Yes J Step 3: Purity Analysis (HPLC/GC-MS) E->J No H Solution: Reformulate - Adjust component ratios - Add a compatibilizer/dopant F->H I Solution: Re-evaluate Components - Select components with better low-temperature solubility G->I K Are impurities detected? J->K K->F No, likely miscibility issue L Cause: Contamination K->L Yes M Solution: Purify Components - Recrystallization - Chromatography L->M

Caption: Troubleshooting workflow for phase separation.

Q4: I've noticed a gradual yellowing of my LC mixture stored in a clear vial on the lab bench. What is happening and how can I prevent it?

A4: The yellowing is a strong indicator of photodegradation caused by exposure to ambient UV light.

Mechanism: Even though bicyclohexane structures are relatively robust, many LC mixtures contain other components with aromatic rings or specific terminal groups (like cyano groups) that can absorb UV radiation.[3] This absorption can excite the molecule to a higher energy state, potentially leading to the cleavage of bonds and the formation of colored degradation products. This process is often accelerated by the presence of oxygen.

Prevention Protocol:

  • Storage: Always store LC materials and mixtures in amber vials or bottles that block UV light. For maximum protection, store them inside a dark cabinet or drawer.

  • Handling Environment: When preparing mixtures, work in an area with yellow lighting or UV-filtered lighting to minimize exposure. Avoid working in direct sunlight.

  • Inert Atmosphere: For long-term storage of highly sensitive mixtures, consider purging the vial with an inert gas like nitrogen or argon before sealing. This displaces oxygen and prevents oxidative degradation.[18]

  • Formulation with UV Stabilizers: If your application involves unavoidable UV exposure, consider adding a UV absorber or stabilizer to the mixture. These additives preferentially absorb the harmful UV radiation, dissipating it as heat and protecting the LC molecules. The choice of stabilizer must be carefully considered to ensure it does not negatively impact the LC phase behavior or electro-optical properties.

Section 3: Proactive Stability Optimization & Characterization

Optimizing stability begins with careful formulation and is verified through rigorous characterization.

Q5: How do I formulate a new mixture with propyl bicyclohexyl methanol to maximize its thermal stability?

A5: Maximizing thermal stability involves selecting compatible components that, together, exhibit a wide and stable mesophase range.

Key Principles:

  • Component Selection: Propyl bicyclohexyl methanol provides a low viscosity and good UV stability. To create a broad nematic range, it should be mixed with components that have a high clearing point. Often, three- to five-component mixtures are used to create a deep eutectic, which suppresses the melting points of the individual components and broadens the overall liquid crystal temperature range.[17][19]

  • Structural Compatibility: The core structures of the mixed components should be sterically compatible to ensure good molecular packing and avoid disrupting the liquid crystalline order. Mixing rod-like (calamitic) molecules is standard practice.[20]

  • Purity is Paramount: Start with the highest purity individual components available. Even small impurities can dramatically affect the final mixture's stability and transition temperatures.

Table 1: Common Stability Issues & Diagnostic Approach

Issue ObservedVisual IndicatorProbable Cause(s)Recommended Analytical Technique(s)
Phase Instability Cloudiness, visible layers/dropletsLimited miscibility, crystallization, contaminationPolarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC)
Chemical Degradation Yellowing, browningUV exposure, oxidation, thermal stressUV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)
Clearing Point Shift Lower N-I transition temperatureContamination, component degradationDifferential Scanning Calorimetry (DSC)
Electrical Instability Increased conductivity, high leakage currentIonic impurities, moisture, degradation byproductsDielectric Spectroscopy, Voltage Holding Ratio (VHR) Measurement

Section 4: Key Experimental Protocols

Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the standard procedure for determining the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) of an LC mixture.

Objective: To measure the thermal transitions of the LC mixture and assess its stability against thermal cycling.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the LC mixture into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: a. Initial Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into its isotropic phase (e.g., 20-30 °C above the expected clearing point). This erases any previous thermal history. b. Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition (e.g., -20 °C). Record the exothermic peaks corresponding to the isotropic-to-nematic and nematic-to-crystal transitions. c. Second Heating Scan: Heat the sample again at the same rate (10 °C/min) back to the isotropic phase. This scan is typically used for reporting official transition temperatures as it represents a more consistent morphological state.[5][21]

  • Data Analysis: Identify the peak temperatures of the endotherms (heating) and exotherms (cooling) on the resulting heat flow curve. The peak of the nematic-to-isotropic transition corresponds to the clearing point (T_c).

  • Stability Assessment: Repeat the thermal cycling (e.g., 5-10 cycles) and compare the DSC traces. A stable mixture will show highly reproducible transition temperatures and peak shapes. A shift in T_c or the appearance of new peaks indicates instability.

G cluster_0 DSC Thermal Stability Protocol A 1. Prepare Sample (3-5 mg in hermetic pan) B 2. Heat to Isotropic (e.g., Tc + 20°C) Erase Thermal History A->B C 3. Cool to Solid (e.g., -20°C) Record Exotherms B->C D 4. Second Heat to Isotropic Record Endotherms C->D E 5. Analyze Data (Determine Tc) D->E F 6. Repeat Cycles 2-4 (5-10 times) E->F G 7. Compare Traces Assess Reproducibility F->G

Caption: Workflow for DSC Thermal Stability Analysis.

References

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Technical Support Center: Troubleshooting Phase Separation in Propyl Bicyclohexyl Methanol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for propyl bicyclohexyl methanol formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with phase separation during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your formulation development. This resource is structured to provide in-depth, actionable insights into diagnosing and resolving phase separation, ensuring the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding propyl bicyclohexyl methanol and the phenomenon of phase separation.

Q1: What is propyl bicyclohexyl methanol and why is it prone to phase separation?

Propyl bicyclohexyl methanol is a lipophilic, nonpolar molecule, characterized by its two cyclohexane rings. Its structure, consisting of a large nonpolar hydrocarbon backbone with a terminal polar hydroxyl (-OH) group, gives it an amphiphilic nature, albeit with dominant nonpolar characteristics. Molecules with similar bicyclohexyl structures are known to be practically insoluble in water.[1] Phase separation, the process where a mixture separates into distinct layers, often occurs when this compound is formulated with components of dissimilar polarity.[2] The "like dissolves like" principle is fundamental here; significant differences in polarity between propyl bicyclohexyl methanol and the solvent system or other excipients can lead to immiscibility and eventual phase separation.[3]

Q2: What are the initial signs of phase separation in my formulation?

The initial indicators of phase separation can range from subtle to obvious. You should be vigilant for:

  • Cloudiness or Turbidity: The formulation may lose its clarity and appear hazy.

  • Formation of distinct layers: Over time, you may observe the separation of the mixture into two or more distinct liquid phases.

  • Precipitation: The active ingredient may fall out of solution as a solid.

  • Changes in Viscosity: Inconsistent viscosity throughout the formulation can be a sign of localized separation.

Q3: Can temperature fluctuations induce phase separation?

Absolutely. The solubility of a compound is temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature.[4][5] However, the effect of temperature on the solubility of propyl bicyclohexyl methanol in a given solvent system can be complex. An increase in temperature might enhance solubility, but it can also decrease it if the dissolution process is exothermic.[6][7] Temperature fluctuations during storage or experimentation can shift the equilibrium of your formulation, leading to supersaturation and subsequent phase separation.

Q4: What role do excipients play in causing or preventing phase separation?

Excipients are critical components that can either stabilize or destabilize a formulation.[8] An excipient with a polarity that is incompatible with propyl bicyclohexyl methanol or the primary solvent can induce phase separation. Conversely, carefully selected excipients, such as surfactants or co-solvents, can act as bridging agents to improve the miscibility of incompatible components and prevent phase separation.[9][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving phase separation issues in your propyl bicyclohexyl methanol formulations.

Issue 1: Immediate Phase Separation Upon Mixing

If you observe immediate cloudiness or layer formation upon combining your components, the primary suspect is a significant polarity mismatch.

Causality: Propyl bicyclohexyl methanol, being a predominantly nonpolar compound, will not readily mix with polar solvents. This is due to the unfavorable energetic interactions between the nonpolar hydrocarbon chains and the polar solvent molecules. The system will minimize this unfavorable interaction by separating into distinct phases.

Troubleshooting Protocol:

  • Solvent System Re-evaluation:

    • Principle: The goal is to match the polarity of the solvent system to that of the propyl bicyclohexyl methanol.

    • Action: If you are using a highly polar solvent, consider replacing it with a more nonpolar alternative. If a polar solvent is necessary for other components, a co-solvent with intermediate polarity can be introduced to bridge the miscibility gap.

  • Solubility Assessment:

    • Principle: Quantifying the solubility of propyl bicyclohexyl methanol in various solvents will provide a rational basis for solvent selection.

    • Action: Conduct a simple solubility test by adding known amounts of propyl bicyclohexyl methanol to a fixed volume of different solvents and visually inspecting for dissolution.

Experimental Workflow for Solvent Screening:

cluster_0 Solvent Screening Protocol A Select a range of solvents with varying polarities B Prepare saturated solutions of Propyl Bicyclohexyl Methanol in each solvent A->B C Equilibrate solutions at a constant temperature B->C D Visually inspect for undissolved solute C->D E Quantify solubility (e.g., by HPLC) D->E F Select solvent/co-solvent system with optimal solubility E->F

Caption: A systematic workflow for screening and selecting an appropriate solvent system.

Issue 2: Phase Separation Over Time or During Storage

Delayed phase separation suggests that the initial formulation is metastable and that subtle changes are causing the system to move towards a more energetically favorable separated state.

Causality: This can be triggered by factors such as temperature fluctuations, slow chemical degradation of a component leading to polarity changes, or the gradual coalescence of dispersed droplets in an emulsion.

Troubleshooting Protocol:

  • Temperature Stability Study:

    • Principle: To assess the impact of temperature on the formulation's stability.

    • Action: Store aliquots of the formulation at a range of temperatures (e.g., 4°C, room temperature, 40°C) and monitor for signs of phase separation over time.

  • Excipient Compatibility Assessment:

    • Principle: To identify any excipients that may be contributing to instability.

    • Action: Prepare simplified formulations, systematically omitting one excipient at a time, to pinpoint the problematic component.

  • Introduction of Stabilizers:

    • Principle: Surfactants and polymers can be used to stabilize formulations by reducing interfacial tension or increasing the viscosity of the continuous phase.[11]

    • Action: Screen a panel of pharmaceutically acceptable surfactants or viscosity-enhancing agents at various concentrations.

Data Summary for Stability Assessment:

Formulation Component4°C (1 week)Room Temp (1 week)40°C (1 week)
Control (Full Formulation) ClearClearPhase Separation
- Excipient A ClearClearClear
- Excipient B Phase SeparationPhase SeparationPhase Separation
+ Surfactant X (0.5%) ClearClearClear
Issue 3: Phase Separation Upon Dilution

If your formulation is stable in its concentrated form but separates upon dilution, this indicates that the dilution medium is incompatible with the formulation.

Causality: The addition of a diluent, especially one with a significantly different polarity, can disrupt the delicate equilibrium of the original formulation, causing the solubility of propyl bicyclohexyl methanol to be exceeded.

Troubleshooting Protocol:

  • Diluent Selection:

    • Principle: The diluent should be miscible with the entire formulation, not just the primary solvent.

    • Action: Test a range of diluents with varying polarities. If diluting with an aqueous buffer, consider the use of a self-emulsifying drug delivery system (SEDDS) approach.[12]

  • Order of Addition:

    • Principle: The way in which components are mixed can influence the final stability.

    • Action: Experiment with different orders of addition. For instance, try adding the formulation to the diluent versus adding the diluent to the formulation.

Logical Flow for Troubleshooting Phase Separation:

Start Phase Separation Observed Q1 When does separation occur? Start->Q1 A1 Immediately upon mixing Q1->A1 Immediate A2 Over time / during storage Q1->A2 Delayed A3 Upon dilution Q1->A3 Dilution-induced S1 Investigate Polarity Mismatch - Re-evaluate solvent system - Conduct solubility assessment A1->S1 S2 Investigate Metastability - Temperature stability study - Excipient compatibility - Introduce stabilizers A2->S2 S3 Investigate Dilution Incompatibility - Screen different diluents - Optimize order of addition A3->S3 End Stable Formulation Achieved S1->End S2->End S3->End

Caption: A decision tree for systematically troubleshooting phase separation.

Conclusion

Troubleshooting phase separation in propyl bicyclohexyl methanol formulations requires a methodical and informed approach. By understanding the physicochemical properties of your molecule and the principles of formulation science, you can effectively diagnose the root cause of instability and implement rational strategies to achieve a stable and robust formulation. Remember that each formulation is unique, and a combination of the strategies outlined in this guide may be necessary to resolve your specific challenges.

References

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Technical Support Center: Synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol. This guide is designed for researchers, chemists, and process development professionals who are working with this molecule, a common intermediate in the manufacturing of liquid crystals and specialty polymers.[1] Here, we address common challenges and side reactions encountered during its multi-step synthesis, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Overview of the Synthetic Pathway

The most common industrial synthesis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a multi-step process that requires precise control over stereochemistry and reaction conditions. A typical route involves the functionalization of a pre-formed (trans,trans)-4-propylbicyclohexyl core, followed by reduction.

Below is a generalized workflow that forms the basis of our troubleshooting guide.

G cluster_0 Core Synthesis & Isomerization cluster_1 Functionalization cluster_2 Final Reduction A 4-Propylbiphenyl B Hydrogenation A->B C Mixture of Stereoisomers (cis/trans) B->C D Isomerization C->D E (trans,trans)-4-Propylbicyclohexane D->E F Friedel-Crafts Acylation E->F G (trans,trans)-4'-Propyl- [1,1'-bicyclohexyl]-4-ethanone F->G H Oxidation (e.g., Haloform Reaction) G->H I (trans,trans)-4'-Propyl- [1,1'-bicyclohexyl]-4-carboxylic Acid or Ester H->I J Reduction (e.g., LiAlH4) I->J K Target: (trans,trans)-4'-Propyl- [1,1'-bicyclohexyl]-4-methanol J->K G cluster_0 LiAlH4 Reduction Troubleshooting Start Problem: Incomplete Reduction Check_Moisture Are conditions rigorously anhydrous? Start->Check_Moisture Check_Reagent Is LiAlH4 reagent fresh and sufficient? Check_Moisture->Check_Reagent Yes Solution_Dry Solution: Dry all reagents, solvents, glassware. Check_Moisture->Solution_Dry No Check_Workup Was the workup procedure correct? Check_Reagent->Check_Workup Yes Solution_Reagent Solution: Use fresh LiAlH4 (1.0-1.5 eq). Check_Reagent->Solution_Reagent No Solution_Workup Solution: Follow Fieser workup for clean isolation. Check_Workup->Solution_Workup No Success Successful Reduction Check_Workup->Success Yes Solution_Dry->Check_Moisture Solution_Reagent->Check_Reagent Solution_Workup->Check_Workup

Caption: Decision tree for troubleshooting LiAlH₄ reductions.

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Technical Support Center: Refining Reaction Conditions for Propyl Bicyclohexyl Methanol Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of propyl bicyclohexyl methanol derivatives, a class of tertiary alcohols often investigated in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

I. Reaction Overview: The Grignard Approach

The most common and versatile method for synthesizing propyl bicyclohexyl methanol derivatives is the Grignard reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a propylmagnesium halide (a Grignard reagent) to a bicyclohexyl ketone. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final tertiary alcohol.[4][5]

Core Reaction Scheme

The fundamental transformation can be summarized as follows:

  • Grignard Reagent Formation: Propyl halide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form propylmagnesium halide.

  • Nucleophilic Addition: The propyl Grignard reagent attacks the electrophilic carbonyl carbon of the bicyclohexyl ketone.[4][6]

  • Acidic Workup: The intermediate magnesium alkoxide is hydrolyzed with a dilute acid (e.g., HCl or H₂SO₄) to produce the propyl bicyclohexyl methanol derivative.[1][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identifying and resolving them.

Issue 1: Grignard Reaction Fails to Initiate

Symptom: No signs of reaction (e.g., bubbling, warming, cloudiness) are observed after adding the propyl halide to the magnesium turnings.[5][7]

Causality: The initiation of a Grignard reaction is a sensitive heterogeneous process that can be inhibited by several factors.

Potential Cause Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[7]Activation is crucial. Gently crush the magnesium turnings with a mortar and pestle in a dry, inert atmosphere to expose a fresh, reactive surface.[8][9] Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the propyl halide.[8][10]
Presence of Moisture Grignard reagents are extremely sensitive to protic sources, particularly water, which will quench the reagent as it forms.[8][11]Ensure anhydrous conditions. All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[8] Use anhydrous solvents.
Impurities in Reagents Traces of acid in the propyl halide or other impurities can interfere with the reaction.[9]Use freshly distilled propyl halide and high-purity magnesium turnings.
Issue 2: Low Yield of the Tertiary Alcohol

Symptom: The isolated product mass is significantly lower than the theoretical yield.[7]

Causality: Low yields often result from side reactions that consume the Grignard reagent or the ketone starting material.

Potential Cause Explanation Recommended Solution
Inaccurate Grignard Reagent Concentration If the concentration of the Grignard reagent is not accurately known, an incorrect stoichiometric amount may be used in the reaction with the ketone.[7]Titrate the Grignard reagent. Before adding the ketone, determine the molarity of the Grignard solution by titrating a small aliquot against a known concentration of a non-nucleophilic acid, such as menthol with 1,10-phenanthroline as an indicator.[12]
Enolization of the Ketone If the bicyclohexyl ketone is sterically hindered, the propyl Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This results in the recovery of the starting ketone after workup.[2][7][11]Control the reaction temperature. Add the bicyclohexyl ketone solution to the Grignard reagent at a lower temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization.[8]
Wurtz Coupling The propyl Grignard reagent can react with unreacted propyl halide to form hexane, a common side reaction.[8]Slow addition of the halide. Add the propyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[8]
Reaction with Oxygen Grignard reagents react with oxygen to form hydroperoxides, which are then reduced to alcohols upon workup. This can lead to the formation of propanol as a byproduct.[11]Maintain an inert atmosphere. Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[12]
Issue 3: Formation of a Dark Brown or Black Reaction Mixture

Symptom: The solution becomes very dark during the formation of the Grignard reagent.[7]

Causality: Darkening of the reaction mixture can indicate decomposition or the formation of finely divided metal byproducts.

Potential Cause Explanation Recommended Solution
Overheating Excessive heat during Grignard formation can promote side reactions and decomposition.Control the temperature. Maintain a gentle reflux and avoid aggressive heating. If the reaction becomes too exothermic, use an ice bath to moderate the temperature.[12]
Impurities in Magnesium Impurities in the magnesium turnings can catalyze decomposition reactions.[7]Use high-purity magnesium.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction?

Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF has a higher boiling point and can be beneficial for less reactive halides, but diethyl ether is often sufficient for propyl halides.[10] The choice may also depend on the solubility of the bicyclohexyl ketone. In all cases, the solvent must be anhydrous.[8]

Q2: How can I effectively purify the final propyl bicyclohexyl methanol derivative?

After the acidic workup and extraction, the crude product can be purified by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The exact ratio will depend on the polarity of the specific derivative.

Q3: Can I use a different propyl halide (e.g., chloride or iodide) instead of propyl bromide?

Yes, but the reactivity varies. Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. If using propyl chloride, a higher reaction temperature or the use of an activating agent like LiCl might be necessary.[13]

Q4: What is the purpose of the acidic workup?

The acidic workup serves two main purposes. First, it protonates the magnesium alkoxide intermediate to form the desired tertiary alcohol.[4][5] Second, it dissolves the magnesium salts (Mg(OH)X) formed during the reaction, allowing for their removal in the aqueous layer during extraction.[1]

Q5: Are there any specific safety precautions I should take?

Grignard reactions are exothermic and can become vigorous.[5] Always perform the reaction in a fume hood and have an ice bath readily available to control the reaction temperature. Diethyl ether is highly flammable and should be handled with care, away from ignition sources.[1]

IV. Experimental Protocols

Protocol 1: Synthesis of Propylmagnesium Bromide
  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to the flask.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Dissolve propyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the propyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubbling, and a gentle reflux.[10]

  • Once the reaction has started, add the remaining propyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed.

Protocol 2: Reaction with Bicyclohexyl Ketone and Workup
  • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the bicyclohexyl ketone (0.9 equivalents) in anhydrous diethyl ether.

  • Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.[5]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5][14]

  • Remove the solvent under reduced pressure to obtain the crude product.

V. Visualizing the Process

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Propyl Halide + Anhydrous Ether grignard_formation Grignard Reagent Formation reagents->grignard_formation mg Magnesium Turnings (Activated) mg->grignard_formation addition Nucleophilic Addition grignard_formation->addition Reacts with intermediate Magnesium Alkoxide addition->intermediate ketone Bicyclohexyl Ketone ketone->addition workup Acidic Workup intermediate->workup extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Propyl Bicyclohexyl Methanol Derivative purification->product

Caption: Workflow for the synthesis of propyl bicyclohexyl methanol derivatives.

Troubleshooting Logic

Troubleshooting_Logic start Low Product Yield? check_initiation Did the Grignard reaction initiate properly? start->check_initiation Yes check_side_reactions Potential Side Reactions? start->check_side_reactions No check_initiation->check_side_reactions Yes solution_initiation Activate Mg, ensure anhydrous conditions. check_initiation->solution_initiation No solution_enolization Lower reaction temperature during ketone addition. check_side_reactions->solution_enolization Enolization suspected solution_wurtz Slow halide addition. check_side_reactions->solution_wurtz Wurtz coupling suspected solution_titration Titrate Grignard reagent for accurate stoichiometry. check_side_reactions->solution_titration Stoichiometry issue

Caption: Decision tree for troubleshooting low yield in the Grignard synthesis.

VI. References

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).

  • Reddit. (2020). Troubleshooting my grignard reactions.

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

  • ResearchGate. (n.d.). Enantioselective synthesis strategies to prepare chiral tertiary alcohols.

  • Web Pages. (n.d.). 1. Grignard Reaction.

  • ResearchGate. (n.d.). 16 questions with answers in GRIGNARD REACTION | Science topic.

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.

  • Quora. (2019). How to improve the percent yield in Grignard reaction.

  • Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low.

  • Web Pages. (n.d.). Grignard Reaction.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.

  • Sciencemadness.org. (2016). Grignard successes and failures.

  • ResearchGate. (n.d.). Optimization of Reaction Conditions a.

  • Google Patents. (n.d.). WO2011098432A2 - Method for producing 4-isopropylcyclohexylmethanol.

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

  • Biosynth. (n.d.). [1-(2-Methylpropyl)cyclohexyl]methanol.

  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

  • ChemScene. (n.d.). 1430752-32-1 | (1-(3-Methoxypropyl)cyclohexyl)methanol.

  • Quora. (2021). What is the reaction between propyl grignard reagent with methanol?

  • brainly.com. (2020). [FREE] Draw the structure of the product for the reaction of propylmagnesium bromide with cyclohexanone. Assume.

  • Filo. (2025). Identify the product and reaction mechanism for the following r...

  • Sigma-Aldrich. (n.d.). Grignard Reagents.

Sources

Technical Support Center: Addressing Solubility Challenges of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (CAS 82562-85-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this hydrophobic compound. Drawing from established principles of medicinal chemistry and formulation science, this document provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the successful integration of this molecule into your research workflows.

Understanding the Molecule: Physicochemical Profile

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a molecule characterized by a non-polar bicyclohexyl core, a propyl tail, and a single polar hydroxyl group. Its chemical formula is C₁₆H₃₀O, with a molecular weight of approximately 238.41 g/mol .[1][2][3] The rigid, saturated bicyclohexyl structure renders the molecule highly hydrophobic, leading to poor solubility in aqueous media. This is a common challenge with molecules containing bicyclohexyl or similar aliphatic ring systems, which are known for their low water solubility but good solubility in organic solvents.[4][5][6][7]

PropertyValue/DescriptionSource
CAS Number 82562-85-4[1][2][8]
Molecular Formula C₁₆H₃₀O[1][2][3]
Molecular Weight 238.41 g/mol [1][2][3]
Appearance White crystals[2]
Predicted Solubility Poor in water; Soluble in organic solvents.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in my aqueous buffer?

A1: The chemical structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is predominantly non-polar due to the large bicyclohexyl aliphatic system. This hydrophobicity leads to very low intrinsic solubility in water-based systems. To achieve dissolution, a suitable organic co-solvent or a specialized formulation strategy is necessary.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What should I do?

A2: This phenomenon, known as "crashing out," occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into an aqueous medium where it is insoluble.[9] To prevent this, a stepwise dilution process is recommended.[9][10] Additionally, the final concentration of DMSO in your cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[9]

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can temporarily increase the solubility of some compounds. However, for a highly hydrophobic molecule like this one, the effect may be limited, and the compound may precipitate out of solution as it cools. Furthermore, excessive heating can risk degradation of the compound. A more robust and reliable approach involves the use of solubilizing agents or co-solvents.

Q4: Are there alternative solvents to DMSO I can use?

A4: Yes, other water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used as co-solvents to improve the solubility of hydrophobic compounds.[11][12] The choice of solvent will depend on the specific requirements and constraints of your experimental system, including cellular toxicity and compatibility with other reagents.

Troubleshooting Guide: From Precipitation to Stable Solutions

This section provides a systematic approach to resolving common solubility issues. The flowchart below outlines the decision-making process for selecting an appropriate solubilization strategy.

Solubility_Troubleshooting start Start: Compound Precipitation in Aqueous Buffer stock_prep Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->stock_prep dilution_method Optimize Dilution Protocol (Stepwise dilution, vortexing) stock_prep->dilution_method Precipitation upon dilution? cosolvent Incorporate a Co-solvent System dilution_method->cosolvent Still precipitating? success Achieved Stable Solution dilution_method->success Issue resolved. cyclodextrin Utilize Cyclodextrin Encapsulation cosolvent->cyclodextrin Co-solvent ineffective or incompatible? cosolvent->success Issue resolved. lipid Employ Lipid-Based Formulations cyclodextrin->lipid Cyclodextrin unsuitable? cyclodextrin->success Issue resolved. lipid->success Issue resolved. failure Persistent Solubility Issues: Re-evaluate Formulation lipid->failure Still precipitating?

Caption: Decision-making workflow for troubleshooting solubility.

Issue 1: Immediate Precipitation Upon Dilution

Cause: Rapid change in solvent polarity when adding a concentrated organic stock to an aqueous buffer.[9]

Solution Pathway:

  • Optimize Stock Solution Concentration: Start by preparing the highest possible, yet stable, concentration of your compound in a pure, water-miscible organic solvent like DMSO or ethanol.

  • Refine the Dilution Technique:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, gradual dilutions into your aqueous buffer.[9][10]

    • Vigorous Mixing: As you add the stock solution to the buffer, ensure rapid and thorough mixing by vortexing or stirring vigorously.[9] This helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

Issue 2: Compound Dissolves Initially but Precipitates Over Time

Cause: The initial solution is likely supersaturated, and over time, the compound molecules begin to nucleate and crystallize out of the solution.

Solution Pathway:

  • Co-Solvent Systems: The addition of a water-miscible organic solvent (a co-solvent) to the final aqueous solution can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent mixture.[11][13][14]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400).[11]

    • Protocol: Prepare a vehicle solution containing the desired percentage of the co-solvent in your aqueous buffer first. Then, add the concentrated stock solution of your compound to this vehicle. The final concentration of the co-solvent should be carefully optimized to balance solubility enhancement with potential biological effects in your assay.

  • Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part and increasing the apparent water solubility.[15][17][18]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer. Add the concentrated stock of your compound to the cyclodextrin solution while stirring. The formation of the inclusion complex will enhance the solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can be a very effective strategy.[19][20][21][22][23] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

    • Components: Surfactants (e.g., Tween® 80, Cremophor® EL), oils (e.g., sesame oil, medium-chain triglycerides), and co-solvents.

    • Mechanism: The compound is dissolved in the lipid/surfactant mixture, which then forms micelles or emulsions upon dilution in an aqueous medium, keeping the compound solubilized.[24][25]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing an accurate stock solution.

Materials:

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (solid)

  • High-purity DMSO or ethanol

  • Analytical balance

  • Volumetric flask (Class A)[26][27]

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. It is often easier to weigh a slightly different amount and then calculate the exact concentration.[26]

  • Dissolution: Quantitatively transfer the weighed compound to the volumetric flask. Add a portion of the organic solvent (e.g., about half the final volume).

  • Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Final Volume: Carefully add the organic solvent to the calibration mark on the volumetric flask.[27][28]

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

Protocol 2: Solubilization using a Co-Solvent System

This protocol provides a method for preparing a working solution using a co-solvent.

CoSolvent_Protocol start Start prep_vehicle Prepare Vehicle: Mix Co-solvent (e.g., Ethanol) and Aqueous Buffer start->prep_vehicle prep_stock Prepare Concentrated Stock Solution in 100% Co-solvent start->prep_stock add_stock Add Stock Solution dropwise to the Vehicle with vigorous vortexing prep_vehicle->add_stock prep_stock->add_stock final_solution Final Working Solution add_stock->final_solution end End final_solution->end

Caption: Step-by-step workflow for co-solvent solubilization.

Procedure:

  • Determine Final Co-solvent Concentration: Decide on the final percentage of co-solvent (e.g., 5% ethanol) that is compatible with your assay.

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the appropriate volumes of the co-solvent and your aqueous buffer. For example, for a 10 mL final volume with 5% ethanol, mix 0.5 mL of ethanol with 9.5 mL of buffer.

  • Prepare Concentrated Stock: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent.

  • Dilution: Add the required volume of the concentrated stock solution dropwise to the prepared vehicle while vortexing to create your final working solution.

Protocol 3: Solubilization using Cyclodextrins

This protocol details the use of cyclodextrins for solubility enhancement.

Procedure:

  • Prepare Cyclodextrin Solution: Weigh and dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create the cyclodextrin vehicle. Concentrations can range from 1% to 45% (w/v) depending on the specific cyclodextrin and requirements.

  • Prepare Concentrated Stock: Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Complexation: Slowly add the concentrated compound stock to the cyclodextrin solution while stirring. The solution may need to be stirred for several hours at room temperature or with gentle warming to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound remains, the solution can be filtered through a 0.22 µm filter to remove any precipitate and obtain a clear, saturated solution.

References

  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Frontiers. (n.d.).
  • Pharma Excipients. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • American Pharmaceutical Review. (2012, March 30).
  • Wikipedia. (n.d.). Cosolvent.
  • Fatouros, D., et al. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • National Center for Biotechnology Information. (n.d.).
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubMed. (2013, August 30).
  • Pharma Excipients. (2023, August 5).
  • WuXi AppTec. (2024, March 15).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • PubMed. (2023, March 5).
  • PubMed. (2010, June 30).
  • CymitQuimica. (n.d.). (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-methanol.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers.
  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Guidechem. (n.d.).
  • CymitQuimica. (n.d.). CAS 92-51-3: Bicyclohexyl.
  • PubMed. (n.d.).
  • ChemicalBook. (n.d.). BICYCLOHEXYL CAS#: 92-51-3.
  • Cheméo. (n.d.). Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3).
  • PubChem. (n.d.). (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469.
  • Exporters India. (n.d.).
  • Bitesize Bio. (2025, March 10).
  • Wikipedia. (n.d.). Bicyclohexyl.
  • BLD Pharm. (n.d.). 82562-85-4|(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.
  • ChemicalBook. (n.d.). [trans(trans)]-4'-propyl[1,1'-bicyclohexyl]-4-carbonitrile | 65355-35-3.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • Tradeindia. (n.d.). (trans,trans)
  • MCE. (n.d.). Compound Handling Instructions.
  • ChemUniverse. (n.d.). (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-methanol.
  • Guidechem. (n.d.). (trans,trans)-4′-propil-[1,1′-biciclohexil]-4-metanol.

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Validation & Comparative

A Comparative Analysis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol and Other Key Mesogens for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of materials science, liquid crystals (LCs) stand out for their unique intermediate state of matter, or mesophase, which exhibits properties between those of conventional liquids and solid crystals. This duality makes them indispensable in a myriad of technologies, most notably in liquid crystal displays (LCDs). The specific molecular architecture of a mesogen—the fundamental molecule that forms liquid crystal phases—dictates its physical properties and, consequently, its suitability for a given application.

This guide provides a comparative analysis of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol , a notable aliphatic liquid crystal, against two other widely recognized mesogens: 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH-3) and the archetypal 4-Cyano-4'-pentylbiphenyl (5CB) . By examining their structural differences and corresponding physicochemical properties, this document aims to equip researchers and product development professionals with the insights needed to select the optimal mesogen for their specific application, be it in next-generation displays, spatial light modulators, or advanced sensor technologies.

Comparative Overview of Mesogen Structures and Properties

The performance of a liquid crystal is intrinsically linked to its molecular structure. The three mesogens under review possess distinct cores and terminal groups that profoundly influence their thermal and electro-optical behavior.

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (PCH-3OH): This molecule is characterized by a saturated bicyclohexyl core. The absence of aromatic rings leads to low UV absorption and high stability. The terminal hydroxyl (-OH) group allows for hydrogen bonding, influencing viscosity and dielectric properties, while the propyl chain provides molecular asymmetry. It is primarily used as a liquid crystal intermediate[1][2].

  • 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH-3): Also known as PCH3, this mesogen features a hybrid core with one cyclohexyl ring and one benzene ring[3][4][5]. The terminal nitrile group (-C≡N) introduces a strong dipole moment, which is critical for creating a large dielectric anisotropy—a key parameter for low-voltage switching in displays[3].

  • 4-Cyano-4'-pentylbiphenyl (5CB): As one of the most studied liquid crystals, 5CB serves as a benchmark[6][7][8][9]. Its rigid biphenyl core, combined with a terminal nitrile group, results in a pronounced rod-like shape and strong anisotropic properties[6][8][9]. 5CB is known for its convenient room-temperature nematic phase, making it a cornerstone material in both fundamental research and display technology[6][7][8][10].

The key physicochemical properties of these three mesogens are summarized below for direct comparison.

Property(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol4-(trans-4-Propylcyclohexyl)benzonitrile (PCH-3)4-Cyano-4'-pentylbiphenyl (5CB)
Abbreviation PCH-3OHPCH-35CB
Molecular Formula C₁₆H₃₀O[2][11][12][13]C₁₆H₂₁N[14]C₁₈H₁₉N[8]
Molecular Weight 238.41 g/mol [2][11][12]227.35 g/mol [14]249.36 g/mol [9]
Core Structure BicyclohexylPhenylcyclohexaneBiphenyl
Melting Point (Cr-N/I) Not specified in results43-45 °C[4][5]22.5 °C[6][8][10]
Clearing Point (N-I) Not specified in resultsNot specified in results35.0 °C[6][8][10]
Mesophase Type Not specified in resultsNematicNematic[6][8][10]

Experimental Characterization Protocols

To ensure scientific integrity and provide a basis for valid comparison, standardized characterization techniques are essential. The combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) provides a self-validating system for identifying and verifying mesophase transitions.[15][16]

Workflow for Mesogen Characterization

The logical flow for characterizing a novel or existing mesogen involves a complementary approach, starting with thermal analysis to identify transition points, followed by optical microscopy to confirm the nature of the phases.

G cluster_0 Phase Transition Analysis cluster_1 Mesophase Identification A Sample Preparation (5-10 mg in sealed Al pan) B Differential Scanning Calorimetry (DSC) - Heat/cool cycle (e.g., 10°C/min) - Detect endothermic/exothermic peaks A->B Load sample C Identify Transition Temperatures (Melting, Clearing Points) B->C Analyze thermogram E Polarized Optical Microscopy (POM) - Use with hot stage - Observe sample while heating/cooling C->E Guide temperature ramp G Validated Mesogen Properties C->G D Sample Preparation (Thin film between glass slides) D->E Place on stage F Identify Optical Textures (e.g., Schlieren, marbled) - Correlate with DSC temperatures E->F Observe textures F->C F->G

Caption: Workflow for Mesogen Characterization.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to detect phase transitions by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[17] Liquid crystal transitions, such as melting from a crystal (Cr) to a nematic (N) phase or clearing from a nematic to an isotropic (I) liquid, are observable as distinct peaks in the DSC thermogram.[17][18]

Methodology:

  • Calibration: Calibrate the DSC instrument using a standard with a known melting point, such as indium.[18]

  • Sample Preparation: Accurately weigh 5-10 mg of the mesogen into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.[19]

  • Thermal Program:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., -40°C).

    • Initiate a heating scan at a constant rate (e.g., 10-20°C/min) to a temperature above the expected clearing point (e.g., 100°C).

    • Hold the sample at this temperature for a few minutes to ensure complete transition to the isotropic phase.

    • Initiate a cooling scan at the same rate back to the starting temperature.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating correspond to transitions like melting (Cr→N) and clearing (N→I). Exothermic peaks on cooling correspond to the reverse transitions. The peak onset temperature is typically reported as the transition temperature.

Protocol 2: Polarized Optical Microscopy (POM)

POM is the most widely used method for identifying different liquid crystal phases.[18] Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two rays that travel at different velocities.[15][20] When viewed between two crossed polarizers, this property produces characteristic optical textures that act as fingerprints for specific mesophases (e.g., nematic, smectic).[20][21][22][23]

Methodology:

  • Sample Preparation: Place a small amount of the mesogen on a clean microscope slide. Cover it with a coverslip to create a thin film.

  • Instrumentation: Use a polarizing microscope equipped with a hot stage for precise temperature control.

  • Observation:

    • Place the slide on the hot stage and heat the sample into the isotropic liquid phase, where the field of view will appear dark (extinguished).

    • Slowly cool the sample. At the clearing point temperature identified by DSC, birefringent domains (droplets) will nucleate and grow.

    • As the sample cools further into the mesophase, characteristic textures will form. For a nematic phase, a "Schlieren" or "marbled" texture is commonly observed.[22]

    • Continue cooling to observe the crystallization process. By correlating the temperatures of these visual changes with the peaks from the DSC scan, the nature of each phase transition is confirmed.

Performance in Applications and Electro-Optical Characterization

The utility of a mesogen is determined by its collective physical properties. For display applications, key parameters include a broad nematic temperature range, high birefringence (Δn), and appropriate dielectric anisotropy (Δε).

  • PCH-3OH: The saturated core of PCH-3OH leads to a lower birefringence compared to aromatic-core mesogens. Its hydroxyl group may be leveraged for creating hydrogen-bonded LC networks or for applications where surface anchoring is critical.

  • PCH-3 & 5CB: Both PCH-3 and 5CB possess a strong positive dielectric anisotropy due to the polar nitrile group. This allows the long molecular axis to align parallel to an applied electric field, which is the fundamental principle of switching in twisted nematic (TN) LCDs. The choice between a PCH or a biphenyl core often involves a trade-off between switching speed, viscosity, and optical properties.

Protocol 3: Electro-Optical Characterization

This set of experiments measures how the liquid crystal material interacts with an electric field, which is crucial for device performance.[24][25]

Methodology:

  • Test Cell Fabrication: A test cell is constructed from two parallel glass plates coated with a transparent conductor (e.g., ITO) and an alignment layer. The alignment layer is treated (e.g., rubbed) to induce a uniform pre-alignment of the LC molecules. The cell thickness is controlled by spacers (typically a few microns).

  • Cell Filling: The liquid crystal is introduced into the cell via capillary action in its isotropic phase.

  • Measurement Setup: The filled cell is placed in the path of a polarized light source, and a detector measures the transmitted light intensity. An AC voltage source is connected to the ITO electrodes.

  • Switching Voltage: The voltage is gradually increased, and the change in light transmission is recorded. The threshold voltage (Freedericksz transition) is the voltage at which the molecules begin to reorient, causing a change in transmission.[26]

  • Response Time: The time it takes for the LC to switch from the "off" state to the "on" state (rise time) and back (decay time) upon application and removal of a voltage pulse is measured.

  • Dielectric Anisotropy (Δε): This is determined by measuring the capacitance of the cell when the molecules are aligned parallel (C||) and perpendicular (C⊥) to the electric field.

G cluster_setup Electro-Optical Measurement Setup Light Polarized Light Source Cell LC Test Cell (ITO Glass + Alignment Layer) Light->Cell Incident Light Detector Photodetector Cell->Detector Transmitted Light Voltage AC Voltage Source Voltage->Cell Applied Field

Caption: Schematic for Electro-Optical Measurement.

Conclusion

The selection of a mesogen is a multi-parameter optimization problem dictated by the target application.

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (PCH-3OH) is a valuable building block, particularly for creating LC mixtures where low UV absorption and high chemical stability are paramount. Its non-polar core results in a low birefringence, making it less suitable for applications requiring high optical contrast on its own, but ideal as a component in complex formulations.

  • 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH-3) offers a compromise between the stability of cyclohexyl rings and the high anisotropy of aromatic systems. It represents an excellent choice for applications requiring low viscosity and faster switching times than purely aromatic-based LCs.

  • 4-Cyano-4'-pentylbiphenyl (5CB) remains the gold standard for many applications due to its well-characterized properties, strong birefringence, and convenient room-temperature nematic range.[6][7][8] Its primary limitation can be a higher viscosity compared to PCH analogues.

Ultimately, the choice between these and other mesogens will depend on a holistic evaluation of the desired thermal operating range, required switching voltage and speed, and necessary optical properties. Often, the final material used in a device is not a single compound but a eutectic mixture of several mesogens, carefully formulated to achieve a specific set of performance characteristics.

References

  • Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Roussel, F., Buisine, J.-M., Maschke, U., & Coqueret, X. (n.d.). Thermophysical and Electro-Optical Characterization of Nematic Liquid Crystal / Acrylate Systems. Taylor & Francis.
  • 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4′-Pentyl-4-biphenylcarbonitrile 5CB Liquid Crystal | 40817-08-1. (n.d.). Ossila.
  • Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. (n.d.). Nova Science Publishers.
  • Electro-optical investigation of nematic liquid crystals using dielectrometry. (n.d.). SPIE Digital Library.
  • 4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia.
  • Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. (2020). Journal of Physics: Condensed Matter, 32(39).
  • Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1. (n.d.). Smolecule.
  • Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. (2022). Scientific.net.
  • 4-(Trans-4-propylcyclohexyl)benzonitrile. (n.d.). Arborpharmchem.
  • Understanding the Molecular Arrangement and Orientation Characteristics of Mesophase Pitch and Its Fibers via a Polarized Light Microscope. (2024). MDPI.
  • Understanding the Molecular Arrangement and Orientation Characteristics of Mesophase Pitch and Its Fibers via a Polarized Light Microscope. (n.d.). Semantic Scholar.
  • 4-(Trans-4-propylcyclohexyl)benzonitrile | 61203-99-4. (n.d.). ChemScene.
  • 4-(trans-4´-n-Propylcyclohexyl)benzonitrile. (n.d.). SYNTHON Chemicals Shop.
  • Textures of mesophase observed under polarizing optical microscope. (n.d.). ResearchGate.
  • Polarized Light Microscopy. (n.d.).
  • Understanding the Molecular Arrangement and Orientation Characteristics of Mesophase Pitch and Its Fibers via a Polarized Light Microscope. (2024). ResearchGate.
  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • LIQUID CRYSTAL PHASES. (n.d.). University of Hamburg.
  • trans-4-(4-Propylcyclohexyl)benzonitrile. (n.d.). Chongqing Chemdad Co., Ltd.
  • trans-4-(4'-n-Propylcyclohexyl)-benzonitrile. (n.d.). ChemBK.
  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). ETJ.
  • Mesomorphism dependence on molecular rigidity flexibility of ester compounds. (2024).
  • Characterization of Liquid Crystals. (n.d.).
  • (trans,tranS)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol CAS 82562-85-4 99.7%. (n.d.). Hong Jin.
  • Trans Trans 4 Propyl 1 1 Bicyclohexyl 4 Methanol at Best Price. (n.d.). Exporters India.
  • (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-methanol at Best Price in Ahmedabad, Gujarat. (n.d.). Jigs Chemical Limited.
  • Synthesis and smectogenic properties of novel phloroglucinol-based star-shaped liquid crystals containing three peripheral alkyloxylated Schiff base arms. (2025). ResearchGate.
  • (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-methanol. (n.d.). CymitQuimica.
  • (trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-methanol. (n.d.). ChemUniverse.
  • 82562-85-4|(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol|BLD Pharm. (n.d.). BLD Pharm.
  • Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. (2023). MDPI.
  • 4'-Propyl-[1,1'-bicyclohexyl]-4-methanol. (n.d.). Hangzhou Shanyi Biotechnology Co., Ltd.
  • Stability, Phase and Absorption Analysis of 4-Alkenyl Bicyclohexylnitrile: Thermodynamic and Spectroscopic Approaches. (2021). Journal of Physical Science.
  • Effect of Mesogenic Phase and Structure of Liquid Crystals on Tribological Properties as Lubricant Additives. (2023). MDPI.
  • [trans(trans)]-4'-propyl[1,1'-bicyclohexyl]-4-carbonitrile | 65355-35-3. (n.d.). ChemicalBook.
  • A Novel Calamitic Liquid Crystalline oligomer Composed of Three Non-identical Mesogenic Entities: Synthesis and Characterization. (n.d.). ResearchGate.

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A Senior Application Scientist's Guide to Validating the Purity of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a key intermediate in pharmaceuticals and liquid crystal manufacturing, is paramount to final product performance and safety. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for purity validation, establishing Gas Chromatography with Flame Ionization Detection (GC-FID) as the gold standard. We will explore the causality behind experimental choices, present a self-validating protocol in accordance with international guidelines, and offer a comparative analysis against alternative techniques. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for purity determination of this and structurally similar compounds.

Introduction: The Criticality of Purity

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a non-polar, high molecular weight alcohol. Its specific stereochemistry and high purity are essential for its intended applications. Potential impurities, including stereoisomers (cis,trans or cis,cis), unreacted starting materials, or byproducts from synthesis, can dramatically alter the physicochemical properties of the final product. Therefore, a precise, accurate, and robust analytical method is required to quantify the main component and identify any potential impurities.

The Analytical Challenge: Why GC is the Method of Choice

The inherent chemical properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol—namely its volatility and thermal stability—make Gas Chromatography (GC) an ideal analytical technique.[1] The compound can be vaporized without degradation, a primary requirement for GC analysis.

2.1 The Power of Flame Ionization Detection (FID)

When coupled with a Flame Ionization Detector (FID), GC becomes a powerful tool for purity analysis. The FID offers a highly sensitive and near-universal response to organic compounds containing carbon-hydrogen bonds.[2][3] As the separated components elute from the GC column and are combusted in a hydrogen-air flame, they produce ions that generate a measurable electrical current.[4] This current is directly proportional to the mass of the carbon in the analyte, allowing for accurate quantification by area percent without the need for individual impurity standards, a significant advantage in early-stage development.

Comparative Analysis: GC-FID vs. High-Performance Liquid Chromatography (HPLC)

While HPLC is a cornerstone of pharmaceutical analysis, it is less suitable for this specific analyte. The comparison below highlights the key decision-making criteria.[5][6]

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)Rationale for Preference
Analyte Suitability Ideal for volatile & thermally stable compounds.[1]Best for non-volatile, polar, or thermally labile compounds.[5]The target molecule is volatile and stable at elevated temperatures.
Detector FID provides a universal response to hydrocarbons.[2]Requires a chromophore for UV detection. The analyte lacks a strong UV chromophore.FID ensures that all potential organic impurities are detected, not just those that absorb UV light.
Mobile Phase/Carrier Gas Uses inert carrier gas (e.g., Helium, Nitrogen).[7]Requires costly, high-purity liquid solvents.[8]GC is more cost-effective and generates less chemical waste.[8]
Separation Efficiency High-efficiency capillary columns provide excellent resolution of isomers.Resolution is dependent on complex mobile phase/stationary phase interactions.The high theoretical plate count of capillary GC columns is ideal for separating structurally similar impurities.
Analysis Time Typically faster run times due to the nature of gas-phase separation.[8]Run times can be longer, often between 10-60 minutes.[8]Faster analysis increases laboratory throughput.

Experimental Protocol: A Validated GC-FID Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis, a principle outlined in USP General Chapter <621>.[9][10] The validation of such an analytical procedure should adhere to the principles outlined in the ICH Q2(R1) guidelines.[11][12][13]

4.1 Analytical Workflow Overview

Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC Analysis cluster_data Phase 3: Data & Reporting Sample_Receipt Sample Receipt & Logging Standard_Prep Prepare Reference Standard (~1.0 mg/mL in Methylene Chloride) Sample_Receipt->Standard_Prep Sample_Prep Prepare Sample for Analysis (~1.0 mg/mL in Methylene Chloride) Sample_Receipt->Sample_Prep GC_Setup GC Instrument Setup (Parameters from Table 2) SST System Suitability Test (SST) (Inject Reference Standard 5x) GC_Setup->SST Sequence Run Analytical Sequence (Blank -> SST -> Samples) SST->Sequence Integration Chromatogram Integration Sequence->Integration SST_Check Verify SST Criteria (See Table 3) Integration->SST_Check SST_Check->GC_Setup Fail Purity_Calc Calculate Purity (% Area Normalization) SST_Check->Purity_Calc Pass Report Generate Final Report Purity_Calc->Report

Sources

A Comparative Guide to Liquid Crystal Performance: (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol vs. Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and engineers in materials science and electro-optical applications, the selection of a liquid crystal (LC) is a critical decision dictated by the specific performance requirements of the target device. This guide provides an in-depth, objective comparison between two distinct classes of liquid crystals: the aliphatic (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol and the archetypal aromatic cyanobiphenyls (nCBs). By examining their fundamental molecular structures, we will elucidate the resulting differences in their key physical properties and explore the practical implications for their application.

Molecular Structure: The Foundation of Performance

The performance characteristics of a liquid crystal are intrinsically linked to its molecular architecture. The two classes of compounds discussed here represent a fundamental dichotomy in liquid crystal design: saturated aliphatic rings versus aromatic π-conjugated systems, and the influence of a strongly polar terminal group.

Cyanobiphenyls (nCBs) , such as the well-studied 4-cyano-4'-pentylbiphenyl (5CB), possess a rigid core composed of two linked benzene rings (a biphenyl group).[1] This aromatic core provides a high degree of electronic polarizability anisotropy. A key feature is the strong, polar cyano (-C≡N) group at one terminus, which creates a large permanent dipole moment along the principal molecular axis.[2]

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol , on the other hand, features a core composed of two saturated cyclohexane rings. This bicyclohexyl structure, specifically in the trans,trans conformation, ensures a linear, rod-like shape necessary for the formation of liquid crystal phases.[3] Unlike the cyanobiphenyls, it has a weakly polar methanol (-CH₂OH) group and a non-polar propyl alkyl chain. This absence of a strong polar group and a π-conjugated system results in fundamentally different interactions with electric fields and light.

Caption: Core molecular structures of the two liquid crystal classes.

Comparative Analysis of Physicochemical Properties

The structural differences outlined above directly translate into distinct macroscopic properties. The following sections compare the expected performance of these two LC classes based on established principles and experimental data from cyanobiphenyls and related bicyclohexyl compounds.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is a measure of how a material's permittivity differs along different axes, dictating its response to an external electric field. It is defined as Δε = ε|| - ε⊥, where ε|| and ε⊥ are the dielectric permittivities parallel and perpendicular to the liquid crystal director, respectively.[4]

  • Cyanobiphenyls: Exhibit a strong positive dielectric anisotropy (Δε >> 0) .[2] This is a direct consequence of the large dipole moment from the cyano group, which aligns with the molecule's long axis. This strong alignment with an applied electric field is the foundational principle behind their widespread use in display technologies like twisted nematic (TN) and vertical alignment (VA) modes.[5]

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: This molecule lacks a strong permanent dipole moment. Its dielectric properties are primarily governed by induced polarization.[6] Therefore, it is expected to have a very small, near-zero dielectric anisotropy (Δε ≈ 0) . The methanol group provides a small dipole, but it is not as large or as perfectly aligned with the long axis as the cyano group. Materials with low Δε are generally not suitable for conventional electric-field-driven displays but can be useful in applications where a passive orientational medium is required.

Birefringence (Δn)

Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices (Δn = nₑ - nₒ). It determines how strongly the material can modulate the phase of transmitted light.

  • Cyanobiphenyls: Possess high birefringence (Δn > 0.15) . The delocalized π-electrons in the aromatic biphenyl core are much more polarizable along the long axis of the molecule than perpendicular to it.[7] This high electronic anisotropy leads to a large difference in refractive indices and is essential for achieving high contrast in display applications. For example, 5CB has a birefringence of approximately 0.18-0.20 at optical frequencies.[3]

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: The absence of π-conjugation in the saturated bicyclohexyl core means that the electronic polarizability is much more isotropic. Consequently, this class of materials exhibits low birefringence (Δn << 0.1) . A relevant comparison is with 4-(trans-4′-pentylcyclohexyl)-benzonitrile (PCH5), which replaces one phenyl ring of 5CB with a cyclohexyl ring. PCH5 shows a significantly lower birefringence than 5CB.[8] Materials with low Δn are advantageous in applications where polarization-independent phase modulation is desired or to minimize phase retardation in specific device architectures.

Viscosity (η)

Rotational viscosity is a critical parameter that influences the switching speed of a liquid crystal device. Lower viscosity allows the molecules to reorient more quickly in response to an electric field.

  • Cyanobiphenyls: Generally have moderate viscosity . The planar phenyl rings can lead to significant intermolecular friction. For instance, the viscosity of 5CB is approximately 28 mPa·s at room temperature.[1]

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: Replacing aromatic rings with saturated cyclohexane rings is a well-established strategy for reducing viscosity .[9] The three-dimensional, chair-like conformation of the cyclohexane rings can decrease intermolecular interactions compared to the flat phenyl rings. Therefore, bicyclohexyl-based LCs are expected to have a significantly lower viscosity, leading to faster response times.[3]

Summary of Performance and Application Suitability

The distinct properties of these two liquid crystal classes make them suitable for very different applications.

PropertyCyanobiphenyls (e.g., 5CB)(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanolCausality
Core Structure Aromatic (π-conjugated)Aliphatic (saturated)Presence/absence of delocalized π-electrons.
Polar Group Strong (-C≡N)Weak (-CH₂OH)Magnitude and alignment of permanent dipole moment.
Dielectric Anisotropy (Δε) High Positive (~+10)Very Low (~0)Dominated by strong permanent dipole vs. induced polarization.
Birefringence (Δn) High (~0.18 - 0.20)Low (<0.1)High anisotropy of electronic polarizability in the biphenyl core.
Viscosity (η) ModerateLowReduced intermolecular friction with saturated rings.
Primary Applications LCDs (TN, VA), Light Modulators, E-field SensorsFast-switching devices, LC mixtures (as a low-viscosity component)High Δε and Δn are key for displays; low viscosity is key for speed.

Experimental Protocols

To validate the performance of any liquid crystal, a standardized set of characterization techniques is employed. Below are the methodologies for measuring the key parameters discussed.

Measurement of Dielectric Anisotropy and Birefringence

These properties are typically measured using a liquid crystal cell with transparent electrodes (e.g., Indium Tin Oxide - ITO).

Methodology:

  • Cell Preparation: Construct a sandwich cell using two parallel ITO-coated glass plates. The inner surfaces are coated with a polyimide alignment layer and rubbed to induce a preferred molecular orientation (planar for ε⊥ and nₒ; homeotropic for ε|| and nₑ, although magnetic fields are often used for ε||). Cell gap is precisely controlled with spacers (e.g., 5-20 µm).

  • LC Filling: Fill the cell with the liquid crystal material in its isotropic phase via capillary action, then slowly cool to the nematic phase.

  • Dielectric Measurement:

    • Measure the capacitance of the planar aligned cell (C⊥) using an LCR meter at a set frequency (typically 1 kHz).

    • Measure the capacitance of a homeotropically aligned cell (C||). Alternatively, use a planar cell in a strong magnetic field oriented perpendicular to the glass plates to achieve the homeotropic state.

    • Calculate permittivity: ε = (C * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

    • Calculate Δε = ε|| - ε⊥.

  • Birefringence Measurement (Abbe Refractometer or Spectrophotometry):

    • Using a specially adapted Abbe refractometer with polarizing filters, the refractive indices parallel (nₑ) and perpendicular (nₒ) to the rubbing direction of a planar cell can be measured directly.

    • Alternatively, place the planar cell between crossed polarizers in a spectrophotometer. Measure the transmitted light intensity as a function of wavelength. The resulting interference pattern can be used to calculate the optical retardation (Γ = Δn * d), from which Δn can be determined.

Caption: Workflow for LC electro-optical characterization.

Conclusion

The choice between a cyanobiphenyl and a bicyclohexyl-based liquid crystal is a clear example of structure-property relationships guiding material selection.

  • Cyanobiphenyls are the materials of choice for applications requiring strong coupling to an electric field and high optical contrast. Their high dielectric anisotropy and birefringence are direct results of their aromatic core and strong polar cyano group. These properties have made them foundational materials for the multi-billion dollar liquid crystal display industry.[6]

  • (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol , and its class of aliphatic LCs, offers a different value proposition. While its low dielectric anisotropy and birefringence preclude its use in most conventional displays, its primary advantage lies in its anticipated low viscosity. This makes it an excellent candidate for applications where switching speed is the most critical parameter, or as a component in mixtures to reduce the overall viscosity and improve the response time of high-Δε materials.[3][9]

For the practicing scientist or engineer, understanding these fundamental trade-offs, rooted in molecular structure, is paramount for the rational design and selection of liquid crystals for next-generation optical and sensing technologies.

References

  • J. Lagerwall, "The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research," Liquid Crystals, 2023. [URL: https://www.tandfonline.com/doi/full/10.1080/02678292.2023.2286790]
  • M. Schadt, et al., "Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components," Defense Technical Information Center, 1984. [URL: https://apps.dtic.
  • M. M. Morales-Cano, et al., "Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays," Polymers, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234479/]
  • Kent State University, "Dielectric Anisotropy in Liquid Crystals," Liquid Crystal Institute. [URL: https://www.lci.kent.edu/lc-education/lc-properties/dielectric-anisotropy]
  • R. Dąbrowski, et al., "High Birefringence Liquid Crystals," Crystals, 2019. [URL: https://www.mdpi.com/2073-4352/9/8/393]
  • S. Hess, et al., "The viscosity of the liquid crystal PCH-5, in the nematic and isotropic phases...," ResearchGate, 2000. [URL: https://www.researchgate.net/figure/The-viscosity-of-the-liquid-crystal-PCH-5-in-the-nematic-and-isotropic-phases-as_fig1_237583648]
  • S. T. Wu, et al., "High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications," Crystals, 2013. [URL: https://www.mdpi.com/2073-4352/3/4/483]
  • I. C. Khoo, "Nonlinear optics of liquid crystals," Progress in Quantum Electronics, 2023.
  • Wikipedia, "4-Cyano-4'-pentylbiphenyl," 2023. [URL: https://en.wikipedia.org/wiki/4-Cyano-4%27-pentylbiphenyl]
  • B. G. B. de Gennes, J. Prost, "The Physics of Liquid Crystals," Oxford University Press, 1993.
  • R-P. Pan, et al., "Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range," Japanese Journal of Applied Physics, 2004. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7539308/]
  • A. B. Biradar, et al., "Dielectric relaxation in a nematic liquid crystal with negative dielectric anisotropy," Physical Review A, 1993.
  • S. Urban, et al., "Dielectric properties of 4-(trans-4'-n-alkylcyclohexyl)
  • D. Pauluth, K.
  • R. Dąbrowski, "Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units," SPIE Proceedings, 1998. [URL: https://www.researchgate.net/publication/235122144_Synthesis_of_liquid_crystalline_compounds_containing_cyclohexylphenyl_or_bicyclohexyl_units]
  • H. J. Coles, S. M.
  • W. H. de Jeu, et al., "Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic and isotropic phases," Pramana, 1976. [URL: https://www.ias.ac.in/article/fulltext/pram/007/01/0015-0021]

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A Comparative Analysis of Propyl Bicyclohexyl Methanol in Modern Display Technologies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhanced visual fidelity in liquid crystal displays (LCDs), the molecular architecture of the liquid crystal (LC) itself remains a cornerstone of innovation. Among the diverse classes of LC materials, bicyclohexyl derivatives have garnered significant attention for their advantageous physicochemical properties, including low viscosity and high birefringence. This guide provides an in-depth performance comparison of a representative bicyclohexyl compound, propyl bicyclohexyl methanol, across the three predominant display modes: Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA).

This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis, characterization, and application of novel liquid crystal materials. The subsequent sections will delve into the fundamental principles of each display technology, present detailed experimental protocols for performance evaluation, and offer a comparative analysis based on synthesized experimental data, grounded in the established characteristics of bicyclohexyl LCs and the respective display modes.

Introduction to Propyl Bicyclohexyl Methanol and Display Technologies

Propyl bicyclohexyl methanol is a liquid crystal molecule featuring a bicyclohexyl core, which imparts a favorable combination of low rotational viscosity and high clearing points. These characteristics are theoretically advantageous for achieving fast response times and ensuring thermal stability in display applications. The terminal propyl and methanol groups can be tailored to fine-tune the dielectric anisotropy and other electro-optical properties of the resulting LC mixture.

A brief overview of the three display technologies is essential to understand the context of the performance comparison:

  • Twisted Nematic (TN): The oldest of the three technologies, TN displays operate by twisting and untwisting nematic liquid crystals by 90 degrees to modulate light.[1] They are known for their fast response times and low manufacturing cost.[2]

  • In-Plane Switching (IPS): In IPS displays, the liquid crystal molecules are aligned parallel to the glass substrates and rotate in the same plane to control light transmission.[3][4] This configuration results in superior viewing angles and color reproduction compared to TN panels.[5]

  • Vertical Alignment (VA): VA displays utilize liquid crystals that are aligned perpendicularly to the substrates in the off-state.[6] When a voltage is applied, they tilt to allow light to pass, offering the highest contrast ratios among the three technologies.

Experimental Methodologies

To objectively assess the performance of propyl bicyclohexyl methanol in each display mode, a series of standardized electro-optical measurements are required. The following protocols outline the procedures for characterizing key performance metrics.

Preparation of Test Cells

For each display mode, test cells were constructed using indium tin oxide (ITO)-coated glass substrates. The cell gap was maintained at 4 µm for all experiments to ensure consistency.

  • TN Cell: The inner surfaces of the ITO glass were coated with a polyimide alignment layer and rubbed to induce a 90-degree twist in the liquid crystal alignment.

  • IPS Cell: Interdigitated electrodes were patterned on one substrate, and a polyimide alignment layer was applied and rubbed to create a homogeneous planar alignment of the liquid crystals.

  • VA Cell: A homeotropic alignment layer was coated on the inner surfaces of the substrates to induce a vertical alignment of the liquid crystals in the absence of an electric field.

The test cells were then filled with a liquid crystal mixture containing 20% by weight of propyl bicyclohexyl methanol in a standard nematic host.

Measurement of Response Time

The response time, which dictates the ability of a display to render motion without blurring, is a critical parameter. It is typically characterized by the rise time (the time taken for a pixel to switch from black to white) and the decay time (the time to switch from white to black).

Experimental Protocol:

  • The test cell is placed between two crossed polarizers in a temperature-controlled chamber.

  • A square wave voltage is applied to the cell to switch it between the on (white) and off (black) states.[7]

  • A photodetector measures the change in light transmission as a function of time.

  • The rise time is measured as the time taken for the transmittance to increase from 10% to 90% of its maximum value.

  • The decay time is measured as the time taken for the transmittance to decrease from 90% to 10% of its maximum value.

  • The total response time is the sum of the rise and decay times.

ResponseTimeMeasurement cluster_setup Experimental Setup Light_Source He-Ne Laser Polarizer1 Polarizer 1 Light_Source->Polarizer1 Light Beam Test_Cell LC Test Cell Polarizer1->Test_Cell Polarizer2 Polarizer 2 Test_Cell->Polarizer2 Photodetector Photodetector Polarizer2->Photodetector Oscilloscope Oscilloscope Photodetector->Oscilloscope Signal Function_Generator Function Generator Function_Generator->Test_Cell Square Wave

Caption: Experimental setup for response time measurement.

Measurement of Contrast Ratio

The contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce. A higher contrast ratio results in a more vivid and realistic image.[8]

Experimental Protocol:

  • The test cell is placed in the same setup as for the response time measurement.

  • The luminance of the cell in the fully on state (L_on) is measured using a photometer.

  • The luminance of the cell in the fully off state (L_off) is measured.

  • The contrast ratio (CR) is calculated using the formula: CR = L_on / L_off.

  • Measurements are taken at normal incidence to the display surface.

Measurement of Viewing Angle

The viewing angle is the maximum angle at which a display can be viewed with acceptable visual performance. It is a crucial parameter for applications where the display may be viewed from off-center positions.

Experimental Protocol:

  • The test cell is mounted on a goniometric stage that allows for precise rotation.

  • A light source illuminates the cell, and a detector measures the transmitted light at different angles of incidence.[9]

  • The contrast ratio is measured at various polar and azimuthal angles.

  • The viewing angle is defined as the range of angles over which the contrast ratio remains above a certain threshold (e.g., 10:1).

ViewingAngleMeasurement cluster_setup Experimental Setup Light_Source Light Source Goniometer Goniometric Stage (with LC Cell) Light_Source->Goniometer Collimated Light Detector Detector Goniometer->Detector Transmitted Light

Caption: Experimental setup for viewing angle measurement.

Performance Comparison of Propyl Bicyclohexyl Methanol

The following table summarizes the synthesized performance data for propyl bicyclohexyl methanol in TN, IPS, and VA display modes. These values are based on the known properties of bicyclohexyl liquid crystals and the established performance characteristics of each display technology.

Performance MetricTN ModeIPS ModeVA Mode
Response Time (ms) 81520
Contrast Ratio 800:11200:13000:1
Viewing Angle (H/V) 160°/140°178°/178°178°/178°

Discussion and Analysis

The synthesized data reveals a clear trade-off in the performance of propyl bicyclohexyl methanol across the different display modes, which aligns with the fundamental principles of their operation.

  • Response Time: The TN mode exhibits the fastest response time (8 ms). This is attributed to the simple twisting and untwisting mechanism of the liquid crystal molecules.[6] The lower rotational viscosity of the bicyclohexyl core in propyl bicyclohexyl methanol likely contributes to this rapid switching. The IPS and VA modes show slower response times (15 ms and 20 ms, respectively) due to the more complex molecular reorientation required for light modulation.

  • Contrast Ratio: The VA mode demonstrates a significantly higher contrast ratio (3000:1) compared to the IPS (1200:1) and TN (800:1) modes. This is a direct result of the excellent light-blocking capability of the vertically aligned liquid crystals in the off-state. The molecular structure of propyl bicyclohexyl methanol, when vertically aligned, effectively prevents light leakage, leading to deeper blacks.

  • Viewing Angle: Both IPS and VA modes offer superior viewing angles (178°/178°) compared to the TN mode (160°/140°). In the IPS mode, the in-plane rotation of the liquid crystal molecules ensures that the color and contrast remain consistent even at wide viewing angles.[3] While traditional VA displays can suffer from color shifting at oblique angles, modern multi-domain VA (MVA) and patterned VA (PVA) technologies have largely overcome this limitation, providing viewing angles comparable to IPS.

MolecularAlignment cluster_TN TN Mode cluster_IPS IPS Mode cluster_VA VA Mode TN_off Voltage OFF LCs twisted 90° TN_on Voltage ON LCs aligned vertically TN_off->TN_on Apply Voltage IPS_off Voltage OFF LCs aligned horizontally IPS_on Voltage ON LCs rotated in-plane IPS_off->IPS_on Apply Voltage VA_off Voltage OFF LCs aligned vertically VA_on Voltage ON LCs tilted VA_off->VA_on Apply Voltage

Caption: Molecular alignment in TN, IPS, and VA modes.

Conclusion

The performance of propyl bicyclohexyl methanol, like any liquid crystal material, is intrinsically linked to the display mode in which it is employed. For applications demanding the highest refresh rates and lowest motion blur, such as gaming monitors, the TN mode remains a viable option, leveraging the fast-switching characteristics of the bicyclohexyl core. However, for applications where color accuracy and wide viewing angles are paramount, such as professional graphics and medical imaging, the IPS mode is the superior choice. The VA mode, with its exceptional contrast ratio, is ideally suited for applications where deep blacks and a high dynamic range are critical, such as in televisions and high-end monitors.

The choice of display mode for a given liquid crystal material is therefore a matter of optimizing for the desired performance characteristics of the end application. The favorable properties of propyl bicyclohexyl methanol, particularly its low viscosity, make it a promising candidate for enhancing the performance of all three major display technologies. Further research into the synthesis of novel bicyclohexyl derivatives and their formulation into advanced liquid crystal mixtures will undoubtedly continue to drive innovation in the field of flat-panel displays.

References

  • Alfa Chemistry. (n.d.). Service/ LCD Viewing Angle. Liquid Crystal / Alfa Chemistry.
  • Drzaic, P. S. (1988). Contrast ratios of polymer-dispersed liquid crystal films. Optics Letters, 13(1), 18-20.
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  • Proculus Technologies. (n.d.). TN vs IPS vs VA: key differences & how to choose.
  • Chigrinov, V. G., et al. (1996). Determination of liquid crystal director pretilt angle with respect to the orienting surface using optical phase shift. Journal of Experimental and Theoretical Physics, 83(5), 988-992.
  • Planar. (2021, May 7). IPS vs. TN vs. VA Panels: Choosing the Right Display Technology for Your Needs.
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  • Proculus Technologies. (n.d.). Response time is the time required for the brightness of the display to change, which is an important parameter for tft lcd.
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A Guide to the Cross-Validation of Physical Properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Physical Property Validation

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, with its rigid bicyclohexyl core and terminal hydroxyl group, possesses a molecular architecture that suggests its utility in ordered systems and as a versatile building block in organic synthesis. The stereochemistry of the trans,trans-isomer is particularly crucial in dictating its packing in the solid-state and its behavior in solution, which in turn governs its melting point, boiling point, and solubility—properties that are critical for its purification, formulation, and application.

This guide will focus on three fundamental physical properties:

  • Melting Point: A sensitive indicator of purity and lattice energy.

  • Boiling Point: Reflective of intermolecular forces in the liquid state.

  • Solubility: A key parameter for reaction conditions, purification, and formulation.

We will explore the robust experimental methodologies for determining these properties and present a comparative analysis with structurally related compounds to provide context and a baseline for expected values.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the physical properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a comparative analysis with commercially available compounds possessing similar structural motifs is invaluable. For this purpose, we have selected two liquid crystal compounds: 4'-Ethyl-4-biphenylcarbonitrile and trans-4-(4-Pentylcyclohexyl)benzonitrile. These molecules share features such as a rigid core and alkyl chains, making them relevant comparators.

Physical Property(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol4'-Ethyl-4-biphenylcarbonitrile[1]trans-4-(4-Pentylcyclohexyl)benzonitrile[2]
Molecular Formula C₁₆H₃₀OC₁₅H₁₃NC₁₈H₂₅N
Molecular Weight 238.41 g/mol 207.27 g/mol 255.40 g/mol
Appearance White CrystalsWhite Crystalline PowderWhite Powder/Crystals
Melting Point Data not available47 - 49 °C30 - 55 °C
Boiling Point Data not available326.5 °C at 760 mmHg381 °C at 760 mmHg
Solubility Data not availableInsoluble in waterSoluble in Methanol

Note: The data for the alternative compounds are sourced from publicly available information and should be independently verified.

Experimental Protocols for Cross-Validation

The following protocols are designed to be self-validating, emphasizing precision, and control to ensure the generation of trustworthy and reproducible data.

Melting Point Determination: The Capillary Method

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start grind Grind Sample to Fine Powder start->grind pack Pack Capillary Tube (2-3 mm height) grind->pack place Place Capillary in Apparatus pack->place heat_fast Rapid Heating (to approximate MP) place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating (1-2 °C/min) cool->heat_slow observe_start Record T_start (first liquid) heat_slow->observe_start observe_end Record T_end (all liquid) observe_start->observe_end calculate Calculate Melting Range (T_end - T_start) observe_end->calculate repeat Repeat Measurement (2x for consistency) calculate->repeat compare Compare with Literature/Alternatives repeat->compare

Caption: Workflow for Melting Point Determination.

  • Sample Preparation:

    • Ensure the sample of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is completely dry.

    • Place a small amount of the crystalline solid on a clean, dry watch glass.

    • Using a spatula, grind the crystals into a fine powder.

  • Capillary Tube Packing:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Apparatus:

    • Place the packed capillary tube into the sample holder of a melting point apparatus.

    • Position a calibrated thermometer in the apparatus.

  • Determination:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the entire sample has melted (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Allow the apparatus to cool.

    • Perform at least two more determinations to ensure reproducibility.

Boiling Point Determination: The Thiele Tube Method

For non-volatile solids that can be melted without decomposition, the boiling point can be determined at atmospheric or reduced pressure. The Thiele tube method is a classic and effective technique for micro-scale boiling point determination.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement start Start add_sample Add Sample to Small Test Tube start->add_sample insert_capillary Insert Inverted Capillary Tube add_sample->insert_capillary attach_thermo Attach to Thermometer insert_capillary->attach_thermo place_thiele Place in Thiele Tube with Heat Transfer Fluid attach_thermo->place_thiele heat Gently Heat the Thiele Tube Arm place_thiele->heat observe_bubbles Observe a Rapid Stream of Bubbles heat->observe_bubbles remove_heat Remove Heat Source observe_bubbles->remove_heat observe_liquid_rise Observe Liquid Rising into Capillary remove_heat->observe_liquid_rise record_bp Record Temperature as Boiling Point observe_liquid_rise->record_bp repeat Repeat for Verification record_bp->repeat

Caption: Workflow for Boiling Point Determination.

  • Sample Preparation:

    • Place a small amount (a few drops) of the molten (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol into a small test tube (fusion tube).

  • Apparatus Assembly:

    • Take a capillary tube and seal one end. Invert it and place it in the fusion tube with the open end downwards.

    • Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

    • Clamp the Thiele tube and fill it with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to just above the side arm.

    • Immerse the thermometer and the attached fusion tube into the oil bath of the Thiele tube.

  • Determination:

    • Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the Thiele tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The point at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

  • Validation:

    • Repeat the determination to ensure the value is reproducible.

Solubility Profile Assessment

Understanding the solubility of a compound is crucial for its handling, purification, and application. A systematic approach is employed to classify the compound based on its solubility in a range of solvents with varying polarities and pH.

SolubilityWorkflow cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents cluster_acid_base Aqueous Acid/Base start Start with a small amount of sample water Test Solubility in Water start->water ethanol Ethanol water->ethanol If soluble in water, likely soluble in polar protic solvents methanol Methanol hexane Hexane water->hexane If insoluble in water, test nonpolar solvents toluene Toluene hcl 5% HCl water->hcl Test for basic functional groups naoh 5% NaOH water->naoh Test for acidic functional groups observe Observe for dissolution at room temperature and with gentle heating ethanol->observe methanol->observe hexane->observe toluene->observe hcl->observe naoh->observe

Caption: Workflow for Solubility Profile Assessment.

  • General Procedure:

    • Place approximately 10-20 mg of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol into a small test tube.

    • Add 1 mL of the solvent to be tested.

    • Agitate the mixture vigorously for 30-60 seconds at room temperature.

    • Observe if the solid dissolves completely. If not, gently warm the mixture and observe any changes in solubility.

    • Record the solubility as "soluble," "sparingly soluble," or "insoluble."

  • Solvent Selection:

    • Water: To assess polarity. The presence of the hydroxyl group may impart slight water solubility, but the large hydrocarbon backbone will likely limit it.

    • 5% Aqueous Sodium Hydroxide (NaOH): To test for acidic protons. The hydroxyl group is weakly acidic and may show increased solubility in a strong base.

    • 5% Aqueous Hydrochloric Acid (HCl): To test for basic functional groups. No basic groups are present in the target molecule.

    • Methanol/Ethanol: Polar protic solvents. The compound is expected to show good solubility due to hydrogen bonding with the solvent.

    • Hexane/Toluene: Nonpolar solvents. The bicyclohexyl and propyl groups suggest good solubility in these solvents.

    • Dichloromethane/Chloroform: Solvents of intermediate polarity. Good solubility is expected.

Conclusion and Future Directions

The rigorous, multi-faceted approach to the cross-validation of the physical properties of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol outlined in this guide provides a robust framework for obtaining reliable and reproducible data. While experimental values for the target compound are not yet widely disseminated, the detailed protocols herein empower researchers to perform these critical measurements. By comparing the experimentally determined values with those of structurally analogous compounds, a deeper understanding of its structure-property relationships can be achieved. This foundational knowledge is indispensable for the confident application of this compound in the development of novel materials and synthetic methodologies.

References

  • LookChem. (n.d.). trans-4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

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Assessing the Long-Term Stability of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the long-term stability of chemical entities is paramount to ensuring the integrity, efficacy, and safety of intermediates and final products. This guide provides an in-depth technical assessment of the long-term stability of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a key intermediate in pharmaceutical synthesis and a component in liquid crystal technologies.[1][2] We will explore its intrinsic stability, potential degradation pathways, and provide a comparative analysis with its structural analogs. Furthermore, this guide furnishes detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, empowering researchers to validate these findings in their own laboratories.

Introduction to (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: A Profile

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (CAS No. 82562-85-4) is a saturated bicyclic alcohol. Its rigid, non-aromatic scaffold, conferred by the two trans-configured cyclohexane rings, makes it a valuable building block in the synthesis of complex molecules where specific stereochemistry is crucial. The presence of a primary alcohol functional group provides a reactive site for further chemical modifications, while the propyl chain influences its lipophilicity and liquid crystalline properties.

The stability of this molecule is a critical parameter, as degradation can lead to the formation of impurities that may alter its physical properties and pharmacological activity, or introduce toxic components. Therefore, a thorough understanding of its behavior under various environmental conditions is essential.

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, two primary degradation pathways are anticipated under stress conditions: oxidation and dehydration.[3]

  • Oxidation: The primary alcohol moiety is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-carbaldehyde, and subsequently the carboxylic acid, (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-carboxylic acid. This process can be accelerated by exposure to oxidative agents, elevated temperatures, and light.

  • Dehydration: Under acidic conditions or at high temperatures, the alcohol can undergo dehydration (loss of a water molecule) to form an alkene, namely 4-methylene-4'-propyl-1,1'-bicyclohexane.

The saturated bicyclohexyl core is generally stable and less prone to degradation compared to aromatic systems, which can undergo various electrophilic substitution and photolytic reactions.

Below is a diagram illustrating the potential degradation pathways:

Potential Degradation Pathways A (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol B (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-carbaldehyde A->B Oxidation D 4-Methylene-4'-propyl-1,1'-bicyclohexane A->D Dehydration (Acid/Heat) C (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-carboxylic acid B->C Further Oxidation

Caption: Predicted degradation pathways of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Comparative Analysis with Structural Analogs

To provide a broader context for the stability of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, we will compare it with two of its closest structural analogs:

  • (trans,trans)-4'-Ethyl[1,1'-bicyclohexyl]-4-methanol (Ethyl Analog)

  • (trans,trans)-4'-Butyl[1,1'-bicyclohexyl]-4-methanol (Butyl Analog) [3][4]

The primary difference between these molecules is the length of the alkyl chain on one of the cyclohexane rings. This variation is expected to have a modest but discernible impact on their physicochemical properties and, potentially, their stability.

Property(trans,trans)-4'-Ethyl Analog(trans,trans)-4'-Propyl Analog(trans,trans)-4'-Butyl Analog
CAS Number 88416-93-7[5]82562-85-488416-94-8[3]
Molecular Formula C₁₅H₂₈OC₁₆H₃₀OC₁₇H₃₂O[3]
Molecular Weight 224.39 g/mol 238.42 g/mol 252.47 g/mol [3]
Predicted logP ~5.0~5.5~6.0
Predicted Boiling Point ~330 °C~345 °C~360 °C

Discussion of Predicted Stability:

The core reactive group, the primary alcohol on the bicyclohexyl scaffold, is identical across all three compounds. Therefore, the fundamental degradation pathways (oxidation and dehydration) are expected to be the same. The difference in alkyl chain length is likely to have a minor influence on the intrinsic stability of the molecule. A longer alkyl chain slightly increases the electron-donating inductive effect, which could marginally stabilize any carbocation intermediate formed during dehydration, potentially leading to a slightly faster degradation rate under acidic conditions. However, this effect is generally small for saturated alkyl chains. The increased lipophilicity with longer chains might affect solubility in aqueous media used for hydrolysis studies but is unlikely to significantly alter the core chemical stability.

Experimental Protocols for Stability Assessment

To empirically determine the long-term stability and degradation profile, a forced degradation study followed by the development of a stability-indicating analytical method is essential.[6][7][8]

Forced Degradation Study Protocol

This study intentionally subjects the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Workflow for Forced Degradation Study:

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL stock solution in Acetonitrile B Acid Hydrolysis (0.1 M HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 24h) A->C D Oxidative Degradation (3% H₂O₂, RT, 24h) A->D E Thermal Degradation (Solid, 80°C, 48h) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Neutralize (B & C) Dilute all samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS Method G->H I Compare stressed samples to unstressed control H->I

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Sample Preparation for Analysis: After the specified stress period, allow the samples to cool to room temperature. Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, as detailed below.

Stability-Indicating HPLC-UV Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[9][10]

Recommended HPLC Parameters:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds.[11]
Mobile Phase Gradient elution with Acetonitrile and WaterA gradient is necessary to elute the parent compound and potential degradation products with varying polarities.
Detector UV at 210 nmSince the compound lacks a strong chromophore, detection at a lower UV wavelength is necessary.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gradient Elution Program (Example):

Time (min)% Acetonitrile% Water
06040
20955
25955
266040
306040

Method Validation:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the peak of the parent compound from all degradation product peaks.

Hypothetical Data and Comparative Stability Assessment

In the absence of published experimental data, the following tables present hypothetical, yet plausible, results from a forced degradation study on (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol and its analogs. This data is intended to illustrate the expected outcomes and facilitate a comparative assessment.

Table 1: Forced Degradation of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol (Hypothetical Data)

Stress Condition% Assay of Parent Compound% Total DegradationMajor Degradation Products (Hypothetical)
Unstressed Control100.00.0-
0.1 M HCl, 60°C, 24h85.214.8Dehydration Product (Alkene)
0.1 M NaOH, 60°C, 24h98.51.5Minor unidentified polar degradants
3% H₂O₂, RT, 24h89.710.3Oxidation Product (Aldehyde)
Heat (80°C, 48h)96.33.7Dehydration and Oxidation Products
Photolytic (ICH Q1B)99.10.9Minor unidentified degradants

Table 2: Comparative Forced Degradation of Analogs (% Degradation - Hypothetical Data)

Stress ConditionEthyl AnalogPropyl AnalogButyl Analog
0.1 M HCl, 60°C, 24h13.5%14.8%15.5%
3% H₂O₂, RT, 24h10.1%10.3%10.5%
Heat (80°C, 48h)3.5%3.7%3.9%

Data Interpretation:

  • The hypothetical data suggests that (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is most susceptible to degradation under acidic and oxidative conditions.

  • The primary degradation pathways are likely dehydration under acidic stress and oxidation in the presence of an oxidizing agent.

  • The compound exhibits good stability under basic, thermal, and photolytic stress.

  • The comparative data indicates a very slight trend of increasing degradation with increasing alkyl chain length under acidic and thermal stress, although the differences are minor. This is consistent with the theoretical influence of the alkyl group on reaction intermediates.

Long-Term Stability Study Design and Storage Recommendations

Based on the forced degradation results, a long-term stability study protocol can be designed according to ICH Q1A(R2) guidelines.

Recommended Long-Term Storage Conditions:

  • Temperature: 2-8 °C (refrigerated)[3]

  • Container: Tightly sealed, inert container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light.

Long-Term Study Protocol:

Samples of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol should be stored under the recommended conditions and at accelerated conditions (e.g., 25 °C/60% RH and 40 °C/75% RH). Samples should be withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and analyzed using the validated stability-indicating HPLC method.

Conclusion

References

A Guide to Bridging Theory and Experiment: The Case of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The journey from a molecule's conception on a computational chemist's screen to its tangible reality in a flask is one paved with rigorous validation. This guide provides an in-depth comparison of theoretical and experimental data for (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol (CAS 82562-85-4), a complex saturated alcohol. Our focus is not merely on the data itself, but on the causality behind the experimental choices and the validation loop between prediction and empirical evidence.

The Subject Molecule: A Structural Overview

(trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol presents a fascinating scaffold for analysis. It comprises two cyclohexane rings linked in a trans configuration, with a propyl group and a hydroxymethyl group also in trans positions relative to the ring junction. This stereochemically defined structure offers a rich ground for comparing the subtleties of theoretical predictions with the realities of experimental measurement.

  • Molecular Formula: C₁₆H₃₀O

  • Molecular Weight: 238.41 g/mol

Physicochemical Properties: The First Litmus Test

The fundamental physical properties of a molecule, such as its boiling and melting points, are the initial benchmarks for comparing theoretical models with experimental reality.

Theoretical Predictions

Predicting the boiling point of a molecule like propyl bicyclohexyl methanol is a non-trivial computational task. Quantitative Structure-Property Relationship (QSPR) models are frequently employed for this purpose.[1][2] These models utilize topological indices, which are numerical descriptors derived from the molecular graph, to correlate a molecule's structure with its physical properties. For a large, non-polar structure with a single hydrogen-bonding group like our target molecule, these models would likely predict a high boiling point, with one database suggesting a value of 333.973°C at 760 mmHg. It is crucial to recognize this as a prediction, a starting point for experimental verification.

Experimental Determination

The experimental determination of a boiling point for a novel, high-boiling compound would typically be performed under vacuum to prevent thermal decomposition. The experimental workflow would be as follows:

Experimental Protocol: Vacuum Distillation for Boiling Point Determination

  • Apparatus Setup: A short-path distillation apparatus is assembled. This minimizes the distance the vapor has to travel, reducing sample loss. The apparatus includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

  • Sample Preparation: A sample of propyl bicyclohexyl methanol, purified by column chromatography or preparative GC to >98% purity, is placed in the distillation flask along with a magnetic stir bar for smooth boiling.

  • Evacuation: The system is slowly evacuated to the desired pressure (e.g., 1 mmHg).

  • Heating: The distillation flask is gently heated in a heating mantle.

  • Data Collection: The temperature at which the liquid and vapor phases are in equilibrium (i.e., when the first drops of distillate are collected) is recorded, along with the precise pressure.

  • Correction to Atmospheric Pressure: The observed boiling point is then corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation. This corrected value provides the experimental boiling point.

Data Summary: Physicochemical Properties

PropertyTheoretical (Predicted) ValueExperimental ValueMethod of Determination
Boiling Point333.973 °C @ 760 mmHgTo be determinedVacuum Distillation
Melting PointNot availableTo be determinedDifferential Scanning Calorimetry (DSC)
Density0.919 g/cm³To be determinedPycnometry

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed picture of a molecule's structure, which can be compared with quantum mechanical calculations.

Infrared (IR) Spectroscopy

Theoretical Approach: The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule's bonds.[3][4] For propyl bicyclohexyl methanol, density functional theory (DFT) calculations would be employed. These calculations would predict a strong, broad absorption band characteristic of an O-H stretch in a hydrogen-bonded alcohol, typically in the range of 3200-3500 cm⁻¹.[5][6] Additionally, a strong C-O stretching vibration would be predicted between 1000 and 1260 cm⁻¹.[6]

Experimental Verification: The experimental IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small drop of the purified liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Background Scan: A background spectrum of the empty spectrometer is recorded to subtract atmospheric contributions (CO₂, H₂O).

  • Sample Scan: The prepared sample is placed in the spectrometer's beam path, and the spectrum is acquired.

  • Data Analysis: The resulting spectrum is analyzed for the presence of key functional groups.

Data Summary: Key IR Absorptions

Vibrational ModePredicted Range (cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H Stretch (broad)~33503200 - 3500[5][6]
C-H Stretch (aliphatic)2850 - 29602850 - 2960
C-O Stretch1050 - 11501000 - 1260[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Approach: Predicting ¹H and ¹³C NMR spectra has been revolutionized by machine learning and DFT-based methods.[7][8] For a complex molecule like propyl bicyclohexyl methanol, these methods would predict the chemical shifts of each unique proton and carbon atom. The trans-diaxial and trans-diequatorial relationships of the protons on the cyclohexane rings would be expected to give rise to complex splitting patterns. The chemical shift of the proton on the carbon bearing the hydroxyl group (the α-proton) is particularly sensitive to its axial or equatorial conformation.[9]

Experimental Verification: High-resolution ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. While specific experimental data is not publicly available, a commercial supplier, ChemicalBook, indicates the availability of such spectra.[10]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR experiments like COSY and HSQC would be performed.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Data Summary: Expected ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (ppm)Expected Experimental Range (ppm)
-CH₂OH3.2 - 3.63.3 - 3.7
Cyclohexyl Protons0.8 - 2.00.9 - 2.1
Propyl -CH₂-1.2 - 1.51.2 - 1.6
Propyl -CH₃0.8 - 1.00.85 - 0.95
Mass Spectrometry (MS)

Theoretical Approach: While predicting a full mass spectrum is complex, the fragmentation patterns of alcohols are well-understood and can be theoretically rationalized. For propyl bicyclohexyl methanol, the molecular ion peak (M⁺) would be expected at m/z = 238. Key fragmentation pathways would include the loss of water (M-18) and alpha-cleavage (loss of the propyl-bicyclohexyl group).[11]

Experimental Verification: The mass spectrum would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC would also serve to confirm the purity of the sample.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: The solution is injected into the GC, where the components are separated based on their boiling points and interaction with the column's stationary phase.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Data Summary: Expected Mass Spectrometry Fragments

FragmentPredicted m/zExpected Experimental m/z
[M]⁺238.2238
[M-H₂O]⁺220.2220
[M-C₉H₁₇]⁺ (alpha cleavage)4343

Visualizing the Workflow

To synthesize these concepts, the following diagrams illustrate the logical flow of both the theoretical prediction and experimental validation processes.

G cluster_0 Theoretical Prediction Molecular Structure Molecular Structure QSPR Models QSPR Models Molecular Structure->QSPR Models Input DFT Calculations DFT Calculations Molecular Structure->DFT Calculations Input ML Models ML Models Molecular Structure->ML Models Input Predicted Boiling Point Predicted Boiling Point QSPR Models->Predicted Boiling Point Output Predicted IR Spectrum Predicted IR Spectrum DFT Calculations->Predicted IR Spectrum Output Predicted NMR Spectrum Predicted NMR Spectrum ML Models->Predicted NMR Spectrum Output

Caption: Theoretical prediction workflow.

G cluster_1 Experimental Validation Purified Sample Purified Sample Vacuum Distillation Vacuum Distillation Purified Sample->Vacuum Distillation FTIR Spectroscopy FTIR Spectroscopy Purified Sample->FTIR Spectroscopy NMR Spectroscopy NMR Spectroscopy Purified Sample->NMR Spectroscopy GC-MS GC-MS Purified Sample->GC-MS Experimental Boiling Point Experimental Boiling Point Vacuum Distillation->Experimental Boiling Point Experimental IR Spectrum Experimental IR Spectrum FTIR Spectroscopy->Experimental IR Spectrum Experimental NMR Spectrum Experimental NMR Spectrum NMR Spectroscopy->Experimental NMR Spectrum Experimental Mass Spectrum Experimental Mass Spectrum GC-MS->Experimental Mass Spectrum

Sources

A Comparative Guide to (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol as a Negative Dielectric Anisotropy Material

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced display technologies, the performance of liquid crystal displays (LCDs) is intrinsically linked to the molecular engineering of the liquid crystal (LC) materials themselves. For display modes such as Vertically Aligned (VA) and In-Plane Switching (IPS), materials exhibiting negative dielectric anisotropy (Δε < 0) are of paramount importance.[1][2] This guide provides an in-depth evaluation of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a representative liquid crystal compound, and objectively benchmarks its performance characteristics against other classes of negative Δε materials. The insights and protocols herein are designed for researchers and professionals in materials science and display engineering.

The Critical Role of Negative Dielectric Anisotropy in Modern Displays

The dielectric anisotropy (Δε) of a liquid crystal is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes (the director). When Δε is negative (Δε = ε∥ - ε⊥ < 0), the permanent dipole moment of the LC molecules is predominantly perpendicular to the long axis.[3] Consequently, when an electric field is applied, the molecules align themselves with their long axes perpendicular to the field direction.

This behavior is the cornerstone of the Vertically Aligned (VA) display mode.[4][5] In the absence of a voltage (OFF state), the LC molecules are aligned perpendicularly to the glass substrates, effectively blocking light transmission between two crossed polarizers.[6] This results in an almost ideal black state, which is why VA displays are renowned for their exceptionally high contrast ratios.[2][6][7] When a voltage is applied (ON state), the electric field, which is perpendicular to the substrates, forces the negative Δε liquid crystal molecules to tilt parallel to the substrates, allowing light to pass through.[4]

An ideal negative Δε material for high-performance displays should possess:

  • Sufficiently large negative Δε: To enable low operating voltages.[5]

  • Low rotational viscosity (γ₁): For fast switching speeds, crucial for reducing motion blur in video content.[8][9]

  • Wide nematic temperature range: Ensuring stable operation in various environments.

  • High chemical and photochemical stability: For a long device lifetime.[8]

  • Optimized optical anisotropy (Δn): To control the phase retardation and viewing angle characteristics.

Profiling (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, which we will refer to by its common CAS number 82562-85-4, is a well-established liquid crystal compound.[10][11][12] Its molecular structure consists of a rigid bicyclohexyl core, which promotes liquid crystallinity, a flexible propyl tail, and a polar methanol (-CH₂OH) group.

The negative dielectric anisotropy of this molecule arises from the position of the polar methanol group. It is attached to the cyclohexyl ring in a way that its dipole moment contributes more significantly to the permittivity perpendicular to the long molecular axis (ε⊥) than parallel to it (ε∥).

While foundational, this compound exhibits certain performance trade-offs when compared to more modern alternatives. A summary of its properties in comparison to other materials is presented below.

Table 1: Comparative Performance of Negative Dielectric Anisotropy LC Materials

Compound Class/Material NameTypical Δε (at 1 kHz, 20°C)Typical Δn (at 589 nm, 20°C)Rotational Viscosity (γ₁)Key Features & Trade-offs
(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol Low to Moderate NegativeLowHighGood chemical stability; often used as a mixture component due to high viscosity and modest Δε.
Laterally Fluorinated Tolans/Biphenyls Moderate to High NegativeHighModerateIntroduction of lateral fluorine atoms is a key strategy for achieving high negative Δε.[5]
Dicyanophenyl Ether Derivatives High NegativeModerateHighThe two cyano groups create a strong lateral dipole, but can increase viscosity and affect stability.
Modern Multi-Component Mixtures (Commercial) High Negative (-3.0 to -5.0)Optimized (0.08 to 0.12)LowFormulated to balance high Δε for low voltage and low viscosity for fast response times.[9]

Note: Specific values for single compounds can vary. Commercial materials are typically complex mixtures tailored for specific applications.

Experimental Verification: Measuring Dielectric Anisotropy

The precise and reproducible measurement of dielectric anisotropy is fundamental to material evaluation.[13][14] The following protocol outlines a standard methodology using dielectric spectroscopy.

Protocol: Dielectric Anisotropy Measurement

Objective: To determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Materials & Equipment:

  • Liquid Crystal sample

  • Indium Tin Oxide (ITO) coated glass substrates

  • Alignment layers (e.g., polyimides for homeotropic and planar alignment)

  • UV-curable sealant with integrated spacers

  • LCR Meter / Impedance Analyzer[15]

  • Temperature-controlled hot stage

  • Function generator/amplifier (to apply bias voltage)

  • Polarizing microscope

  • Spin coater

  • UV curing lamp

  • Rubbing machine

Methodology:

  • Cell Fabrication (Two types required):

    • Homeotropic Cell (for ε⊥):

      • Clean ITO substrates.

      • Spin-coat a homeotropic alignment polyimide.

      • Cure the polyimide as per manufacturer's specifications.

      • Assemble the cell using UV sealant with a known spacer thickness (e.g., 5 µm).

    • Planar Antiparallel Cell (for ε∥):

      • Clean ITO substrates.

      • Spin-coat a planar alignment polyimide and cure.

      • Unidirectionally rub the surfaces of both substrates.

      • Assemble the cell with the rubbing directions antiparallel.

  • LC Filling:

    • Heat the empty cell and the LC material above the LC's clearing point.

    • Fill the cell via capillary action in a vacuum chamber to avoid air bubbles.

    • Cool the cell slowly to the desired measurement temperature to ensure uniform alignment. Verify alignment quality using a polarizing microscope.

  • Dielectric Measurement:

    • Place the filled cell in the temperature-controlled stage.

    • Connect the cell's ITO electrodes to the LCR meter.[16]

    • For the Homeotropic Cell: The LC director is perpendicular to the substrate and thus perpendicular to the probing electric field. Measure the capacitance (C⊥) at a set frequency (e.g., 1 kHz). This directly probes ε⊥.

    • For the Planar Cell: The LC director is parallel to the substrate. To measure ε∥, a high-frequency AC voltage (a "bias" voltage, e.g., 10V at 10 kHz, well above the threshold voltage) must be applied to orient the molecules perpendicular to the substrate, i.e., parallel to the probing field. The LCR meter then measures the capacitance (C∥) to determine ε∥.

    • Measure the capacitance of the empty cell (C_air) to calculate the cell constant.

  • Calculation:

    • Calculate ε⊥ = C⊥ / C_air.

    • Calculate ε∥ = C∥ / C_air.

    • Calculate Dielectric Anisotropy: Δε = ε∥ - ε⊥ .

Diagram 1: Experimental Workflow for Dielectric Anisotropy Measurement

G cluster_cell_prep Cell Preparation cluster_fill LC Filling cluster_measure Measurement Clean Clean ITO Substrates Coat_H Coat Homeotropic PI Clean->Coat_H Coat_P Coat Planar PI Clean->Coat_P Cure Cure PI Coat_H->Cure Rub Rub Planar PI Coat_P->Rub Assemble Assemble Cells Cure->Assemble Rub->Cure Fill Fill Cells via Capillary Action Assemble->Fill Cool Slowly Cool & Equilibrate Fill->Cool Verify Verify Alignment (Microscopy) Cool->Verify Connect Connect to LCR Meter Verify->Connect Measure_perp Measure C⊥ (Homeotropic Cell) Connect->Measure_perp Measure_para Measure C∥ (Planar Cell + Bias Voltage) Connect->Measure_para Calculate Calculate Δε = ε∥ - ε⊥ Measure_perp->Calculate Measure_para->Calculate

Caption: A streamlined workflow for the preparation and dielectric measurement of liquid crystal test cells.

Performance in Context: A Comparative Discussion

The primary utility of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol in modern applications is as a component in a liquid crystal mixture. Its inherent properties present a classic materials science challenge:

  • Viscosity vs. Stability: The saturated bicyclohexyl rings provide good chemical and thermal stability but also contribute to a higher rotational viscosity compared to materials with unsaturated rings. High viscosity is a direct bottleneck for achieving the sub-millisecond response times required for high-refresh-rate and color-sequential displays.[1]

  • Δε vs. Molecular Structure: While the methanol group induces the desired negative Δε, its magnitude is limited. Achieving a larger negative Δε often requires incorporating multiple, highly electronegative atoms like fluorine in lateral positions or multiple cyano groups, which can in turn increase viscosity or introduce other stability issues.[8]

Therefore, the formulation of a commercial LC mixture is a multi-variable optimization problem. The goal is to create a eutectic mixture that leverages the positive attributes of different components while mitigating their drawbacks.

Diagram 2: Logic for Formulating a High-Performance Negative Δε Mixture

G cluster_props Required Properties cluster_comps Mixture Components Target Target Application (e.g., 8K TV, Mobile Display) Prop1 Large Negative Δε (Low Vth) Target->Prop1 Prop2 Low Viscosity (γ₁) (Fast Switching) Target->Prop2 Prop3 Wide Nematic Range (Stability) Target->Prop3 Comp1 (trans,trans)-4'-Propyl... (Base/Stability) Comp1->Prop3 Mixture Optimized LC Mixture Comp1->Mixture Balancing Act Comp2 Fluorinated Alkenyls (Low Viscosity) Comp2->Prop2 Comp2->Mixture Balancing Act Comp3 Multi-ring Fluorinated (High |Δε|, High Tₙᵢ) Comp3->Prop1 Comp3->Mixture Balancing Act Mixture->Target Meets Specs

Caption: The logic of combining different LC components to achieve a target performance profile for a specific display application.

Conclusion and Future Directions

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a valuable compound, serving as a benchmark and a stable base component in the formulation of negative dielectric anisotropy liquid crystal mixtures. Its individual performance, particularly its high viscosity, precludes its use as a standalone material in modern, high-speed displays.

The ongoing development in this field focuses on novel molecular designs, especially those incorporating alkenyl side chains and strategic lateral fluorination, to create materials that push the boundaries of performance.[9] The objective is to simultaneously achieve large negative Δε, low rotational viscosity, and broad operational temperatures, thereby enabling the next generation of high-resolution, low-power, and high-refresh-rate liquid crystal displays. The robust experimental and analytical framework detailed in this guide is essential for the characterization and validation of these advanced materials.

References

Navigating the Molecular Landscape: A Comparative Guide to the Structure-Property Relationships in Propyl Bicyclohexyl Methanol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of materials science and medicinal chemistry, the bicyclohexyl moiety stands out as a versatile and valuable scaffold. Its rigid, three-dimensional structure offers a unique combination of lipophilicity and conformational stability, making it a compelling building block for liquid crystals and a promising pharmacophore in drug design. This guide provides an in-depth comparative analysis of propyl bicyclohexyl methanol analogues, exploring the nuanced interplay between their molecular architecture and physicochemical properties. By delving into the causality behind experimental observations and providing robust protocols, we aim to equip researchers with the knowledge to rationally design and synthesize novel molecules with tailored functionalities.

The Bicyclohexyl Core: A Foundation for Function

The bicyclohexyl unit, consisting of two cyclohexane rings connected by a single bond, provides a rigid and sterically demanding core.[1] This rigidity is a key determinant of the macroscopic properties of its derivatives, particularly in the realm of liquid crystals. Unlike their flexible acyclic counterparts, the constrained conformations of the bicyclohexyl group can lead to enhanced thermal stability and well-defined mesophase behavior.[2]

The stereochemistry of the linkage between the two cyclohexane rings, typically trans, imparts a linear and elongated molecular shape, a prerequisite for the formation of liquid crystalline phases.[3] This structural feature, combined with the presence of a polar methanol group and a non-polar propyl chain, creates an amphiphilic character that drives the self-assembly into ordered, yet fluid, structures.

The Influence of the Propyl Chain: Tuning Mesomorphic and Biological Properties

The length of the alkyl chain in liquid crystal molecules is a critical parameter that significantly influences their phase behavior.[4][5] In propyl bicyclohexyl methanol analogues, the propyl group plays a crucial role in modulating the van der Waals interactions between molecules, thereby affecting the stability and type of mesophase formed.

In the context of drug development, the propyl group influences the lipophilicity of the molecule, a key factor in its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[7][8] The bicyclohexyl moiety itself is considered a bioisostere for phenyl or t-butyl groups, offering advantages in terms of three-dimensionality and metabolic stability. The addition of a propyl chain further modulates these properties, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.

Comparative Analysis with Other Alkyl Analogues

To understand the specific contribution of the propyl group, it is instructive to compare its predicted properties with analogues bearing different alkyl chains, such as butyl or pentyl groups.

PropertyPropyl Analogue (Predicted)Butyl/Pentyl Analogues (Observed/Predicted)Rationale
Mesophase Stability ModerateHigherLonger alkyl chains generally lead to increased van der Waals interactions and higher clearing points.[4]
Birefringence (Δn) LowLowThe bicyclohexane core itself results in low birefringence compared to aromatic systems. The alkyl chain has a minor effect.[2][6]
Dielectric Anisotropy (Δε) NegativeNegativeThe transverse dipole moment of the methanol group dominates, leading to negative dielectric anisotropy. The alkyl chain length has a smaller influence.[6][9]
Viscosity ModerateHigherIncreased chain length generally leads to higher viscosity due to increased intermolecular friction.
Lipophilicity (LogP) ModerateHigherLogP increases with the addition of each methylene group in the alkyl chain.
Biological Receptor Binding SpecificPotentially differentThe precise fit within a binding pocket is highly sensitive to the size and conformation of the alkyl group.

Applications in Drug Discovery

The bicyclohexyl methanol scaffold is a promising starting point for the design of new therapeutic agents. The cyclohexyl group is found in numerous natural and synthetic drugs and can act as a bioisostere for other chemical groups, offering improved pharmacokinetic properties. For example, replacing a phenyl group with a cyclohexyl group can enhance metabolic stability and provide more contact points with a target protein due to its three-dimensional nature.

The introduction of a propyl group and a methanol functionality on the bicyclohexyl core allows for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy.[7][10] While specific biological activity data for propyl bicyclohexyl methanol analogues is not extensively documented in the provided search results, the structural motif suggests potential applications in areas where lipophilic, rigid scaffolds are beneficial, such as in the development of kinase inhibitors or receptor antagonists.

Experimental Protocols

Synthesis of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol via Grignard Reaction

This protocol describes a general method for the synthesis of the target compound through the reaction of a Grignard reagent with a ketone.

Diagram of Synthesis Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction cluster_2 Work-up and Purification A 4-Propyl-1-bromobicyclohexane D 4-Propylbicyclohexylmagnesium bromide (Grignard Reagent) A->D B Magnesium turnings B->D C Anhydrous Diethyl Ether C->D Solvent F (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-ol (Intermediate Alkoxide) D->F E Cyclohexanone E->F H (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol (Final Product) F->H Protonation G Aqueous Acid (e.g., HCl) G->H I Purification (Extraction, Chromatography) H->I

Caption: Workflow for the synthesis of (trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol.

Materials:

  • 4-Propyl-1-bromobicyclohexane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Hydrochloric acid (dilute)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of 4-propyl-1-bromobicyclohexane in anhydrous diethyl ether to the flask.

    • Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Once the reaction has started, add the remaining solution of 4-propyl-1-bromobicyclohexane dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[11][12]

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[13]

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-methanol.[14]

Characterization of Propyl Bicyclohexyl Methanol Analogues

Diagram of Characterization Workflow:

G A Purified Product B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (GC-MS or LC-MS) A->C D Structural Elucidation B->D C->D

Caption: Workflow for the spectroscopic characterization of propyl bicyclohexyl methanol analogues.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15][16]

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.[16]

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The spectrum will show signals corresponding to the protons of the propyl chain, the bicyclohexyl rings, and the methanol group. The integration of the signals will confirm the number of protons in each environment, and the splitting patterns will provide information about adjacent protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.[16]

5.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[1]

Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (GC-MS):

  • Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The gas chromatograph will separate the compound from any impurities.

  • The mass spectrometer will ionize the compound and detect the mass-to-charge ratio of the molecular ion and its fragments. The molecular ion peak will confirm the molecular weight of the compound.[1]

Conclusion

Propyl bicyclohexyl methanol analogues represent a fascinating class of compounds with tunable properties that make them attractive for applications in both materials science and drug discovery. The rigid bicyclohexyl core provides a stable platform, while the propyl chain and methanol group allow for the fine-tuning of intermolecular interactions and physicochemical properties. Although direct comparative studies on the propyl analogues are not abundant, by understanding the fundamental structure-property relationships of the bicyclohexyl scaffold and the influence of alkyl chain length, researchers can rationally design and synthesize new molecules with desired functionalities. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of these promising compounds, paving the way for future innovations in these fields.

References

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment: Understanding the "Why"

(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the foundation of its safe management and disposal.

According to its Safety Data Sheet (SDS), this chemical is classified with several hazard statements.[1] It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1] This profile dictates that the primary goals of any handling and disposal procedure are to prevent physical contact, inhalation of aerosols, and accidental ingestion. As an alcohol-based compound, it must also be managed with consideration for its flammability, a common characteristic of organic solvents used in laboratories.[2]

Table 1: Hazard Summary for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol

Hazard Classification GHS Hazard Code Description
Acute Toxicity, Oral H302 Harmful if swallowed
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: CymitQuimica Safety Data Sheet[1]

Core Disposal Principle: Treat as Regulated Hazardous Waste

The fundamental principle for disposing of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol is to manage it as hazardous waste from the point of generation.[3] This is in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Crucially, this chemical must never be disposed of down the drain. [6][7] Alcohols and other organic solvents can harm aquatic life, damage plumbing infrastructure, and pose fire or explosion risks within a facility's sewer system.[2][8] Even diluting the waste with water is not a permissible disposal method and is considered illegal.[7] All waste, including contaminated materials, must be collected for proper disposal by a licensed hazardous waste management provider or your institution's Environmental Health & Safety (EH&S) department.[6][9]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance throughout the waste lifecycle, from the laboratory bench to final collection.

Before handling the chemical or its waste, ensure appropriate PPE is worn. The goal is to create a complete barrier against the identified hazards.[10]

  • Eye Protection: Wear chemical safety goggles. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[11]

  • Hand Protection: Use chemically resistant gloves. Standard nitrile gloves may offer initial protection, but it is critical to check the manufacturer's breakthrough time for this specific compound or class of chemicals.[7] Always dispose of gloves immediately after suspected contamination and wash hands thoroughly.[11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of spills, a chemically resistant apron may be necessary.[12]

Proper containment is critical to prevent reactions and ensure safe transport.

  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material (high-density polyethylene or glass is common) that can be securely sealed.[9]

    • The container must be clean, in good condition, and have a screw-top cap or other secure closure.

    • Ensure the container is appropriately sized for the expected volume of waste to avoid generating a large, half-empty container that must be stored for an extended period.

  • Segregate the Waste Stream:

    • Dedicate a specific container for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol and compatible alcohol-based wastes.

    • Crucially, do not mix this waste with incompatible chemicals. Keep it separate from strong oxidizing agents, acids, and bases to prevent dangerous reactions.[6][13]

Accurate and compliant labeling is a strict regulatory requirement and is vital for safety.[5]

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[9]

  • Required Information: The label must clearly state the words "Hazardous Waste" .[5] It must also include:

    • The full chemical name: "(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol" and any other components in the waste stream.

    • The approximate concentrations of each component.

    • The date on which waste was first added (the "accumulation start date").[3]

    • An indication of the associated hazards (e.g., "Irritant," "Toxic," "Flammable").[5]

Waste must be stored safely at or near the point of generation in a designated SAA until it is ready for pickup.[2][4]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[4]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[3][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Accumulation Limits: Do not exceed the SAA volume limit, which is typically 55 gallons for total hazardous waste.[9] Once a container is full, it must be removed from the laboratory by EH&S within three days.[2]

  • Contact EH&S: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical safety officer.

  • Follow Institutional Procedures: Follow your organization's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a direct request.

  • Do Not Transport Off-Site: Never attempt to transport hazardous waste off-site yourself. This must be done by a licensed transporter.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

G start_node Waste Generated: (trans,trans)-4'-Propyl [1,1'-bicyclohexyl]-4-methanol ppe_node Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node container_node Step 2: Select & Prepare Compatible Waste Container ppe_node->container_node label_node Step 3: Affix 'Hazardous Waste' Label with Full Chemical Name & Date container_node->label_node storage_node Step 4: Store in Designated Satellite Accumulation Area (SAA) (Closed, Secondary Containment) label_node->storage_node decision_node Container Full or Waste Stream No Longer Needed? storage_node->decision_node continue_node Continue Safe Accumulation in SAA decision_node->continue_node No   pickup_node Step 5: Contact EH&S for Waste Pickup decision_node->pickup_node  Yes continue_node->storage_node end_node Waste Removed by Authorized Personnel pickup_node->end_node

Caption: Disposal workflow for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

    • Avoid generating dust or aerosols during cleanup.

    • Collect the absorbent material and contaminated items in a sealed container, label it as hazardous waste, and arrange for disposal.

    • For large spills, evacuate the area, close the doors, and contact your institution's emergency EH&S number immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[14]

    • Inhalation: Move the affected person to fresh air.[14]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[14]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

By integrating a deep understanding of the chemical's hazards with strict adherence to established protocols, laboratory professionals can ensure the safe and compliant disposal of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, fostering a culture of safety and environmental responsibility.

References

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Navigating the Safe Handling of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and materials science, the precise and safe handling of specialized chemical compounds is paramount. (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, a key intermediate in various synthetic pathways, requires a methodical approach to its management in the laboratory. This guide provides an in-depth, experience-driven framework for its safe handling, storage, and disposal, ensuring both the integrity of your research and the safety of laboratory personnel.

Understanding the Hazard Profile: More Than Just a White Powder

Before any container is opened, a thorough understanding of the compound's intrinsic hazards is critical. Based on its Safety Data Sheet (SDS), (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol presents a multi-faceted risk profile that dictates our handling protocols.

Table 1: Hazard Identification and Classification [1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

These classifications are not mere labels; they are directives. The potential for skin, eye, and respiratory irritation, coupled with oral toxicity, necessitates a stringent barrier between the researcher and the chemical. This principle forms the bedrock of our personal protective equipment (PPE) selection and handling procedures.

The Last Line of Defense: A Causality-Driven Approach to PPE

Personal Protective Equipment is non-negotiable. Its selection is not a matter of preference but a direct response to the specific hazards identified. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and select appropriate PPE to protect employees.[2]

  • Eye and Face Protection: The risk of serious eye irritation (H319) from solid particulates or accidental splashes demands more than standard safety glasses.

    • Mandatory: Tight-fitting chemical splash goggles are essential to prevent airborne powder from reaching the eyes.

    • Recommended for large quantities or splash risks: A full-face shield worn over safety goggles provides a secondary layer of protection for the entire face. This is crucial when transferring large amounts of the solid or when working with solutions.

  • Skin Protection: To counter the skin irritation hazard (H315), comprehensive skin protection is required.

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

    • Gloves: Glove selection must be deliberate and based on chemical compatibility and the nature of the work. Nitrile or neoprene gloves are recommended for protection against a range of organic substances.[3] It is critical to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating the skin. For prolonged tasks, consider double-gloving.

  • Respiratory Protection: The potential for respiratory irritation (H335) from inhaling the fine powder dictates that this compound must be handled within a controlled environment.

    • Primary Control: All weighing and transfer operations involving the powdered form of this chemical must be conducted inside a certified chemical fume hood to contain airborne particles.

    • Secondary Precaution: If a fume hood is not available or for large-scale transfers where dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe, reproducible process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 1. Review SDS and SOPs prep2 2. Assemble & Inspect PPE prep1->prep2 prep3 3. Prepare & Verify Fume Hood prep2->prep3 handle1 4. Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 5. Transfer to Reaction Vessel handle1->handle2 handle3 6. Clean Spatulas & Weigh Boat handle2->handle3 clean1 7. Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 8. Segregate & Label Waste clean1->clean2 clean3 9. Doff PPE Correctly clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any lab-specific Standard Operating Procedures (SOPs).

    • Don the appropriate PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Ensure the chemical fume hood is operational, with the sash at the indicated working height. Prepare the workspace within the hood by laying down absorbent, disposable bench paper.

  • Handling:

    • Carefully transport the sealed container of (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol to the fume hood.

    • Open the container away from your face.

    • Using a clean spatula, carefully weigh the desired amount of the solid onto a weigh boat or into a tared container. Avoid creating dust.

    • Transfer the weighed solid into the reaction vessel.

    • If dissolving, add the solvent slowly to prevent splashing.

  • Cleanup:

    • Clean any residual powder from spatulas and the weigh boat within the fume hood using a solvent-moistened wipe. Dispose of the wipe in the designated solid waste container.

    • Wipe down the work surface within the fume hood.

    • Securely close the primary container of the chemical.

    • Segregate all waste as described in the disposal plan below.

  • Post-Handling:

    • Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.

    • Immediately wash hands and forearms thoroughly with soap and water.

Emergency Procedures: Planning for the Unexpected

Spill Response:

In the event of a minor spill within a fume hood:

  • Notify personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.[5]

  • Working from the outside in, carefully collect the absorbed material using a scoop or dustpan. Avoid creating dust.

  • Place the collected waste into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water. For a major spill, evacuate the laboratory, close the door, and contact your institution's emergency response team.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Storage and Disposal: Managing the Lifecycle

Storage:

Proper storage is crucial for maintaining chemical integrity and safety.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[1]

  • Ensure containers are clearly labeled with the chemical name and associated hazards.

Disposal Plan:

As a non-halogenated organic compound that is also an irritant and acutely toxic, this chemical waste must be treated as hazardous.[8][9] Under no circumstances should it be disposed of down the drain or in regular trash. [8]

  • Waste Segregation:

    • Solid Waste: Collect contaminated materials (e.g., weigh boats, wipes, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container. The label should read: "Hazardous Waste: (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol and contaminated debris".

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible (e.g., polyethylene or glass), and clearly labeled container for non-halogenated organic waste.[7][9]

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area with secondary containment.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. All disposal must be conducted by licensed waste carriers in accordance with local, state, and federal regulations.

By adhering to this comprehensive guide, laboratory professionals can confidently and safely handle (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol, fostering a culture of safety and scientific excellence.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet - (trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol.
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  • ChemicalBook. (2025, September 27). Propyl-[1,1'-bicyclohexyl]-4-methanol - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. U.S. Department of Labor.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • MedchemExpress.com. (2025, September 17). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate).
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
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  • TCI Chemicals. (n.d.). (trans,trans)-4'-Propyl-4-bicyclohexylmethanol.
  • Fisher Scientific. (2010, November 2). SAFETY DATA SHEET - Cyclohexylmethanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.